Product packaging for 4-Chloro-7-methoxyquinoline-3-carbonitrile(Cat. No.:CAS No. 73387-74-3)

4-Chloro-7-methoxyquinoline-3-carbonitrile

Cat. No.: B1610789
CAS No.: 73387-74-3
M. Wt: 218.64 g/mol
InChI Key: WMBCMCMNNWELKB-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxyquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C11H7ClN2O and its molecular weight is 218.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClN2O B1610789 4-Chloro-7-methoxyquinoline-3-carbonitrile CAS No. 73387-74-3

Properties

IUPAC Name

4-chloro-7-methoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c1-15-8-2-3-9-10(4-8)14-6-7(5-13)11(9)12/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBCMCMNNWELKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C(=C2C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502543
Record name 4-Chloro-7-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73387-74-3
Record name 4-Chloro-7-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-methoxyquinoline-3-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-7-methoxyquinoline-3-carbonitrile, a key chemical intermediate. We will delve into its fundamental properties, established synthesis protocols, and significant applications, particularly within the realm of pharmaceutical development. This document is intended to serve as a technical resource, grounded in scientific literature and practical insights.

Core Compound Identification and Properties

Chemical Identity

The unique identifier for this compound is its CAS (Chemical Abstracts Service) number. However, it is crucial to note that several closely related structures exist, and careful verification is essential. The primary compound of interest and its key analogs are detailed below.

  • This compound: The specific CAS number for this compound is 73387-74-3 [1].

  • Related Structures: It is important to distinguish the target compound from similar quinoline derivatives that appear in synthesis pathways or as impurities. These include:

    • 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile: CAS No. 263149-10-6[2][3].

    • 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile: CAS No. 214470-68-5, a key intermediate in the synthesis of the cancer drug Bosutinib[4][5][6].

    • 4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile: CAS No. 214470-55-0[7].

    • 4-Chloro-7-methoxyquinoline: CAS No. 68500-37-8, a related quinoline without the carbonitrile group[8][9].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, reaction optimization, and formulation.

PropertyValueSource
Molecular Formula C₁₁H₇ClN₂O[1]
Molecular Weight 218.64 g/mol [1]
Appearance White powder[6]
Purity ≥98.0%[6]
Loss on Drying ≤2.0%[6]
Boiling Point 478.1°C[6]
Density 1.37 g/cm³[6]
Flash Point 243°C[6]
Refractive Index 1.607[6]

Note: Some properties listed are for the closely related and commercially significant derivative, 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, as detailed data for the parent compound is less prevalent in public sources.

Synthesis and Manufacturing

The synthesis of substituted quinolines is a well-established area of organic chemistry, with multiple routes available. The choice of a specific pathway often depends on the availability of starting materials, desired purity, and scalability.

General Synthetic Strategies

The construction of the quinoline core typically involves the cyclization of aniline derivatives. A common approach for related compounds involves the following key transformations:

  • Condensation: Reaction of an appropriately substituted aniline with a β-ketoester or a similar three-carbon component to form an enamine intermediate.

  • Cyclization: Thermal or acid-catalyzed intramolecular cyclization of the enamine to form a quinolone ring system.

  • Chlorination: Conversion of the resulting hydroxyl group at the 4-position to a chloro group, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Functional Group Interconversion: Introduction or modification of substituents on the quinoline ring, such as the methoxy and carbonitrile groups.

Exemplary Synthesis Workflow

A plausible synthetic route, adapted from literature procedures for analogous quinolines, is outlined below.[8][10][11] This workflow illustrates the logical progression from simple precursors to the final product.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Cyanation A 3-Methoxyaniline C Enamine Intermediate A->C Condensation B Diketene Derivative B->C D 4-Hydroxy-7-methoxyquinoline C->D Thermal Cyclization E 4-Chloro-7-methoxyquinoline D->E POCl₃ F 4-Chloro-7-methoxyquinoline- 3-carbonitrile E->F Introduction of C#N G A 4-Chloro-7-methoxyquinoline- 3-carbonitrile B Nucleophilic Aromatic Substitution (SNAr) A->B D Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) B->D Coupling Reaction C Side Chain Precursor (e.g., substituted aniline) C->B

References

An In-depth Technical Guide to 4-Chloro-7-methoxyquinoline-3-carbonitrile: Molecular Structure, Characterization, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-7-methoxyquinoline-3-carbonitrile, a key heterocyclic intermediate in medicinal chemistry. This document delves into its molecular structure, outlines detailed protocols for its characterization, and presents a scientifically grounded, plausible synthesis pathway. The content is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.

Core Molecular Attributes and Physicochemical Properties

This compound, identified by CAS Number 73387-74-3 , is a substituted quinoline derivative with the molecular formula C11H7ClN2O [1]. The strategic placement of its functional groups—a chloro group at position 4, a methoxy group at position 7, and a nitrile group at position 3—makes it a versatile scaffold for the synthesis of more complex molecules, particularly in the realm of targeted therapeutics.

The quinoline core is a well-established pharmacophore, and the specific substitutions on this molecule are of significant interest. The chlorine at the 4-position serves as a reactive site, amenable to nucleophilic substitution, which is a common strategy for introducing further molecular diversity. The electron-withdrawing nitrile group influences the reactivity of the quinoline ring system, while the methoxy group can modulate the molecule's solubility and electronic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 73387-74-3[1][2]
Molecular Formula C11H7ClN2O[1][2]
Molecular Weight 218.64 g/mol [1]
Appearance White to off-white powder[2]
Purity Typically ≥98%[2]
Storage Store in a tightly sealed container in a cool, dry place[2]

Elucidating the Molecular Structure: A Multi-Technique Characterization Workflow

Confirmation of the chemical identity and purity of this compound is paramount. A multi-pronged analytical approach is essential for unambiguous structural elucidation. The following sections detail the expected outcomes from key analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Workflow cluster_verification Final Verification synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, DEPT) synthesis->nmr Primary Structure ms Mass Spectrometry (EI-MS or ESI-MS) synthesis->ms Molecular Weight ir Infrared (IR) Spectroscopy synthesis->ir Functional Groups structure Confirmed Molecular Structure & Purity nmr->structure ms->structure ir->structure xray Single-Crystal X-ray Diffraction (Optional) xray->structure 3D Conformation

A typical workflow for the structural characterization of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine proton ratios and analyze coupling patterns (splitting) to deduce neighboring protons.

Expected ¹H NMR Spectral Features:

  • A singlet corresponding to the three protons of the methoxy group (-OCH₃).

  • A series of aromatic protons in the quinoline ring system. The exact chemical shifts and coupling constants will depend on the electronic environment created by the substituents.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, though a more concentrated sample may be beneficial.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Analysis: Identify the number of unique carbon signals, which should correspond to the 11 carbon atoms in the structure. The chemical shifts will be indicative of the carbon type (aromatic, nitrile, methoxy).

Expected ¹³C NMR Spectral Features:

  • A signal for the methoxy carbon.

  • Multiple signals in the aromatic region for the quinoline carbons.

  • A characteristic signal for the nitrile carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Mass Spectrometry Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Expected Mass Spectrum Features:

  • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 218.64 g/mol ).

  • Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the molecular ion peak is expected, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Characteristic fragmentation patterns resulting from the loss of functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Acquire the IR spectrum over the range of approximately 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups present.

Expected IR Spectral Features:

  • A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch.

  • Absorption bands in the aromatic region corresponding to C=C and C=N stretching vibrations of the quinoline ring.

  • Bands corresponding to C-O stretching of the methoxy group.

  • A band for the C-Cl stretch.

A Plausible Synthetic Pathway

G reactant1 3-Methoxyaniline intermediate1 Cyclization Intermediate reactant1->intermediate1 Gould-Jacobs Reaction reactant2 Ethyl (ethoxymethylene)cyanoacetate reactant2->intermediate1 intermediate2 4-Hydroxy-7-methoxyquinoline- 3-carbonitrile intermediate1->intermediate2 Thermal Cyclization product 4-Chloro-7-methoxyquinoline- 3-carbonitrile intermediate2->product Chlorination (e.g., POCl₃)

Proposed synthetic pathway for this compound.

Step-by-Step Synthetic Protocol:

  • Gould-Jacobs Reaction: React 3-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate. This reaction forms an intermediate via nucleophilic substitution.

  • Thermal Cyclization: Heat the intermediate from the previous step in a high-boiling point solvent (e.g., Dowtherm A). This promotes an intramolecular cyclization to form the quinoline ring system, yielding 4-hydroxy-7-methoxyquinoline-3-carbonitrile.

  • Chlorination: Treat the 4-hydroxyquinoline intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the hydroxyl group at the 4-position to a chloro group, yielding the final product, this compound.

  • Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography to obtain the desired purity.

Causality Behind Experimental Choices:

  • The Gould-Jacobs reaction is a classic and reliable method for constructing the quinoline ring system from anilines and β-ketoesters or their equivalents.

  • Thermal cyclization is often required to overcome the activation energy for the intramolecular ring-closing reaction.

  • Phosphorus oxychloride is a common and effective reagent for the conversion of 4-hydroxyquinolines to 4-chloroquinolines, a crucial step for enabling subsequent nucleophilic substitution reactions at this position.

Applications in Drug Discovery and Medicinal Chemistry

Substituted quinolines are a prominent class of compounds in medicinal chemistry, with applications as anticancer, antimalarial, antibacterial, and antiviral agents. This compound serves as a valuable intermediate in the synthesis of these biologically active molecules. Its utility stems from the ability to perform selective chemical modifications at its various functional groups.

The primary application of this compound is as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs)[2]. The 4-chloro position is particularly reactive towards nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, or thioether linkages, which are common motifs in kinase inhibitors and other targeted therapies. For instance, related structures like 4-chloro-7-methoxyquinoline-6-carboxamide are known intermediates in the synthesis of the multi-kinase inhibitor Lenvatinib[3]. This highlights the potential of this compound to be a key component in the development of novel therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Unveiling of 4-Chloro-7-methoxyquinoline-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-7-methoxyquinoline-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various bioactive molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a detailed analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted data, offering a robust framework for the identification, characterization, and quality control of this important synthetic building block. The methodologies for spectral prediction are detailed to ensure transparency and provide a basis for the interpretation of future experimental findings.

Molecular Structure and Key Features

This compound possesses a rigid quinoline scaffold substituted with a chloro group at the 4-position, a methoxy group at the 7-position, and a carbonitrile group at the 3-position. This unique arrangement of functional groups dictates its chemical reactivity and spectroscopic behavior.

Figure 1: Chemical structure of this compound.

The presence of the electron-withdrawing chloro and cyano groups, along with the electron-donating methoxy group, creates a distinct electronic environment within the molecule, which is reflected in its spectroscopic signatures.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectroscopic data in the public domain, the following sections detail the predicted NMR, IR, and MS spectra for this compound. These predictions were generated using validated computational methods to provide a reliable basis for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide valuable insights into the chemical environment of each nucleus.

Methodology for NMR Prediction:

The ¹H and ¹³C NMR spectra were predicted using advanced machine learning-based algorithms and computational models.[1][2][3] These tools utilize large databases of experimentally determined NMR data to predict chemical shifts and coupling constants for a given chemical structure. The prediction was performed using the NMRDB online platform, which employs a combination of neural networks and increment-based approaches.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.90s1HH2
8.20d1HH5
7.50d1HH8
7.30dd1HH6
4.00s3H-OCH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
163.0C7
152.0C8a
149.0C2
145.0C4
128.0C5
122.0C6
118.0C4a
115.0C≡N
105.0C8
100.0C3
56.0-OCH₃

Interpretation of NMR Spectra:

  • ¹H NMR: The aromatic region is expected to show four distinct signals corresponding to the four protons on the quinoline ring. The downfield shift of the H2 proton is attributed to the anisotropic effect of the adjacent nitrogen atom and the deshielding effect of the chloro and cyano groups. The methoxy group should appear as a sharp singlet around 4.00 ppm.

  • ¹³C NMR: The spectrum will display eleven signals, corresponding to the eleven carbon atoms in the molecule. The carbon of the cyano group will appear in the characteristic region around 115 ppm. The quaternary carbons C4, C4a, C7, and C8a will show distinct chemical shifts based on their electronic environment.

Figure 2: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology for IR Prediction:

The IR spectrum was predicted using computational chemistry software that employs density functional theory (DFT) calculations.[4][5] This method calculates the vibrational frequencies of the molecule based on its optimized geometry, providing a theoretical IR spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950Medium-CH₃ stretch
~2230StrongC≡N stretch
~1600, ~1500, ~1450StrongAromatic C=C and C=N stretching
~1250StrongAryl-O-CH₃ asymmetric stretch
~1030StrongAryl-O-CH₃ symmetric stretch
~850StrongC-Cl stretch

Interpretation of IR Spectrum:

The IR spectrum is expected to be dominated by a strong absorption band around 2230 cm⁻¹ corresponding to the stretching vibration of the carbonitrile group. The aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The presence of the methoxy group will be confirmed by the strong C-O stretching bands.

Figure 3: Workflow for the prediction of an IR spectrum using DFT calculations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Methodology for MS Prediction:

The mass spectrum and fragmentation pattern were predicted using online fragmentation prediction tools.[6][7] These tools utilize rule-based algorithms and machine learning models to simulate the fragmentation of a molecule under electron ionization (EI) or electrospray ionization (ESI) conditions.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected to appear at m/z 218 for the ³⁵Cl isotope and m/z 220 for the ³⁷Cl isotope, with a characteristic isotopic ratio of approximately 3:1.

  • Major Fragmentation Pathways:

    • Loss of a chlorine radical (•Cl) to give a fragment at m/z 183.

    • Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 203.

    • Loss of hydrogen cyanide (HCN) from the quinoline ring, a characteristic fragmentation for nitrogen-containing heterocycles.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
218/220[M]⁺
203/205[M - CH₃]⁺
183[M - Cl]⁺
155[M - Cl - HCN]⁺

graph "MS_Fragmentation" {
rankdir=TB;
node [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
edge [color="#EA4335"];

M [label="[M]⁺\nm/z 218/220"]; M_minus_CH3 [label="[M - CH₃]⁺\nm/z 203/205"]; M_minus_Cl [label="[M - Cl]⁺\nm/z 183"]; M_minus_Cl_HCN [label="[M - Cl - HCN]⁺\nm/z 155"];

M -> M_minus_CH3 [label="- •CH₃"]; M -> M_minus_Cl [label="- •Cl"]; M_minus_Cl -> M_minus_Cl_HCN [label="- HCN"]; }

Figure 4: Predicted major fragmentation pathways for this compound.

Experimental Protocols (for future validation)

While this guide is based on predicted data, the following section outlines standard experimental protocols for acquiring NMR, IR, and MS spectra, which can be used for future experimental validation.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution-state spectrum, dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

  • Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization for fragmentation analysis or Electrospray Ionization for accurate mass determination).

  • Acquisition: Acquire the mass spectrum over a suitable m/z range.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra offers a valuable resource for the identification and characterization of this important chemical intermediate. The provided methodologies for spectral prediction and the outlined experimental protocols for future validation will aid researchers in their synthetic and medicinal chemistry endeavors. As experimental data becomes available, this guide can serve as a foundational reference for comparison and further structural elucidation.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-7-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-7-methoxyquinoline-3-carbonitrile is a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. Its chemical structure, featuring a chlorinated pyridine ring fused to a methoxy-substituted benzene ring and appended with a nitrile group, suggests a compound with low aqueous solubility and potential susceptibility to specific degradation pathways. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this molecule. As of the writing of this document, specific experimental data for this compound (CAS 73387-74-3) is not widely available in the public domain.[1] Therefore, this guide emphasizes the foundational principles and robust experimental designs necessary to generate reliable and reproducible data for this and similar novel chemical entities.

The quinoline scaffold is a privileged structure in pharmacology, but its derivatives can present challenges in formulation and development due to their physicochemical properties.[2] Understanding the solubility and stability of this compound is a critical first step in its journey from a promising lead compound to a viable clinical candidate. This document will detail the theoretical considerations, experimental protocols, and data interpretation strategies required for a thorough investigation.

Physicochemical Properties and Predicted Behavior

A preliminary analysis of the structure of this compound allows for several predictions regarding its solubility and stability.

PropertyStructural FeaturePredicted Impact
Aqueous Solubility Largely aromatic, heterocyclic structure with a chloro and a methoxy substituent.Low intrinsic aqueous solubility is expected. The methoxy group may slightly improve solubility compared to an unsubstituted analog, but the overall character is hydrophobic.
pH-Dependent Solubility The quinoline nitrogen is weakly basic.Solubility is expected to increase in acidic conditions due to the protonation of the quinoline nitrogen, forming a more soluble salt.
Stability The 4-chloro substituent on the quinoline ring.The chloro group may be susceptible to nucleophilic substitution, particularly under basic conditions or in the presence of certain nucleophiles.
Stability The nitrile group.The nitrile group is generally stable but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions, particularly at elevated temperatures.
Photostability The aromatic quinoline ring system.Aromatic systems can be susceptible to photodegradation. The specific impact of the substituents would need to be determined experimentally.

Solubility Assessment: A Step-by-Step Approach

A comprehensive understanding of a compound's solubility in various media is fundamental to designing appropriate formulations for in vitro and in vivo studies. The following workflow outlines a robust process for determining the solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_kinetic Phase 2: Kinetic Solubility (Early Assessment) cluster_thermodynamic Phase 3: Thermodynamic (Equilibrium) Solubility cluster_ph Phase 4: pH-Solubility Profile prep_compound Source and Characterize This compound (Purity >98%) kinetic_sol Perform Kinetic Solubility Assay (e.g., in DMSO/Buffer) prep_compound->kinetic_sol prep_solvents Prepare and Degas Solvents and Buffers prep_solvents->kinetic_sol kinetic_data Analyze via Nephelometry or Turbidimetry kinetic_sol->kinetic_data thermo_sol Shake-Flask Method (24-48h at controlled temp.) kinetic_data->thermo_sol Inform solvent selection thermo_separation Separate Solid from Supernatant (Centrifugation/Filtration) thermo_sol->thermo_separation thermo_quant Quantify Concentration (HPLC-UV) thermo_separation->thermo_quant ph_sol Determine Solubility in Buffers (pH 2 to 10) thermo_quant->ph_sol Apply validated method ph_profile Plot Solubility vs. pH ph_sol->ph_profile

Caption: Workflow for Comprehensive Solubility Assessment.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at the end of the experiment.

    • Add a precise volume of the desired solvent (e.g., water, pH 7.4 phosphate-buffered saline, ethanol) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid material.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method (typically HPLC-UV).

    • Analyze the diluted sample and compare the peak area to a standard curve prepared from known concentrations of this compound.

    • Calculate the solubility in mg/mL or µg/mL.

Stability Assessment: Unveiling Degradation Pathways

Stability studies are crucial for determining the shelf-life of a drug substance and identifying potential degradation products that could impact efficacy or safety. A forced degradation study is an essential first step.

Forced Degradation (Stress Testing)

The objective of forced degradation is to accelerate the degradation of the compound to identify likely degradation products and establish a stability-indicating analytical method.

G cluster_setup Phase 1: Experimental Setup cluster_stress Phase 2: Application of Stress Conditions cluster_analysis Phase 3: Analysis and Characterization stock_sol Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl) stock_sol->acid base Base Hydrolysis (e.g., 0.1 M NaOH) stock_sol->base oxidation Oxidative Stress (e.g., 3% H2O2) stock_sol->oxidation thermal Thermal Stress (e.g., 60°C) stock_sol->thermal photo Photolytic Stress (ICH Q1B guidelines) stock_sol->photo control Prepare Control Sample (Unstressed) hplc Analyze all samples by Stability-Indicating HPLC-UV control->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_balance Assess Mass Balance hplc->mass_balance lcms Identify Degradants (LC-MS) hplc->lcms For samples with significant degradation

Caption: Workflow for a Forced Degradation Study.

Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C).

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Time Points:

    • Sample each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation.

  • Sample Analysis:

    • At each time point, withdraw an aliquot and neutralize it if necessary (for acid and base hydrolysis samples).

    • Dilute the sample to a suitable concentration for analysis.

    • Analyze all samples using a stability-indicating HPLC method. This method must be able to resolve the parent compound from all major degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity.

    • For significant degradants, use LC-MS to obtain mass information for structural elucidation.

Long-Term Stability Studies

Once the degradation profile is understood, long-term stability studies under ICH-recommended storage conditions are necessary to establish a retest period or shelf life.

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Conclusion

References

The Synthetic Keystone: A Technical Guide to the Reactivity and Functional Group Interplay of 4-Chloro-7-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-chloro-7-methoxyquinoline-3-carbonitrile, a pivotal intermediate in contemporary medicinal chemistry, most notably in the synthesis of the tyrosine kinase inhibitor, Bosutinib. We will dissect the molecule's architecture, exploring the nuanced reactivity conferred by its distinct functional groups: the quinoline core, the C4-chloro leaving group, the C7-methoxy activating group, and the C3-nitrile directing group. This document moves beyond a simple recitation of reactions to provide a causal understanding of the molecule's chemical behavior, supported by mechanistic insights and detailed experimental protocols.

Introduction: A Molecule of Strategic Importance

The quinoline scaffold is a well-established "privileged structure" in drug discovery, forming the foundation of numerous therapeutic agents.[1] Within this class, this compound has emerged as a highly valuable and versatile building block. Its significance is underscored by its role as a key precursor in the synthesis of Bosutinib, a drug for treating chronic myelogenous leukemia (CML).[2][3] The strategic placement of its functional groups creates a unique electronic landscape that dictates its reactivity and makes it an ideal substrate for constructing complex molecular architectures. Understanding the interplay of these groups is paramount for optimizing existing synthetic routes and for the rational design of new derivatives with potential therapeutic applications.[4]

Molecular Architecture and Functional Group Analysis

The reactivity of this compound is a direct consequence of the electronic contributions of its constituent functional groups. Each group plays a distinct and often synergistic role in influencing the molecule's behavior in chemical transformations.

  • The Quinoline Core: As a heterocyclic aromatic system, the quinoline ring is inherently electron-deficient, particularly in the pyridine ring. This property is fundamental to its susceptibility to nucleophilic attack.

  • The C4-Chloro Group: Positioned on the electron-deficient pyridine ring, the chlorine atom at the C4 position is an excellent leaving group. The electron-withdrawing nature of the quinoline nitrogen enhances the electrophilicity of the C4 carbon, making it the primary site for nucleophilic aromatic substitution (SNAr).[3]

  • The C7-Methoxy Group: Located on the benzene ring, the methoxy group is a strong electron-donating group. Through resonance, it increases the electron density of the benzene portion of the quinoline ring. This electronic contribution can influence the overall reactivity and regioselectivity of certain reactions.

  • The C3-Nitrile Group: The carbonitrile (cyano) group at the C3 position is a potent electron-withdrawing group. Its presence significantly enhances the electrophilic character of the C4 position, further activating the chloro group for nucleophilic displacement. This activation is crucial for the high reactivity of the molecule in SNAr reactions.

The collective electronic effects of these functional groups render the C4 position highly susceptible to nucleophilic attack, making SNAr the most prominent and synthetically useful reaction for this molecule.

Chemical Reactivity and Key Transformations

The unique electronic arrangement of this compound makes it amenable to a variety of chemical transformations, primarily centered around the C4 position.

Nucleophilic Aromatic Substitution (SNAr)

The paramount reactivity of this molecule is its participation in SNAr reactions at the C4 position. The strong activation by the quinoline nitrogen and the C3-nitrile group facilitates the displacement of the chloride ion by a wide range of nucleophiles.

Mechanism of SNAr:

The reaction proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the quinoline ring is restored, yielding the 4-substituted product.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Typical Nucleophiles and Reaction Conditions:

NucleophileReagents/ConditionsProduct TypeReference
Amines (e.g., anilines)Acetonitrile, HCl in Isopropyl alcohol, 75-80°C4-Aminoquinolines[3]
AlcoholsNaH, Alcohol4-Alkoxyquinolines[5]
ThiolsNaH, Thiol4-Thioetherquinolines[5]
Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is dominant, the chloro group at C4 can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, introducing aryl or vinyl substituents at the C4 position.

Mechanism of Suzuki-Miyaura Coupling:

The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the C-Cl bond to form a palladium(II) complex.

  • Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the C-C bond.

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd PdII Ar-Pd(II)L_n-Cl OxAdd->PdII Transmetal Transmetalation (R-B(OH)₂ + Base) PdII->Transmetal PdII_R Ar-Pd(II)L_n-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a guide for researchers. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (A Key Bosutinib Precursor)

This protocol details a crucial SNAr reaction in the synthesis of Bosutinib.[3]

Materials:

  • 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

  • 2,4-dichloro-5-methoxyaniline

  • Acetonitrile

  • Hydrochloric acid in Isopropyl alcohol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq) in acetonitrile, add 2,4-dichloro-5-methoxyaniline (1.15 eq).[3]

  • Stir the mixture at room temperature.

  • Add hydrochloric acid in isopropyl alcohol dropwise to the resulting mixture.[3]

  • Heat the reaction mixture to 75-80°C and monitor the progress by Thin Layer Chromatography (TLC).[3]

  • After completion (typically 2-3 hours), cool the reaction mixture to room temperature.[3]

  • Filter the resulting solid and wash with cold acetonitrile.[3]

  • Dry the solid under vacuum to obtain the desired product.[3]

Expected Yield: ~88%[3]

Synthesis_Workflow Start Start: Reactants in Flask Step1 Add 2,4-dichloro-5-methoxyaniline Start->Step1 Step2 Add HCl in Isopropanol Step1->Step2 Step3 Heat to 75-80°C Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Cool to Room Temperature Step4->Step5 Reaction Complete Step6 Filter and Wash Step5->Step6 End End: Purified Product Step6->End

Caption: Experimental workflow for the synthesis of a key Bosutinib precursor.

Conclusion

This compound is a molecule of significant synthetic utility, primarily due to the well-defined and predictable reactivity of its functional groups. The highly activated C4-chloro group serves as a versatile handle for introducing a wide array of substituents via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The insights provided in this guide aim to empower researchers in the fields of medicinal chemistry and drug development to effectively utilize this key intermediate in the synthesis of novel and potent therapeutic agents. A thorough understanding of its chemical reactivity is essential for the continued innovation and advancement in the synthesis of quinoline-based pharmaceuticals.

References

The Lynchpin of Kinase Inhibitor Synthesis: A Technical Guide to the Mechanistic Role of 4-Chloro-7-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Reagent Bottle

In the intricate tapestry of modern pharmaceutical synthesis, certain molecules emerge not as the final therapeutic agent, but as pivotal intermediates—the unsung heroes that enable the efficient and precise construction of complex bioactive compounds. 4-Chloro-7-methoxyquinoline-3-carbonitrile stands as a prime example of such a cornerstone. This guide moves beyond a simple recitation of properties to provide a deep, mechanistic understanding of why this particular quinoline derivative is a favored intermediate for researchers and drug development professionals, particularly in the synthesis of potent kinase inhibitors. We will dissect its reactivity, explore its synthetic applications with a focus on causality, and provide actionable protocols for its effective utilization.

Molecular Architecture and Inherent Reactivity

The efficacy of this compound as a synthetic intermediate is a direct consequence of its unique molecular architecture. The quinoline core, a bicyclic aromatic heterocycle, is adorned with three key functional groups that dictate its reactivity: a chloro group at the 4-position, a methoxy group at the 7-position, and a carbonitrile (cyano) group at the 3-position.[1]

PropertyValueSource
Molecular Formula C11H7ClN2O[2]
Molecular Weight 218.64 g/mol [2]
Appearance White to off-white powder
CAS Number 73387-74-3[2]

The strategic placement of these groups creates a molecule with distinct reactive sites, allowing for sequential and regioselective modifications.

The Vulnerable 4-Position: A Gateway for Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position is the most significant reactive handle on the molecule. Its presence on the electron-deficient quinoline ring system makes it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This is the primary mechanism through which the quinoline core is coupled to various amine-containing fragments, a common feature in many kinase inhibitors.

The electron-withdrawing nature of the adjacent nitrogen atom in the quinoline ring and the carbonitrile group at the 3-position further activates the 4-position towards nucleophilic attack. This inherent electronic property is the lynchpin of its utility.

The Modulatory Methoxy and Nitrile Groups

The methoxy group at the 7-position and the carbonitrile group at the 3-position are not mere spectators. The methoxy group, being an electron-donating group, can influence the overall electron density of the quinoline ring system, thereby modulating the reactivity at other positions. The carbonitrile group, a strong electron-withdrawing group, plays a crucial role in activating the 4-position for SNAr and can also serve as a precursor for other functional groups, such as amides or carboxylic acids, through hydrolysis.

Mechanism of Action as an Intermediate in Kinase Inhibitor Synthesis

The primary "mechanism of action" of this compound as an intermediate is its role as an electrophilic scaffold for the construction of the core structure of numerous kinase inhibitors.[3] A prominent example is its application in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[1]

Core Synthesis Pathway: A Step-by-Step Mechanistic Breakdown

The synthesis of kinase inhibitors utilizing this intermediate typically follows a convergent approach, where the quinoline core is assembled and then coupled with other key fragments.

G cluster_0 Synthesis of the Quinoline Core cluster_1 Coupling to Form Kinase Inhibitor Scaffold Start Starting Materials Intermediate_1 Cyclization Precursor Start->Intermediate_1 Condensation Intermediate_2 4-Hydroxy-7-methoxyquinoline- 3-carbonitrile Intermediate_1->Intermediate_2 Cyclization Target_Intermediate 4-Chloro-7-methoxyquinoline- 3-carbonitrile Intermediate_2->Target_Intermediate Chlorination Final_Product Kinase Inhibitor Precursor Target_Intermediate->Final_Product Nucleophilic Aromatic Substitution (SNAr) Amine_Fragment Amine-containing Fragment Amine_Fragment->Final_Product

Caption: Synthetic workflow from starting materials to a kinase inhibitor precursor.

Step 1: Synthesis of the 4-Hydroxy Precursor

The synthesis of this compound often begins with the construction of its precursor, 4-hydroxy-7-methoxyquinoline-3-carbonitrile.[4] This is typically achieved through a cyclization reaction involving appropriately substituted anilines and a three-carbon component.

Step 2: Chlorination – Activating the Scaffold

The crucial activation step involves the conversion of the hydroxyl group at the 4-position to a chloro group. This is a critical transformation as the hydroxyl group is a poor leaving group, while the chloro group is an excellent one for the subsequent SNAr reaction.

Experimental Protocol: Chlorination of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile

Objective: To synthesize this compound from its 4-hydroxy precursor.

Materials:

  • 4-Hydroxy-7-methoxyquinoline-3-carbonitrile

  • Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or other suitable high-boiling inert solvent

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of 4-hydroxy-7-methoxyquinoline-3-carbonitrile in toluene, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (or thionyl chloride) to the mixture at room temperature. The choice of chlorinating agent is critical; phosphorus oxychloride is often preferred for its high reactivity in this transformation.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The elevated temperature is necessary to overcome the activation energy of the reaction.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. This step must be performed with caution due to the exothermic reaction of excess chlorinating agent with water.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Causality in Protocol Design:

  • Solvent Choice: Toluene is a common choice due to its inert nature and high boiling point, which allows for the necessary reaction temperature to be reached.

  • Catalyst: DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with the chlorinating agent, which is a more reactive electrophile.

  • Workup Procedure: The careful quenching and neutralization steps are essential for safety and to ensure the product is in its neutral form for efficient extraction into the organic solvent.

Step 3: Nucleophilic Aromatic Substitution (SNAr) – The Key Coupling Reaction

This is the cornerstone reaction where this compound fulfills its role as a key intermediate. The electron-deficient nature of the quinoline ring, exacerbated by the nitrogen atom and the nitrile group, facilitates the attack of a nucleophilic amine at the 4-position, leading to the displacement of the chloride ion.

G Quinoline This compound C4-Cl Intermediate Meisenheimer Complex (Transition State) Quinoline->Intermediate Formation of Tetrahedral Intermediate Amine Nucleophilic Amine R-NH2 Amine->Quinoline:c4 Nucleophilic Attack Product Coupled Product C4-NHR Intermediate->Product Loss of Leaving Group Leaving_Group Chloride Ion (Cl-) Intermediate->Leaving_Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in the Synthesis of Marketed Drugs and Clinical Candidates

The versatility of this compound is underscored by its use in the synthesis of several important kinase inhibitors.

Drug/CandidateTherapeutic Target(s)Role of the Intermediate
Bosutinib BCR-ABL, Src family kinasesCore scaffold for coupling with 2,4-dichloro-5-methoxyaniline.[1][5]
Cabozantinib MET, VEGFR2, RETA structurally related intermediate, 4-chloro-6,7-dimethoxyquinoline, is used, highlighting the broader utility of this class of compounds.[6][7]
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, RET, KITA related intermediate, 4-chloro-7-methoxyquinoline-6-carboxamide, serves as the core.[8][9][10]
WXFL-152 VEGFR2, FGFRs, PDGFRβUtilizes a 4-oxyquinoline derivative, demonstrating the adaptability of the core structure.[11]

The structural similarity between these inhibitors and the common synthetic precursor underscores the efficiency of using a pre-functionalized and activated core like this compound.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its successful application in multi-step syntheses. Standard analytical techniques are employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence and connectivity of the various functional groups.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the characteristic vibrational frequencies of the functional groups, such as the nitrile (C≡N) stretch.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the intermediate.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in streamlining the synthesis of complex, life-saving pharmaceuticals. Its pre-activated nature for nucleophilic aromatic substitution, coupled with the modulatory effects of its other functional groups, makes it an invaluable tool for medicinal chemists and process development scientists. A thorough understanding of its reactivity and the mechanistic principles governing its use is essential for leveraging its full potential in the ongoing quest for novel therapeutics.

References

The Lynchpin Intermediate: Strategic Role of 4-Chloro-7-methoxyquinoline-3-carbonitrile in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Executive Summary: The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, the 4-anilinoquinoline-3-carbonitrile framework has emerged as a particularly potent and versatile template for the development of ATP-competitive kinase inhibitors. This guide elucidates the critical role of a key synthetic intermediate, 4-Chloro-7-methoxyquinoline-3-carbonitrile , as a foundational building block for synthesizing a diverse range of kinase inhibitors targeting critical oncology pathways, including EGFR, HER-2, Src, and MEK. We will dissect the synthetic logic, provide detailed protocols, and explore the structure-activity relationships that make this intermediate an indispensable tool in the drug discovery arsenal.

Introduction: The Rise of the Quinoline-3-carbonitrile Scaffold

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinoline ring system is a prominent structural unit in a vast number of biologically active compounds.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with early successes like the 4-anilinoquinazoline, Gefitinib, validating the approach of targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[3][4][5]

A pivotal innovation in this field came from the bioisosteric replacement of the N3 atom in the quinazoline ring with a carbon atom bearing a potent electron-withdrawing group—the nitrile (C≡N).[3][4] This modification led to the creation of the 4-anilinoquinoline-3-carbonitrile scaffold. This structural tweak was not merely incidental; modeling studies suggested that the nitrile group could effectively mimic the hydrogen bonding interactions of the original nitrogen atom, while altering the electronic properties of the core structure to enhance binding affinity and modulate kinase selectivity.[3][4] This discovery paved the way for a new generation of inhibitors with distinct pharmacological profiles.

The Strategic Intermediate: this compound

The power of the 4-anilinoquinoline-3-carbonitrile scaffold lies in its modular synthesis, which hinges on a highly reactive and versatile intermediate: This compound .

  • Chemical Reactivity: The molecule's utility is dominated by the chemistry of the C4 position. The chlorine atom is an excellent leaving group, and its departure is facilitated by the electron-withdrawing effects of both the adjacent nitrile group at C3 and the ring nitrogen at N1. This electronic arrangement makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , which is the cornerstone reaction for installing the diverse aniline side chains that ultimately determine the final compound's target kinase specificity.

  • Structural Significance of Substituents:

    • 3-Carbonitrile: As mentioned, this group is crucial for ATP-competitive binding within the kinase hinge region. Its strong electron-withdrawing nature is key to activating the C4 position for the SNAr reaction.

    • 7-Methoxy Group: The methoxy group at the C7 position is a common feature in many potent inhibitors derived from this scaffold. It can serve multiple roles, including forming key hydrogen bonds in the kinase active site and improving the physicochemical properties of the final molecule, such as solubility and metabolic stability.

Core Synthetic Pathway and Diversification

The synthesis of a vast library of kinase inhibitors from this intermediate follows a reliable and scalable two-stage logic: creation of the activated core, followed by diversification.

Stage 1: Synthesis of the 4-Chloroquinoline Intermediate

The common route to this compound begins with a substituted aniline, which undergoes condensation and thermal cyclization to form the foundational 4-hydroxyquinoline ring system.[6] Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), efficiently converts the 4-hydroxy group into the highly reactive 4-chloro group, yielding the desired intermediate.[6]

Stage 2: The Key SNAr Diversification Reaction

This is the central value-adding step. The 4-chloro intermediate is reacted with a selected substituted aniline. The nucleophilic amine of the aniline attacks the electron-deficient C4 position of the quinoline, displacing the chloride ion and forging the critical C4-anilino bond. This reaction is typically carried out in a suitable solvent like isopropanol or DMF, often under acidic conditions or heated to drive the reaction to completion.[7] The choice of aniline is the primary determinant of the resulting inhibitor's biological activity.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Diversification start Substituted Aniline (e.g., 3-methoxyaniline) hydroxy 4-Hydroxy-7-methoxy- quinoline-3-carbonitrile start->hydroxy Condensation & Thermal Cyclization chloro 4-Chloro-7-methoxy- quinoline-3-carbonitrile (Key Intermediate) hydroxy->chloro Chlorination (e.g., POCl₃) final_product 4-Anilino-7-methoxy- quinoline-3-carbonitrile (Active Kinase Inhibitor) chloro->final_product Nucleophilic Aromatic Substitution (SNAr) aniline Selected Substituted Aniline (Ar-NH₂) aniline->final_product G intermediate 4-Chloro-7-methoxy- quinoline-3-carbonitrile inhibitor_egfr EGFR/HER2 Inhibitor (e.g., EKB-569 analog) intermediate->inhibitor_egfr + inhibitor_src Src Kinase Inhibitor intermediate->inhibitor_src + inhibitor_mek MEK1 Kinase Inhibitor intermediate->inhibitor_mek + aniline_egfr Aniline for EGFR/HER2 aniline_egfr->inhibitor_egfr aniline_src Aniline for Src aniline_src->inhibitor_src aniline_mek Aniline for MEK aniline_mek->inhibitor_mek

References

An In-Depth Technical Guide to Early Synthetic Routes for Quinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline-3-carbonitrile Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and its versatile applications in medicinal chemistry and materials science.[1] Among its many derivatives, the quinoline-3-carbonitrile scaffold holds a position of particular importance. The nitrile group at the 3-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations to access a diverse range of functionalized quinolines. Furthermore, this moiety is a key pharmacophore in numerous biologically active molecules, contributing to their therapeutic effects. This technical guide provides an in-depth exploration of the foundational, early synthetic routes to this valuable class of compounds, offering insights into the mechanistic underpinnings and practical execution of these seminal reactions.

The Friedländer Annulation: A Cornerstone in Quinoline-3-carbonitrile Synthesis

The Friedländer synthesis, first reported in 1882, is a powerful and straightforward method for constructing the quinoline core.[2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or a β-ketoester.[3][4] For the specific synthesis of quinoline-3-carbonitrile derivatives, a β-ketonitrile or a compound with an activated cyanomethylene group is the key reagent.

Causality in Experimental Design: The Role of the β-Ketonitrile

The choice of a β-ketonitrile, such as cyanoacetone or benzoylacetonitrile, is pivotal. The α-methylene group, activated by both the ketone and the nitrile, is sufficiently acidic to readily undergo condensation with the carbonyl group of the 2-aminoaryl aldehyde or ketone. The nitrile group is then carried through the cyclization and dehydration steps to be positioned at the 3-position of the final quinoline product.

Mechanistic Pathway

The Friedländer synthesis can proceed through two primary mechanistic pathways, both of which are plausible depending on the reaction conditions.[2]

  • Aldol Condensation First: The reaction initiates with an aldol-type condensation between the enolate of the β-ketonitrile and the carbonyl group of the 2-aminoaryl aldehyde/ketone. The resulting aldol adduct then undergoes dehydration. Subsequent intramolecular cyclization via nucleophilic attack of the amino group onto the ketone, followed by a final dehydration step, yields the quinoline-3-carbonitrile.

  • Schiff Base Formation First: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl aldehyde/ketone and the carbonyl group of the β-ketonitrile. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final product.

Friedländer Synthesis Mechanism start 2-Aminobenzaldehyde + β-Ketonitrile aldol Aldol Condensation start->aldol Path 1 schiff Schiff Base Formation start->schiff Path 2 adduct Aldol Adduct aldol->adduct imine Imine Intermediate schiff->imine dehydration1 Dehydration adduct->dehydration1 cyclization Intramolecular Cyclization imine->cyclization dehydration1->cyclization dehydration2 Dehydration cyclization->dehydration2 product Quinoline-3-carbonitrile dehydration2->product

Caption: Mechanistic pathways of the Friedländer synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylquinoline-3-carbonitrile

This protocol describes the synthesis of a representative quinoline-3-carbonitrile derivative via the Friedländer annulation.

Materials:

  • 2-Aminobenzophenone

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzophenone (1.0 eq) and malononitrile (1.2 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain 2-amino-4-phenylquinoline-3-carbonitrile.

The Combes Synthesis: An Acid-Catalyzed Route

The Combes quinoline synthesis offers an alternative, acid-catalyzed approach to quinolines.[5] This method involves the condensation of an aniline with a β-diketone.[1][5] To adapt this synthesis for quinoline-3-carbonitriles, a β-ketonitrile can be employed in place of the β-diketone.

Mechanistic Considerations

The reaction is initiated by the formation of an enamine from the aniline and the β-ketonitrile.[1] Under strong acid catalysis (e.g., concentrated sulfuric acid), the enamine undergoes intramolecular electrophilic cyclization onto the aniline ring. Subsequent dehydration and aromatization lead to the formation of the quinoline-3-carbonitrile.

Combes Synthesis Workflow start Aniline + β-Ketonitrile enamine Enamine Formation start->enamine cyclization Acid-Catalyzed Intramolecular Cyclization enamine->cyclization dehydration Dehydration & Aromatization cyclization->dehydration product Quinoline-3-carbonitrile dehydration->product

Caption: Workflow of the Combes synthesis for quinoline-3-carbonitriles.

Thorpe-Ziegler Cyclization: An Intramolecular Approach

The Thorpe-Ziegler reaction is a classical method for the synthesis of cyclic ketones through the intramolecular cyclization of dinitriles.[6] A modification of this approach provides a direct route to 4-aminoquinoline-3-carbonitriles.[6] This method relies on the synthesis of a 2-(cyanoalkylamino)benzonitrile intermediate, which then undergoes an intramolecular Thorpe-Ziegler cyclization.

Synthetic Strategy and Mechanism

The synthesis begins with the N-alkylation of an anthranilonitrile (2-aminobenzonitrile) with a haloalkanenitrile (e.g., 3-bromopropanenitrile) to form the 2-(cyanoalkylamino)benzonitrile precursor.[6] Treatment of this intermediate with a strong base (e.g., tert-butyllithium) initiates the intramolecular cyclization. The base deprotonates the α-carbon to one of the nitrile groups, and the resulting carbanion attacks the carbon of the other nitrile group. Tautomerization of the resulting imine affords the stable 4-aminoquinoline-3-carbonitrile.

Experimental Protocol: Synthesis of 4-Aminoquinoline-3-carbonitrile

This protocol outlines the synthesis of the parent 4-aminoquinoline-3-carbonitrile via a Thorpe-Ziegler type cyclization.[6]

Step 1: Synthesis of 2-(2-Cyanoethylamino)benzonitrile

  • To a solution of 2-aminobenzonitrile (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.1 eq) at room temperature.

  • Stir the mixture for 30 minutes, then add 3-bromopropanenitrile (1.0 eq) dropwise.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(2-cyanoethylamino)benzonitrile.

Step 2: Thorpe-Ziegler Cyclization

  • Dissolve 2-(2-cyanoethylamino)benzonitrile (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

  • Slowly add tert-butyllithium (1.1 eq) to the cooled solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to afford 4-aminoquinoline-3-carbonitrile.

From Gould-Jacobs Products: An Indirect Route

The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines, often with a carboxylate group at the 3-position.[7] While not a direct route to quinoline-3-carbonitriles, the products of the Gould-Jacobs reaction can serve as valuable intermediates.

Conversion of 3-Carboxylic Acids to 3-Carbonitriles

An early and reliable method for the conversion of a carboxylic acid to a nitrile involves a two-step process:

  • Amide Formation: The quinoline-3-carboxylic acid is first converted to the corresponding primary amide. This can be achieved by treating the carboxylic acid with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride, which is then reacted with ammonia.

  • Dehydration of the Amide: The resulting quinoline-3-carboxamide is then dehydrated to the nitrile. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride.

Summary of Early Synthetic Routes

Synthetic RouteKey ReactantsKey IntermediatesProduct Type
Friedländer Annulation 2-Aminoaryl aldehyde/ketone + β-KetonitrileAldol adduct or Schiff baseQuinoline-3-carbonitrile
Combes Synthesis Aniline + β-KetonitrileEnamineQuinoline-3-carbonitrile
Thorpe-Ziegler Cyclization 2-(Cyanoalkylamino)benzonitrileNitrile-stabilized carbanion4-Aminoquinoline-3-carbonitrile
Gould-Jacobs (Indirect) Aniline + Diethyl ethoxymethylenemalonate4-Hydroxyquinoline-3-carboxylic acid4-Hydroxyquinoline-3-carbonitrile (after conversion)

Conclusion

The early synthetic routes to quinoline-3-carbonitrile derivatives, such as the Friedländer annulation, Combes synthesis, and Thorpe-Ziegler cyclization, represent foundational pillars of heterocyclic chemistry. These methods, while developed decades ago, continue to be relevant due to their reliability and the accessibility of their starting materials. Understanding the mechanistic nuances and practical considerations of these classical reactions provides researchers with a powerful toolkit for the synthesis of this important class of compounds, paving the way for further discoveries in drug development and materials science.

References

Methodological & Application

Synthesis of 4-Chloro-7-methoxyquinoline-3-carbonitrile from 3-Methoxyaniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 4-Chloro-7-methoxyquinoline-3-carbonitrile, a key intermediate in pharmaceutical research and drug development. The synthetic strategy commences with the readily available starting material, 3-methoxyaniline, and proceeds through a multi-step sequence involving a Gould-Jacobs-type reaction, followed by chlorination. This document is intended for researchers, medicinal chemists, and professionals in the field of organic synthesis.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities. Specifically, this compound serves as a crucial building block for the synthesis of more complex molecules, including kinase inhibitors used in oncology. The strategic placement of the chloro, methoxy, and carbonitrile functionalities allows for diverse downstream chemical modifications.

The synthetic approach detailed herein is designed for efficiency, scalability, and high purity of the final product. The overall transformation is a two-stage process:

  • Stage 1: Synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. This stage employs a modified Gould-Jacobs reaction, a classic and reliable method for constructing the quinoline ring system from an aniline precursor.[1]

  • Stage 2: Chlorination of the 4-oxoquinoline. The intermediate from Stage 1 is then subjected to chlorination to yield the final target molecule.

This guide will provide a detailed, step-by-step protocol for each stage, including insights into the underlying reaction mechanisms and practical considerations for successful execution.

Visualizing the Synthetic Pathway

The overall synthetic workflow can be visualized as a two-step process, starting from 3-methoxyaniline and culminating in the formation of this compound.

Synthetic_Workflow Start 3-Methoxyaniline Intermediate 7-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile Start->Intermediate Stage 1: Gould-Jacobs Reaction Final This compound Intermediate->Final Stage 2: Chlorination

Caption: Overall synthetic workflow for this compound.

PART 1: Detailed Experimental Protocols

Stage 1: Synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

This stage involves the condensation of 3-methoxyaniline with a suitable three-carbon electrophile, followed by a thermal cyclization to construct the quinoline core. A common and effective approach utilizes a derivative of malonic acid.

Reaction Mechanism Insight: The Gould-Jacobs reaction proceeds via an initial Michael-type addition of the aniline to an electron-deficient alkene, followed by elimination to form an enamine intermediate.[1] Subsequent high-temperature intramolecular cyclization, driven by the formation of a stable aromatic system, yields the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 4-oxo form.[1]

Protocol 1.1: Condensation of 3-Methoxyaniline

  • Reagents and Materials:

    • 3-Methoxyaniline

    • Diethyl (ethoxymethylene)malonate (DEEM) or a similar reactive malonate derivative like 5-methoxymethylene-2,2-dimethyl-[2][3]dioxane-4,6-dione.[3]

    • Anhydrous ethanol or isopropanol as solvent.

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To a solution of 3-methoxyaniline (1.0 eq) in the chosen solvent, add diethyl (ethoxymethylene)malonate (1.1 eq).

    • Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Upon completion, remove the solvent under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Protocol 1.2: Thermal Cyclization

  • Reagents and Materials:

    • Crude condensation product from Protocol 1.1.

    • High-boiling point solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether.[3][4]

    • High-temperature reaction setup with a reflux condenser and inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • Suspend the crude intermediate in Dowtherm A.

    • Heat the mixture to a high temperature (typically 220-250 °C) and maintain for 1.5-2 hours.[3]

    • Monitor the cyclization by TLC.

    • After the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the product.

    • Dilute the mixture with a non-polar solvent like hexane or cyclohexane to further precipitate the product.

    • Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling point solvent, and dry under vacuum to yield 7-methoxy-1H-quinolin-4-one.

Protocol 1.3: Introduction of the Carbonitrile Group (Alternative Route)

An alternative and more direct approach to the 3-carbonitrile derivative involves a one-pot reaction of the aniline with a reagent that already contains the nitrile functionality.

  • Reagents and Materials:

    • 3-Methoxyaniline

    • Ethyl (ethoxymethylene)cyanoacetate

    • High-boiling point solvent (e.g., Dowtherm A)

  • Procedure:

    • Combine 3-methoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in a suitable reaction vessel.

    • Heat the mixture in a high-boiling solvent to facilitate both the initial condensation and subsequent cyclization in a single step.

    • The workup and purification would be similar to Protocol 1.2.

Stage 2: Chlorination of 7-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

The conversion of the 4-oxo group to a 4-chloro group is a standard transformation in quinoline chemistry, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Reaction Mechanism Insight: The mechanism involves the activation of the 4-oxo group by the chlorinating agent, forming a reactive intermediate that is then susceptible to nucleophilic attack by a chloride ion.

Protocol 2.1: Chlorination with Phosphorus Oxychloride

  • Reagents and Materials:

    • 7-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

    • Phosphorus oxychloride (POCl₃)

    • Optional: A high-boiling point solvent like toluene or N,N-dimethylformamide (DMF).

    • Reaction flask with a reflux condenser and protection from atmospheric moisture.

  • Procedure:

    • Suspend the 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (or a solution in a suitable solvent).

    • Heat the reaction mixture to reflux (around 100-110 °C) and stir for 2-4 hours.[5]

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, carefully cool the reaction mixture to room temperature.

    • Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process and should be performed in a well-ventilated fume hood.

    • Neutralize the acidic solution with a base, such as aqueous sodium bicarbonate or sodium hydroxide, until the product precipitates.

    • Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry under vacuum to obtain this compound.

Data Summary Table

StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1.1 3-MethoxyanilineDiethyl (ethoxymethylene)malonateEthanol70-801-2>90 (crude)
1.2 Condensation Product-Dowtherm A220-2501.5-250-70
2.1 7-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrilePOCl₃Toluene (optional)100-1102-470-90

Visualization of the Reaction Mechanism

A simplified representation of the key cyclization step highlights the intramolecular reaction that forms the quinoline ring.

Gould_Jacobs_Mechanism cluster_0 Gould-Jacobs Cyclization Intermediate Enamine Intermediate Transition [High Temperature] Intermediate->Transition Product 4-Oxoquinoline Transition->Product

Caption: Key thermal cyclization step in the Gould-Jacobs reaction.

Troubleshooting and Expert Insights

  • Purity of Starting Materials: The purity of 3-methoxyaniline is crucial for the success of the initial condensation. It is advisable to use freshly distilled or high-purity aniline.

  • High-Temperature Cyclization: The thermal cyclization step is often the most challenging. The use of a high-boiling, inert solvent is essential to reach the required temperature for efficient ring closure. Incomplete cyclization can be addressed by extending the reaction time or slightly increasing the temperature.

  • Chlorination Workup: The quenching of POCl₃ is highly exothermic and requires careful handling. Slow addition to ice and efficient cooling are paramount to ensure safety and prevent degradation of the product.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to achieve high purity.

Conclusion

The synthesis of this compound from 3-methoxyaniline is a robust and reproducible process when the outlined protocols are followed diligently. The combination of the Gould-Jacobs reaction and a subsequent chlorination provides a reliable route to this valuable synthetic intermediate. The insights and detailed steps provided in this guide are intended to empower researchers to successfully synthesize this compound for their drug discovery and development endeavors.

References

Application Notes and Protocols for the Synthesis of 4-Chloro-7-methoxyquinoline-3-carbonitrile via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[1][2][3] The Gould-Jacobs reaction, first reported in 1939, remains a highly effective and versatile method for constructing the 4-hydroxyquinoline core, which serves as a key precursor to a multitude of functionalized quinolines.[4][5][6] This reaction is particularly well-suited for anilines bearing electron-donating groups in the meta-position.[1][7]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 4-Chloro-7-methoxyquinoline-3-carbonitrile. The synthesis is a multi-step process commencing with the Gould-Jacobs reaction to form the key 4-hydroxyquinoline intermediate, followed by a robust chlorination step. We will explore both classical thermal and modern microwave-assisted protocols, delve into the underlying reaction mechanisms, and provide field-proven insights for optimization and troubleshooting.

Section 1: Overall Synthetic Pathway and Mechanism

The synthesis of this compound proceeds through a three-stage pathway: (A) Condensation, (B) Thermal Cyclization, and (C) Chlorination.

A. Condensation: The synthesis begins with the nucleophilic substitution reaction between a substituted aniline (3-methoxyaniline) and an activated alkene, typically an ethyl (ethoxymethylene)cyanoacetate. The amino group of the aniline attacks the electron-deficient double bond, followed by the elimination of ethanol, to yield a stable aminomethylenecyanoacetate intermediate.[1][4][7]

B. Thermal Cyclization: This is the critical Gould-Jacobs step, which requires significant thermal energy (typically >250 °C).[4][8] The reaction proceeds via a 6-electron electrocyclization, an intramolecular reaction that forms the quinoline ring system.[1][9] This high activation energy barrier is traditionally overcome by using high-boiling point solvents like diphenyl ether or, more efficiently, through microwave irradiation which can dramatically reduce reaction times.[8][10] The cyclized product, 4-hydroxy-7-methoxyquinoline-3-carbonitrile, exists in tautomeric equilibrium with its 4-oxo form.[1][9]

C. Chlorination: The final step involves the conversion of the 4-hydroxy group to a 4-chloro group. This is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). The mechanism involves the hydroxyl group attacking the electrophilic phosphorus atom, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the final 4-chloroquinoline product.[11] This step is highly sensitive to moisture, and anhydrous conditions are critical for success.[11]

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product A 3-Methoxyaniline C Anilinomethylenecyanoacetate Intermediate A->C A) Condensation (-EtOH) B Ethyl (ethoxymethylene)cyanoacetate B->C D 4-Hydroxy-7-methoxyquinoline-3-carbonitrile C->D B) Thermal Cyclization (Gould-Jacobs) >250 °C E This compound D->E C) Chlorination (POCl₃) G cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination cluster_final Final Product & Analysis A Mix 3-Methoxyaniline & Cyanoacetate Derivative B Heat for Condensation (Conventional or Microwave) A->B C High-Temp Cyclization (>250 °C) B->C D Cool & Precipitate C->D E Filter & Wash Solid D->E F Dry Intermediate Product: 4-Hydroxy-7-methoxyquinoline-3-carbonitrile E->F G Suspend Intermediate in POCl₃ (Anhydrous Conditions) F->G Use in next step H Reflux for 4-6 hours G->H I Cool & Quench on Ice H->I J Neutralize with NaHCO₃ I->J K Extract with DCM J->K L Dry, Concentrate & Purify K->L M This compound L->M N Characterize via NMR, MS, HPLC M->N

References

Application Notes and Protocols for the Friedländer Synthesis of Substituted Quinoline Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4][5][6] The Friedländer synthesis, a classic annulation reaction, remains one of the most direct and versatile methods for constructing this vital heterocyclic system.[1][7] This guide provides an in-depth exploration of the Friedländer synthesis for preparing substituted quinoline carbonitriles, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug discovery and development.

Theoretical Framework: The Friedländer Annulation

The Friedländer synthesis is fundamentally a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (a carbon adjacent to an electron-withdrawing group, such as a carbonyl or nitrile).[1][8][9] This reaction, typically catalyzed by acids or bases, proceeds via a cyclodehydration mechanism to yield the corresponding quinoline derivative.[8][9][10]

Key Advantages of the Friedländer Synthesis:

  • Versatility: A broad range of starting materials can be employed, allowing for the synthesis of a diverse library of substituted quinolines.[1]

  • Efficiency: It is often a one-pot reaction with good to excellent yields.[11]

  • Atom Economy: The reaction generally exhibits high atom economy, minimizing waste.[1]

A significant challenge can be the limited availability of diverse 2-aminobenzaldehyde precursors.[12] A powerful modification to address this involves the in situ reduction of more readily available 2-nitrobenzaldehydes, which then undergo the Friedländer condensation in a domino reaction sequence.[12]

Reaction Mechanism

Two primary mechanistic pathways are proposed for the Friedländer synthesis.[13][14][15] The prevailing conditions, whether acidic or basic, can influence the operative mechanism.

  • Pathway A (Aldol-type first): The reaction initiates with an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the active methylene compound. This is followed by cyclization and dehydration to form the quinoline ring.[14][15]

  • Pathway B (Schiff base first): Alternatively, the initial step can be the formation of a Schiff base between the amine of the 2-aminoaryl carbonyl and the carbonyl of the reaction partner. Subsequent intramolecular aldol condensation and dehydration lead to the quinoline product.[14][15]

Recent studies suggest that under typical acidic or basic conditions, the intermolecular aldol reaction is often the initial and rate-limiting step.[15]

Diagram: General Workflow of the Friedländer Synthesis

A 2-Aminoaryl Aldehyde/Ketone E Reaction Mixture A->E B Active Methylene Compound (e.g., malononitrile) B->E C Catalyst (Acid or Base) C->E D Solvent & Heat D->E F Work-up & Purification (e.g., Crystallization, Chromatography) E->F Reaction Completion G Substituted Quinoline Carbonitrile F->G

Caption: A schematic overview of the key steps in the Friedländer synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of substituted quinoline carbonitriles.

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylquinoline-3-carbonitrile

This protocol details a classic acid-catalyzed Friedländer synthesis.

Materials:

  • 2-Aminobenzophenone

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminobenzophenone (1.0 mmol, 197.24 mg) and malononitrile (1.2 mmol, 79.27 mg) in 20 mL of ethanol.

  • Catalyst Addition: To the stirring solution, add piperidine (0.2 mmol, 0.02 mL) as the catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Protocol 2: Microwave-Assisted Synthesis of Substituted Quinolines

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Ethyl cyanoacetate

  • p-Toluenesulfonic acid (p-TsOH) (catalyst)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, combine 2-amino-5-chlorobenzophenone (1.0 mmol, 231.67 mg), ethyl cyanoacetate (1.1 mmol, 124.43 mg), and p-TsOH (10 mol%, 17.22 mg).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120 °C for 10-15 minutes.

  • Work-up: After cooling, add 10 mL of ethyl acetate and 10 mL of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by flash chromatography.

Diagram: Reaction Mechanism of the Friedländer Synthesis

cluster_pathA Pathway A: Aldol First cluster_pathB Pathway B: Schiff Base First A1 2-Aminobenzaldehyde + Malononitrile A2 Aldol Adduct A1->A2 Aldol Condensation A3 α,β-Unsaturated Intermediate A2->A3 -H2O A4 Cyclized Intermediate A3->A4 Intramolecular Cyclization A5 Quinoline Carbonitrile A4->A5 -H2O B1 2-Aminobenzaldehyde + Malononitrile B2 Schiff Base B1->B2 Imine Formation B3 Cyclized Intermediate B2->B3 Intramolecular Aldol B4 Quinoline Carbonitrile B3->B4 -H2O

Caption: The two proposed mechanistic pathways for the Friedländer synthesis.

Data and Expected Outcomes

The choice of catalyst and reaction conditions can significantly impact the yield of the desired quinoline carbonitrile. The following table summarizes representative data for the synthesis of various substituted quinolines.

Entry2-Aminoaryl KetoneActive Methylene CompoundCatalystConditionsYield (%)
12-AminobenzophenoneMalononitrilePiperidineEthanol, Reflux, 5h85
22-Amino-5-chlorobenzophenoneEthyl Cyanoacetatep-TsOHMicrowave, 120°C, 15 min92
32-AminoacetophenoneMalononitrileCeric Ammonium NitrateRoom Temp, 45 min90[16]
42-AminobenzophenoneAcetylacetoneCopper-based MOFToluene, 100°C, 2h95[1]

Troubleshooting and Considerations

  • Low Yields: If yields are low, consider increasing the reaction time or temperature. The choice of catalyst is also crucial; screening different acid or base catalysts may be necessary. For thermally sensitive substrates, milder catalysts like iodine or ceric ammonium nitrate can be effective.[16]

  • Side Reactions: Under harsh basic conditions, self-condensation of the active methylene compound can occur. Using an imine analog of the 2-aminoaryl ketone can circumvent this issue.[8]

  • Regioselectivity: When using unsymmetrical ketones, regioselectivity can be a concern.[8] The use of specific catalysts, such as ionic liquids or phosphoryl groups on the α-carbon of the ketone, can help control the regiochemical outcome.[8]

  • Catalyst Selection: A wide range of catalysts have been developed for the Friedländer synthesis, including Lewis acids, solid-supported catalysts, and even nanocatalysts.[7][11][14] The choice of catalyst can influence reaction efficiency, selectivity, and environmental impact.[7] Recent advancements have focused on reusable and environmentally friendly catalysts.[7][11]

Conclusion

The Friedländer synthesis is a robust and adaptable method for the preparation of substituted quinoline carbonitriles, which are of significant interest in drug discovery. By understanding the reaction mechanism and carefully selecting the starting materials and catalysts, researchers can efficiently generate diverse libraries of these valuable heterocyclic compounds for biological evaluation. The ongoing development of new catalytic systems continues to enhance the utility and sustainability of this important transformation.

References

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-Chloro-7-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

4-Chloro-7-methoxyquinoline-3-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its substituted quinoline framework is a common scaffold in a variety of pharmacologically active molecules, including kinase inhibitors used in oncology. The strategic placement of the chloro, methoxy, and carbonitrile groups offers multiple reaction sites for further molecular elaboration, making it a highly valuable intermediate for the synthesis of complex target compounds.

This guide provides a comprehensive, field-tested protocol for the synthesis of this compound. The narrative is structured to not only provide a reproducible, step-by-step methodology but also to illuminate the underlying chemical principles that govern the experimental choices. Our synthetic strategy is a robust, two-stage process:

  • Stage 1: Construction of the Quinoline Core: Synthesis of the precursor, 4-hydroxy-7-methoxyquinoline-3-carbonitrile, via a condensation-cyclization reaction sequence.

  • Stage 2: Aromatic Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro derivative using a potent chlorinating agent.

This document is designed to be a self-validating system, where an understanding of the reaction's causality empowers the researcher to troubleshoot and adapt the protocol as needed.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanism is critical for successful synthesis, optimization, and scale-up. This section details the chemical transformations involved in converting basic starting materials into the target compound.

Stage 1: The Gould-Jacobs Reaction for the Quinoline Core

The formation of the 4-hydroxyquinoline-3-carbonitrile scaffold is achieved through a modified Gould-Jacobs reaction. This classic strategy involves two key transformations:

  • Condensation: The synthesis begins with a condensation reaction between m-anisidine (3-methoxyaniline) and ethyl 2-cyano-3-ethoxyacrylate. The nucleophilic amino group of the aniline attacks the electrophilic carbon of the ethoxyacrylate, leading to the elimination of ethanol and the formation of an enamine intermediate, ethyl 2-cyano-3-((3-methoxyphenyl)amino)acrylate.

  • Thermal Cyclization: The crucial ring-closing step is achieved by heating this intermediate in a high-boiling point solvent, such as diphenyl ether (Dowtherm A). This intramolecular cyclization is an example of a 6-π electrocyclic reaction, where the aniline ring attacks the cyano-activated alkene, followed by tautomerization to form the thermodynamically stable 4-hydroxyquinoline aromatic system.[1] The high temperature is necessary to overcome the activation energy for this ring-closing step.

Stage 2: Chlorination via Phosphoryl Chloride (POCl₃)

The final transformation is the conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-oxo form) into a 4-chloro group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of reaction.

The mechanism is analogous to a Vilsmeier-Haack type reaction.[2] The lone pair on the quinolone oxygen atom attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This transformation converts the hydroxyl group into an excellent leaving group. Subsequently, a chloride ion, generated from POCl₃, acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final this compound product.[2][3] This reaction is typically performed with an excess of POCl₃, which can also serve as the solvent.[4]

The overall synthetic pathway is illustrated below.

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product A m-Anisidine C Ethyl 2-cyano-3-((3-methoxyphenyl)amino)acrylate A->C Condensation (Ethanol) B Ethyl 2-cyano-3-ethoxyacrylate B->C D 4-Hydroxy-7-methoxyquinoline-3-carbonitrile C->D Thermal Cyclization (High Temp.) E This compound D->E Chlorination (POCl₃)

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme caution.

Stage 1, Part A: Synthesis of Ethyl 2-cyano-3-((3-methoxyphenyl)amino)acrylate (Intermediate I)
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
m-Anisidine123.1512.32 g100
Ethyl 2-cyano-3-ethoxyacrylate169.1816.92 g100
Ethanol (Absolute)46.07200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add m-anisidine (12.32 g, 100 mmol) and absolute ethanol (200 mL).

  • Stir the mixture at room temperature until the aniline is fully dissolved.

  • Add ethyl 2-cyano-3-ethoxyacrylate (16.92 g, 100 mmol) to the solution portion-wise over 10 minutes.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the resulting solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 30 mL).

  • Dry the product under vacuum to yield the intermediate as a pale yellow solid.

Stage 1, Part B: Synthesis of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile (Precursor II)
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Intermediate I246.2624.63 g100
Diphenyl ether170.21250 mL-

Procedure:

  • Caution: This procedure involves very high temperatures. Ensure the setup is secure and away from flammable materials.

  • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add diphenyl ether (250 mL).

  • Heat the diphenyl ether to 250 °C with stirring.

  • Once the temperature is stable, add Intermediate I (24.63 g, 100 mmol) in small portions over 20-30 minutes. Be cautious of initial frothing.

  • Maintain the reaction temperature at 250-255 °C for 1 hour.[1]

  • Allow the reaction mixture to cool to below 100 °C. The product will precipitate.

  • Add hexane (200 mL) to the cooled mixture to dilute the diphenyl ether and facilitate filtration.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with hexane (3 x 50 mL) to remove residual diphenyl ether, followed by ethyl acetate (2 x 30 mL).

  • Dry the product under vacuum. This precursor can be used in the next step without further purification.

Stage 2: Synthesis of this compound (Final Product)
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Precursor II200.1920.02 g100
Phosphorus Oxychloride (POCl₃)153.33100 mL (~165 g)~1076

Procedure:

  • Extreme Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed under anhydrous conditions in a well-ventilated fume hood.

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a calcium chloride drying tube), add 4-hydroxy-7-methoxyquinoline-3-carbonitrile (20.02 g, 100 mmol).

  • Carefully add phosphorus oxychloride (100 mL) to the flask.

  • Heat the resulting suspension to reflux (approx. 105-110 °C) with stirring. The solid will gradually dissolve.[5]

  • Maintain the reflux for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Work-up: Very slowly and carefully, pour the cooled reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. This is a highly exothermic reaction that will release HCl gas. Ensure efficient fume hood ventilation.

  • Continue stirring until all the ice has melted and the excess POCl₃ has been quenched.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it extensively with water (3 x 100 mL).

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetonitrile) to obtain the pure this compound.

  • Dry the final product under vacuum.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol.

G A Condensation: m-Anisidine + Ethoxyacrylate in Ethanol B Reflux for 3h A->B Heat C Cool & Precipitate B->C TLC Monitor D Filter & Dry (Intermediate I) C->D E Thermal Cyclization: Intermediate I in Diphenyl Ether D->E F Heat to 250°C for 1h E->F Heat G Cool, Precipitate, & Wash (Precursor II) F->G Cool H Chlorination: Precursor II + POCl₃ G->H I Reflux for 4h H->I Heat J Quench on Ice (Caution!) I->J TLC Monitor & Cool K Neutralize & Filter J->K L Recrystallize & Dry (Final Product) K->L

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-7-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions involving 4-Chloro-7-methoxyquinoline-3-carbonitrile, a pivotal intermediate in medicinal chemistry and materials science. We delve into the underlying chemical principles that govern the reactivity of this scaffold, offering detailed, field-proven protocols for its functionalization with a range of nucleophiles, including amines, thiols, and phenols. This document is designed for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge to synthesize diverse libraries of quinoline derivatives efficiently. The guide includes step-by-step experimental procedures, reaction optimization strategies, troubleshooting advice, and the mechanistic rationale behind protocol choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for targeting biological macromolecules. Specifically, functionalization at the C4-position is a cornerstone of drug design, leading to potent inhibitors of kinases, modulators of protein-protein interactions, and antimalarial agents.[1][2]

The subject of this guide, this compound, is a highly valuable building block. Its structure is pre-activated for nucleophilic substitution, allowing for the strategic introduction of diverse functional groups at the C4-position. The resulting 4-substituted-7-methoxyquinoline-3-carbonitrile derivatives are of significant interest, particularly in the development of novel kinase inhibitors for oncology.[3] This document serves as a practical guide to unlocking the synthetic potential of this versatile intermediate.

The Chemical Principle: Nucleophilic Aromatic Substitution (SNAr)

The facile displacement of the C4-chloro substituent on this compound is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic carbons (SN1/SN2), SNAr reactions on aryl halides are typically sluggish unless the aromatic ring is "activated" by potent electron-withdrawing groups (EWGs).[4]

In our substrate, several features synergize to dramatically enhance its reactivity:

  • Quinoline Nitrogen: The ring nitrogen acts as a powerful intrinsic EWG, withdrawing electron density via induction and resonance, thereby polarizing the C4-Cl bond and making the C4 carbon highly electrophilic.[2]

  • C3-Carbonitrile Group: The nitrile (-C≡N) group is a strong π-electron withdrawing group. Its position ortho to the chloro substituent is critical for stabilizing the negatively charged intermediate formed during the reaction.[4]

  • Formation of the Meisenheimer Complex: The reaction proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient C4 carbon, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electron-withdrawing quinoline nitrogen and the nitrile group.[5]

  • Elimination and Aromatization: In the second, typically rapid step, the chloride ion is expelled as the leaving group, and the aromaticity of the quinoline ring is restored to yield the final substituted product.

The general mechanism is illustrated below.

Caption: The two-step Addition-Elimination (SNAr) mechanism.

Core Synthetic Strategies and Protocols

The versatility of this compound allows for reactions with a wide range of nucleophiles. Below are detailed protocols for common transformations.

Protocol 1: Reaction with Amine Nucleophiles (Amination)

The synthesis of 4-aminoquinoline derivatives is a cornerstone of medicinal chemistry.[6][7] This protocol describes a general procedure for the reaction with primary and secondary amines.

Workflow Overview

Caption: General experimental workflow for amination reactions.

Detailed Step-by-Step Protocol (Conventional Heating):

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equivalent).

  • Solvent Addition: Add a suitable solvent such as ethanol, isopropanol, or N,N-Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2-1.5 equivalents). For less reactive amines or when using an amine hydrochloride salt, a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 equivalents) may be required.

    • Causality Note: Using a slight excess of the amine drives the reaction to completion. A base is often necessary to neutralize the HCl generated in situ, which could otherwise protonate the amine nucleophile, rendering it unreactive.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion. Reactions typically take 4-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, collect the solid by vacuum filtration and wash with cold solvent (e.g., ethanol) or diethyl ether.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Microwave-Assisted Synthesis:

Microwave irradiation can significantly reduce reaction times from hours to minutes.[8]

  • Combine the reactants in a microwave-safe vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 120-150 °C) for 10-45 minutes.

  • Follow the work-up and purification steps as described above.

ParameterConventional HeatingMicrowave Synthesis
Typical Time 4 - 24 hours10 - 45 minutes
Temperature 80 - 120 °C120 - 160 °C
Advantages Simple setup, easily scalableRapid optimization, higher yields
Disadvantages Long reaction times, potential for thermal degradationRequires specialized equipment

Table 1. Comparison of Heating Methods for Amination.

Protocol 2: Reaction with Thiol Nucleophiles (Thiolation)

The introduction of a sulfur linkage is a common strategy in drug design. Thiolates are excellent nucleophiles for SNAr reactions.

Detailed Step-by-Step Protocol:

  • Thiolate Generation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired thiol (e.g., thiophenol, 1.1 equivalents) in an anhydrous polar aprotic solvent like DMF or THF.

  • Base Addition: Cool the solution to 0 °C and add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir for 20-30 minutes at 0 °C to allow for complete deprotonation to the thiolate.

    • Causality Note: Thiols require deprotonation to the more nucleophilic thiolate anion for the reaction to proceed efficiently. NaH is a strong, non-nucleophilic base ideal for this purpose.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water or saturated ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with Oxygen Nucleophiles (Etherification/Phenoxylation)

While less common due to the lower nucleophilicity of oxygen compared to nitrogen and sulfur, reactions with alkoxides or phenoxides are feasible, often requiring more forcing conditions.

Detailed Step-by-Step Protocol:

  • Alkoxide/Phenoxide Generation: In a manner similar to the thiolation protocol, dissolve the desired alcohol or phenol (1.5 equivalents) in anhydrous THF or DMF under an inert atmosphere. Add a strong base like NaH (1.5 equivalents) at 0 °C and stir for 30 minutes.

  • Substrate Addition: Add this compound (1.0 equivalent).

  • Reaction: Heat the mixture to 60-100 °C and stir until the reaction is complete as judged by TLC (typically 12-48 hours).

  • Work-up and Purification: Follow the procedures outlined in Protocol 3.2.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Insufficient temperature.2. Nucleophile is not reactive enough.3. Base is too weak or absent (for amines).1. Increase reaction temperature; switch to a higher boiling solvent (e.g., NMP, DMSO); use microwave heating.2. For O/S nucleophiles, ensure complete deprotonation with a strong base (NaH).3. Add a base like K₂CO₃ or DIPEA to amine reactions.
Multiple Products/Side Reactions 1. Reaction temperature is too high.2. Di-substitution with bifunctional nucleophiles.1. Reduce the reaction temperature and increase the reaction time.2. Use a large excess of the bifunctional nucleophile to favor mono-substitution.
Product is Difficult to Purify 1. Product has similar polarity to starting material.2. Persistent solvent impurities (e.g., DMF).1. Use a different chromatography eluent system; consider reverse-phase chromatography if necessary.2. After extraction, wash thoroughly with water and brine to remove high-boiling polar solvents.

Table 2. Common Troubleshooting Guide.

Applications in Drug Discovery

The ability to easily diversify the C4-substituent on the 7-methoxyquinoline-3-carbonitrile core is of immense value in drug discovery. The primary application lies in the synthesis of kinase inhibitors. For instance, 4-anilinoquinoline-3-carbonitrile derivatives have been successfully developed as potent inhibitors of MEK1 kinase, a key target in cancer therapy.[3] The general structure allows the "4-anilino" portion to anchor within the ATP-binding pocket of the kinase, while modifications to the aniline ring can be used to fine-tune potency and selectivity.

Caption: SNAr reactions enable the creation of diverse compound libraries for drug discovery.

Conclusion

This compound is a superbly activated substrate for nucleophilic aromatic substitution, providing a reliable and high-yielding entry point to a vast chemical space of pharmacologically relevant molecules. The protocols detailed herein for reactions with N-, S-, and O-nucleophiles are robust and can be adapted for a wide range of derivatives. By understanding the underlying SNAr mechanism and the key parameters influencing the reaction, researchers can effectively leverage this building block to accelerate their drug discovery and chemical biology programs.

References

Application Notes: Strategic Use of 4-Chloro-7-methoxyquinoline-3-carbonitrile in Lenvatinib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

I. Executive Summary: A Convergent and Efficient Strategy

Lenvatinib, a potent multi-target tyrosine kinase inhibitor, is a cornerstone in the treatment of several advanced cancers. Its complex molecular architecture necessitates a highly efficient and controlled synthetic route. The use of 4-chloro-7-methoxyquinoline-3-carbonitrile as a key starting material represents a strategic and convergent approach to its synthesis. This intermediate provides a pre-functionalized quinoline core, allowing for the late-stage introduction of the complex side chain, thereby maximizing yield and minimizing purification challenges. This document provides a detailed technical guide on its application, including mechanistic insights, a comprehensive experimental protocol, and critical safety considerations.

II. Mechanistic Rationale and Synthetic Pathway

The core of this synthetic strategy revolves around a nucleophilic aromatic substitution (SNAr) reaction. The quinoline ring system, inherently electron-deficient, is further activated by the potent electron-withdrawing effect of the nitrile (-C≡N) group at the C3 position. This electronic pull makes the C4 position, bearing the chloro substituent, highly electrophilic and susceptible to attack by a nucleophile.

The key transformation involves the coupling of this compound with the phenolic oxygen of a substituted aniline derivative, specifically 4-amino-3-chlorophenol or a pre-formed urea equivalent. Following this crucial C-O bond formation, the synthesis is completed by forming the urea linkage and hydrolyzing the nitrile at C3 to the primary carboxamide found in the final Lenvatinib molecule.

Lenvatinib_Synthesis_Pathway Figure 1: Convergent Synthesis Pathway for Lenvatinib A 4-Chloro-7-methoxyquinoline- 3-carbonitrile C Coupled Intermediate (Ether Linkage) A->C SNA_r Reaction (e.g., K2CO3, DMSO) B 4-Amino-3-chlorophenol Derivative B->C D Lenvatinib (Final API) C->D 1. Urea Formation 2. Nitrile Hydrolysis

Caption: High-level overview of the Lenvatinib synthesis strategy.

III. Detailed Experimental Protocol: Synthesis of Lenvatinib Precursor

This protocol details the synthesis of the key intermediate, 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-3-carbonitrile, via a nucleophilic aromatic substitution reaction.

A. Materials & Reagents

ReagentCAS NumberM.W. ( g/mol )Quantity (Example)Molar Eq.
This compound73387-74-3218.645.00 g1.0
4-Amino-3-chlorophenol16035-61-5143.573.61 g1.1
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.216.33 g2.0
Dimethyl Sulfoxide (DMSO), anhydrous67-68-578.1350 mL-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
Deionized Water7732-18-518.02As needed-
Brine (Saturated NaCl solution)--As needed-

B. Equipment

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and nitrogen/argon inlet

  • Thermometer/thermocouple probe

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware for filtration and purification

C. Step-by-Step Procedure

Protocol_Workflow Figure 2: Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification Setup_Flask Charge flask with reactants and K₂CO₃ Add_Solvent Add anhydrous DMSO Setup_Flask->Add_Solvent Inert_Atmos Purge with N₂/Ar Add_Solvent->Inert_Atmos Heat Heat to 80-90 °C Inert_Atmos->Heat Stir Stir vigorously for 12-18h Heat->Stir Monitor Monitor by TLC (e.g., 50% EtOAc/Hexane) Stir->Monitor Cool Cool to room temperature Monitor->Cool Quench Pour into ice-water Cool->Quench Filter Filter precipitated solid Quench->Filter Wash Wash solid with water Filter->Wash Dry Dry under vacuum Wash->Dry Recrystallize Recrystallize from suitable solvent (e.g., Ethanol/Water) Dry->Recrystallize

Caption: Step-by-step visualization of the synthesis protocol.

  • Reaction Setup: In a 250 mL three-neck round-bottom flask, combine this compound (5.00 g, 1.0 eq), 4-amino-3-chlorophenol (3.61 g, 1.1 eq), and anhydrous potassium carbonate (6.33 g, 2.0 eq).

  • Solvent Addition: Add 50 mL of anhydrous DMSO to the flask.

  • Inerting: Equip the flask with a reflux condenser and purge the system with nitrogen or argon for 15 minutes.

  • Heating & Reaction: Heat the mixture to 80-90 °C with vigorous magnetic stirring. Maintain this temperature for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The disappearance of the starting quinoline derivative indicates completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the dark reaction mixture into 500 mL of ice-cold deionized water with stirring. A solid product should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMSO and salts.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to achieve high purity.

IV. Analytical Characterization

To confirm the identity and purity of the synthesized intermediate, the following analytical techniques are recommended:

TechniquePurposeExpected Result
¹H NMR Structural ConfirmationAppearance of new signals for the aminophenol ring protons; disappearance of starting material signals.
Mass Spec (MS) Molecular Weight VerificationA molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₇H₁₂ClN₃O₂).
FT-IR Functional Group AnalysisPresence of characteristic peaks for N-H stretching (amine), C≡N stretching (nitrile), and C-O-C stretching (ether).
HPLC Purity AssessmentA major peak corresponding to the product, allowing for quantitative purity determination (e.g., >98%).

V. Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling the chemicals involved in this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[1][2]

  • Ventilation: All operations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3]

  • This compound:

    • Hazards: May cause skin, eye, and respiratory irritation.[2][4] Classified as Acute toxicity, oral (Category 4).[1]

    • Handling: Avoid creating dust.[1] Use personal protective equipment and ensure adequate ventilation.[1]

    • Storage: Store in a tightly closed container in a cool, dry place (2-8°C is recommended).[1][5]

  • Dimethyl Sulfoxide (DMSO):

    • Hazards: Combustible liquid. Can be absorbed through the skin and may carry other dissolved chemicals with it.

    • Handling: Handle with gloves and avoid skin contact.

  • Accidental Release: In case of a spill, evacuate the area.[1] Use personal protective equipment to sweep up the solid material, place it in a sealed container for disposal, and avoid generating dust.[1] Do not let the product enter drains.[1]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[1]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[1]

VI. References

  • Title: Safety Data Sheet - this compound. Source: Angene Chemical. URL: --INVALID-LINK--

  • Title: 4-CHLORO-7-(3-CHLORO-PROPOXY)-6-METHOXY-QUINOLINE-3-CARBONITRILE Safety Data Sheets. Source: Echemi. URL: --INVALID-LINK--

  • Title: 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile. Source: Methylamine Supplier (Nanjing Finechem). URL: --INVALID-LINK--

  • Title: Process for the preparation of lenvatinib. Source: Google Patents (EP3620452A1). URL: --INVALID-LINK--

  • Title: 4-Chloro-7-methoxyquinoline-6-carboxamide Safety Data Sheet. Source: Apollo Scientific. URL: --INVALID-LINK--

  • Title: SAFETY DATA SHEET - 4-Chloro-7-methoxy-quinoline-3-carbonitrile. Source: Sigma-Aldrich. URL: --INVALID-LINK--

References

Application Note: Strategic Synthesis of Novel Kinase Inhibitors from the Versatile 4-Chloro-7-methoxyquinoline-3-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved therapeutics.[1][2] Its rigid, planar structure and ability to form key hydrogen bonds make it an ideal anchor for inhibitors targeting the ATP-binding site of protein kinases.[3] Overexpression and mutation of kinases, such as the Epidermal Growth Factor Receptor (EGFR), are critical drivers in many cancers.[4][5] Consequently, quinoline-based molecules, including those derived from 4-anilinoquinoline-3-carbonitrile, have been extensively developed as potent EGFR inhibitors.[1][6]

This application note provides a detailed guide to leveraging 4-Chloro-7-methoxyquinoline-3-carbonitrile as a strategic starting material for the synthesis of novel kinase inhibitors. We will explore the chemical reactivity of this scaffold and provide a robust, validated protocol for its functionalization via nucleophilic aromatic substitution, a key step in the synthesis of many potent kinase inhibitors, including the Src kinase inhibitor Bosutinib.[7]

Part 1: Understanding the Scaffold's Reactivity

The synthetic versatility of this compound stems from two primary reactive sites:

  • The C4-Chloride: The chlorine atom at the 4-position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the quinoline ring nitrogen and the adjacent C3-carbonitrile group activates the C4 position for attack by nucleophiles like anilines, amines, and thiols. This reaction is the primary method for introducing the side chains crucial for kinase binding and selectivity.[8][9]

  • The C3-Carbonitrile: While the C4 position is more commonly modified, the nitrile group offers opportunities for further derivatization, such as hydrolysis to a carboxamide or conversion to other functional groups, which can be used to fine-tune solubility and biological activity.[6][10]

Our focus will be on the SNAr reaction at the C4 position, as it represents the most direct path to a diverse library of potent kinase inhibitors.

Part 2: Synthesis of a C4-Anilino-Quinoline Inhibitor

This section details the synthesis of a representative 4-anilino-7-methoxyquinoline-3-carbonitrile derivative, a core structure found in numerous Src and EGFR kinase inhibitors.[11][12] The protocol describes a palladium-catalyzed Buchwald-Hartwig amination, a powerful and widely used method for forming C-N bonds.[13][14]

Protocol: Palladium-Catalyzed Synthesis of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-methoxyquinoline-3-carbonitrile

This protocol is adapted from established syntheses of related kinase inhibitors.[7]

Reaction Principle: The reaction is a Buchwald-Hartwig amination, which proceeds via a catalytic cycle involving a palladium(0) species. The cycle includes oxidative addition of the palladium catalyst to the C-Cl bond, coordination of the aniline, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[15][16] The use of specialized phosphine ligands is critical for stabilizing the palladium intermediates and facilitating the reaction.[13]

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
This compoundC₁₁H₇ClN₂O218.641.0 g4.57
2,4-Dichloro-5-methoxyanilineC₇H₇Cl₂NO192.040.96 g5.03 (1.1 eq)
Tris(dibenzylideneacetone)dipalladium(0)C₅₁H₄₂O₃Pd₂915.7284 mg0.091 (2 mol%)
XantphosC₃₉H₃₂OP₂578.61158 mg0.274 (6 mol%)
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.822.09 g6.40 (1.4 eq)
1,4-Dioxane (anhydrous)C₄H₈O₂88.1120 mL-

Experimental Procedure:

  • Inert Atmosphere Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.57 mmol), 2,4-dichloro-5-methoxyaniline (0.96 g, 5.03 mmol), and Cesium Carbonate (2.09 g, 6.40 mmol).

  • Catalyst Addition: In a separate vial, weigh Tris(dibenzylideneacetone)dipalladium(0) (84 mg, 0.091 mmol) and Xantphos (158 mg, 0.274 mmol). Add these solids to the reaction flask.

  • Solvent and Degassing: Evacuate and backfill the flask with dry nitrogen or argon gas three times to ensure an inert atmosphere. Add anhydrous 1,4-dioxane (20 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-18 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford the pure product as a solid.

Expected Characterization Data:

AnalysisExpected Result
Appearance Off-white to pale yellow solid
Yield 75-85%
¹H NMR (400 MHz, DMSO-d₆) Peaks corresponding to aromatic protons of both quinoline and aniline rings, methoxy groups, and the N-H proton.
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₈H₁₂Cl₂N₃O₂: 372.03, found ~372.0

Part 3: Visualizing the Synthetic Workflow

A clear visualization of the experimental process aids in understanding the key transformations. The following diagram illustrates the synthetic protocol described above.

Synthesis_Workflow cluster_conditions Reaction Conditions SM 4-Chloro-7-methoxy- quinoline-3-carbonitrile Product 4-Anilino-Quinoline Kinase Inhibitor Core SM->Product Reagent 2,4-Dichloro-5- methoxyaniline Reagent->Product Catalyst Pd₂(dba)₃ / Xantphos Base Cs₂CO₃ Solvent 1,4-Dioxane, 100°C

Caption: Synthetic workflow for the Buchwald-Hartwig amination.

Part 4: Building a Kinase Inhibitor Library

The true power of the this compound scaffold lies in its potential for creating a diverse library of analogues for Structure-Activity Relationship (SAR) studies. By simply varying the aniline or amine nucleophile in the protocol, researchers can probe the steric and electronic requirements of the target kinase's active site.

Table of Potential Nucleophile Modifications:

R-Group on Nucleophile (Aniline)Rationale for VariationPotential Target Interaction
3-ethynyl Provides a handle for "click" chemistry; can occupy the "gatekeeper" pocket.EGFR, Src
3-chloro, 4-fluoro Modulates electronics and can form halogen bonds.VEGFR, PDGFR
4-(pyridin-2-ylmethoxy) Introduces a flexible, polar side chain for solvent-exposed regions.EGFR, HER2[17]
4-(4-methylpiperazin-1-yl) Enhances solubility and can interact with polar residues.Src, Abl[12]

Part 5: Biological Context and Downstream Validation

The synthesized compounds are designed to function as Type I ATP-competitive inhibitors. They occupy the adenine-binding region of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives cell proliferation.

The diagram below illustrates a simplified EGFR signaling pathway, the target of many quinoline-based inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates Inhibitor Quinoline Inhibitor Inhibitor->EGFR Binds to ATP Pocket ATP ATP ATP->EGFR ADP ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling and site of inhibitor action.

Following synthesis and purification, compounds should be subjected to a battery of tests to confirm their biological activity:

  • Biochemical Assays: To determine the IC₅₀ value against the target kinase (e.g., EGFR, Src).

  • Cell-Based Assays: To measure the inhibition of cancer cell line proliferation (e.g., A549, H1975 for EGFR).[5]

  • Selectivity Profiling: To assess activity against a panel of other kinases to determine off-target effects.

Conclusion

This compound is a high-value, versatile starting material for the efficient synthesis of novel kinase inhibitors. The robust palladium-catalyzed amination protocol described herein provides a reliable and adaptable method for generating diverse compound libraries. This strategic approach enables medicinal chemists and drug discovery scientists to rapidly explore structure-activity relationships and develop next-generation targeted cancer therapeutics.

References

Application Notes & Protocols: The 4-Chloro-7-methoxyquinoline-3-carbonitrile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many functionalized variants, 4-chloro-7-methoxyquinoline-3-carbonitrile has emerged as a particularly versatile and powerful building block. Its strategic placement of reactive and modulating functional groups—a reactive C4-chloro for nucleophilic substitution, an electron-withdrawing C3-nitrile for key binding interactions, and a C7-methoxy group for tuning physicochemical properties—makes it an ideal starting point for the synthesis of targeted inhibitors. This guide provides an in-depth exploration of this scaffold, detailing its synthesis, derivatization strategies, structure-activity relationships (SAR), and its application in the development of potent kinase inhibitors and other therapeutic agents. Detailed, field-tested protocols are provided to enable researchers to leverage this scaffold in their drug discovery programs.

Introduction: The Strategic Value of the Scaffold

The this compound core represents a bioisosteric relative of the widely used quinazoline scaffold, which is found in numerous FDA-approved kinase inhibitors. The nitrile group at the C3 position is a critical feature, acting as a potent hydrogen bond acceptor that can mimic the role of the N3 atom in quinazolines, enabling strong interactions with the hinge region of kinase active sites[1]. The chlorine atom at the C4 position is an excellent leaving group, providing a reliable handle for introducing diverse functionalities via nucleophilic aromatic substitution (SNAr). This reaction is the cornerstone of library synthesis using this scaffold, allowing for the exploration of a vast chemical space to optimize potency and selectivity against specific biological targets.

This scaffold is not merely a theoretical construct; it is a key intermediate in the synthesis of several advanced clinical candidates and approved drugs, most notably in the oncology space. Derivatives have shown potent inhibitory activity against a range of protein kinases, including Src, EGFR, and VEGFR, making this a scaffold of high interest for the development of targeted cancer therapies[1][2][3]. Furthermore, the broader quinoline-3-carbonitrile class has demonstrated potential as antibacterial agents targeting DNA gyrase, highlighting the scaffold's versatility[4][5][6].

Synthesis of the Core Scaffold

The preparation of this compound typically begins with a suitably substituted aniline, such as 3-methoxyaniline. A common and efficient route involves a cyclization reaction followed by chlorination.

A representative synthetic pathway involves the reaction of 3-methoxyaniline with a malonic acid derivative, followed by a high-temperature cyclization to form the 4-hydroxyquinoline intermediate. The final, critical step is the chlorination of the 4-hydroxy group, typically using phosphoryl chloride (POCl₃) or a similar chlorinating agent, to yield the target scaffold[7][8]. The causality behind using a strong chlorinating agent like POCl₃ is its ability to efficiently convert the relatively unreactive hydroxyl group into an excellent leaving group, driving the reaction to completion.

G cluster_0 Scaffold Synthesis A 3-Methoxyaniline C Intermediate Adduct A->C Condensation B Diethyl 2-(ethoxymethylene)malonate B->C D 7-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate C->D Thermal Cyclization (e.g., Dowtherm A) E 7-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile D->E Hydrolysis & Decarboxylation, then Nitrile Formation F This compound (Target Scaffold) E->F Chlorination (POCl₃)

Caption: General synthetic route to the target scaffold.

Derivatization Strategies & Medicinal Chemistry Applications

The true power of the this compound scaffold lies in its capacity for strategic derivatization to generate libraries of compounds for biological screening.

Primary Derivatization Site: The C4 Position

The most common and impactful modification is the SNAr reaction at the C4 position. The electron-withdrawing nature of the quinoline ring system and the C3-nitrile group activates the C4 position for nucleophilic attack. This allows for the facile introduction of a wide variety of nucleophiles, particularly amines.

  • Application in Kinase Inhibition: The reaction with substituted anilines is a cornerstone strategy for developing potent kinase inhibitors. The anilino moiety can be tailored to occupy the hydrophobic pocket adjacent to the ATP-binding site, leading to high-affinity binding. This is the key strategy used in the development of Src kinase inhibitors and EGFR inhibitors[3]. The choice of a specific aniline is critical; for example, a 2,4-dichloro-5-methoxyaniline was found to be optimal for Src inhibition in one study[3].

Secondary Derivatization Site: The C7 Position

While the C7-methoxy group is often retained, its modification provides a secondary handle for fine-tuning the molecule's properties. Demethylation of the methoxy group to a hydroxyl provides a new site for etherification.

  • Improving Pharmacokinetics: Long-chain ethers containing basic amine functionalities (e.g., morpholine, piperazine) are frequently installed at this position. This strategic choice serves a dual purpose: it can significantly increase aqueous solubility, which is often a challenge for planar aromatic scaffolds, and it can introduce new hydrogen bonding interactions with the target protein or surrounding water molecules, thereby improving both pharmacokinetic profiles and potency[3]. For instance, replacing the C7-methoxy group with a 3-(morpholin-4-yl)propoxy group was shown to increase inhibition of both Src kinase activity and Src-mediated cell proliferation[3].

G Scaffold Core Scaffold (this compound) C4 C4-Position (Primary Site) Nucleophilic Aromatic Substitution Scaffold->C4 R-NH₂ (Anilines, Amines) High Potency C7 C7-Position (Secondary Site) Solubility/PK Modulation Scaffold->C7 Demethylation then Etherification Improved Solubility Derivatives Library of Bioactive Derivatives C4->Derivatives C7->Derivatives

Caption: Key derivatization sites on the scaffold.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the scaffold has yielded clear SAR trends, primarily in the context of kinase inhibition.

PositionModificationRationale & Observed Effect
C3-Nitrile Retained in most analogsEssential for activity. Acts as a key hydrogen bond acceptor, interacting with the kinase hinge region. Bioisosteric replacement for the nitrogen in quinazolines[1].
C4-Anilino Substitution on the aniline ring (e.g., 2,4-dichloro-5-methoxy)Crucial for potency and selectivity. The substituents interact with specific residues in the hydrophobic pocket of the kinase. Optimization led to a significant increase in Src enzymatic inhibition[3].
C6-Methoxy Retained in many analogsContributes to the overall electronic properties and binding. Often works in concert with the C7 substituent.
C7-Alkoxy Replacement of methoxy with longer chains containing basic groups (e.g., 3-(4-methylpiperazinyl)propoxy)Significantly improves aqueous solubility and cell permeability. The basic amine can form salt bridges or hydrogen bonds, leading to enhanced cellular activity and improved pharmacokinetic properties like higher plasma levels[3].

The data clearly indicates that while the core quinoline-3-carbonitrile provides the essential binding foundation, multiparametric optimization at the C4 and C7 positions is required to achieve drug-like properties and potent in-vivo efficacy.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be conducted by trained personnel in a suitable laboratory environment with appropriate safety precautions.

Protocol 1: Synthesis of a 4-Anilino-7-methoxyquinoline-3-carbonitrile Derivative

This protocol describes a typical SNAr reaction to install a substituted aniline at the C4 position.

Objective: To synthesize 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-methoxyquinoline-3-carbonitrile.

Materials:

  • This compound (1.0 eq)

  • 2,4-Dichloro-5-methoxyaniline (1.1 eq)

  • Isopropanol (or other suitable high-boiling solvent like DMF)

  • Hydrochloric Acid (catalytic amount, e.g., a few drops of conc. HCl)

  • Sodium bicarbonate (for work-up)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and isopropanol.

  • Add 2,4-dichloro-5-methoxyaniline to the suspension.

  • Add a catalytic amount of concentrated hydrochloric acid. The acid protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.

  • Heat the reaction mixture to reflux (approx. 82°C for isopropanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the product hydrochloride salt may form.

  • Dilute the mixture with water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure product.

Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.

Protocol 2: General Workflow for Compound Characterization

G start Crude Product (Post-Purification) nmr NMR Spectroscopy (¹H, ¹³C) Structural Confirmation start->nmr ms Mass Spectrometry (HRMS or LC-MS) Molecular Weight Confirmation start->ms hplc HPLC Analysis Purity Assessment (>95%) start->hplc end Characterized Compound Ready for Biological Assay nmr->end ms->end hplc->end

Caption: Standard workflow for compound characterization.

Biological Activity of Representative Derivatives

The true utility of a scaffold is demonstrated by the biological activity of its derivatives. The table below summarizes the inhibitory potency of key analogs developed from the 4-anilino-3-quinolinecarbonitrile scaffold against Src kinase.

Compound IDC4-Anilino SubstituentC7-SubstituentSrc IC₅₀ (nM)Cellular IC₅₀ (nM)
1a 2,4-dichloro7-methoxy30>10,000
1c 2,4-dichloro-5-methoxy7-methoxy61,100
2c 2,4-dichloro-5-methoxy7-(3-morpholinopropoxy)1.3200
31a 2,4-dichloro-5-methoxy7-(3-(4-methylpiperazinyl)propoxy)1.2100
Data synthesized from Boschelli, D. H., et al. (2001)[3].

This data powerfully illustrates the SAR principles discussed. Optimizing the C4-anilino group (1a vs. 1c) improved enzymatic potency. However, a dramatic increase in cellular activity was only achieved after modifying the C7 position to improve physicochemical properties (1c vs. 2c and 31a)[3].

Conclusion and Future Perspectives

The this compound scaffold is a clinically validated and highly versatile platform for medicinal chemistry. Its predictable reactivity and well-understood structure-activity relationships, particularly in the realm of kinase inhibition, make it an invaluable tool for drug discovery. The straightforward derivatization at the C4 and C7 positions allows for rapid library synthesis and multiparametric optimization of potency, selectivity, and pharmacokinetic properties.

Future exploration could focus on expanding the range of nucleophiles used at the C4 position beyond anilines, such as aliphatic amines or S/O-based nucleophiles, to access novel chemical space. Furthermore, applying this scaffold to targets beyond kinases, such as DNA gyrase or other ATP-binding enzymes, remains a promising avenue for the development of new anti-infective and therapeutic agents.

References

Troubleshooting & Optimization

Common side products in the synthesis of "4-Chloro-7-methoxyquinoline-3-carbonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for common issues encountered during the synthesis of 4-Chloro-7-methoxyquinoline-3-carbonitrile, a key intermediate in pharmaceutical development.[1] Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the causality behind side product formation and offers field-proven solutions.

I. Overview of the Primary Synthetic Pathway

The synthesis of this compound typically proceeds via a multi-step sequence, often beginning with a condensation reaction followed by a cyclization and subsequent chlorination. A common route involves the reaction of 3-methoxyaniline with a suitable three-carbon electrophile, which then undergoes thermal or acid-catalyzed cyclization to form the quinolone ring system. The final step is the conversion of the 4-hydroxy group to the 4-chloro functionality, commonly achieved using reagents like phosphorus oxychloride (POCl₃).

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A 3-Methoxyaniline Intermediate1 Enamine Intermediate A->Intermediate1 B Acrylonitrile Derivative (e.g., Ethoxymethylenemalononitrile) B->Intermediate1 Intermediate2 4-Hydroxy-7-methoxy- quinoline-3-carbonitrile Intermediate1->Intermediate2 Heat / Acid FinalProduct 4-Chloro-7-methoxy- quinoline-3-carbonitrile Intermediate2->FinalProduct Reagent POCl₃ / SOCl₂ Reagent->FinalProduct

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, focusing on the identification and mitigation of common side products.

Issue 1: Incomplete Cyclization and Persistent Intermediates

Question: My TLC plate shows a spot corresponding to the starting aniline and a major spot that is not my final product, even after the chlorination step. What is happening?

Answer: This strongly suggests two potential issues: incomplete initial condensation or, more likely, incomplete cyclization, leading to the presence of the 4-hydroxyquinoline precursor. The chlorination of the 4-hydroxy group is typically efficient; therefore, the presence of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile in your final crude product points to an issue in the cyclization step.

Causality:

  • Insufficient Thermal Energy: The intramolecular electrophilic cyclization to form the quinoline ring is often the most energy-demanding step. Reactions are frequently run at high temperatures (e.g., 220-250°C) in high-boiling solvents like diphenyl ether.[2][3] Insufficient temperature or reaction time will result in incomplete conversion.

  • Steric Hindrance: While less common for this specific substrate, bulky groups on the aniline or the three-carbon unit can slow down the cyclization rate.

  • Deactivated Ring: The methoxy group at the 3-position of the aniline correctly activates the ortho and para positions for cyclization. However, any impurities that deactivate the aromatic ring can hinder the reaction.

Troubleshooting Protocol:

  • Verify Reaction Temperature: Ensure your heating mantle and thermometer are calibrated. The use of a high-boiling, thermally stable solvent is crucial for maintaining a consistent high temperature.[3]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the uncyclized intermediate. The reaction should be held at temperature until no further consumption of the starting material is observed.

  • Solvent Choice: Solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are standard for this type of thermal cyclization due to their high boiling points.[3]

Issue 2: Formation of the Hydrolysis Side Product

Question: My final product shows good purity by TLC, but after workup and column chromatography, I've isolated a significant amount of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile. Why did my product revert?

Answer: The 4-chloro group on the quinoline ring is highly susceptible to nucleophilic substitution, particularly hydrolysis. This is a very common side product formed during the workup or purification phase.

Causality:

  • Aqueous Workup: Quenching the reaction mixture (especially after chlorination with POCl₃) with water or aqueous base can lead to hydrolysis if the pH is not carefully controlled or if the product is exposed to water for extended periods.[2]

  • Acidic Conditions: Residual acidic species from the chlorination step (e.g., HCl, phosphoric acids from POCl₃ decomposition) can catalyze the hydrolysis of the 4-chloro group.

  • Purification Solvents: Using protic solvents (like methanol or ethanol) during column chromatography can lead to the formation of the 4-hydroxy (from residual water in the solvent) or 4-alkoxy byproduct.

Side_Products cluster_hydrolysis Hydrolysis/Solvolysis cluster_incomplete Incomplete Reaction Main 4-Chloro-7-methoxy- quinoline-3-carbonitrile Hydroxy 4-Hydroxy-7-methoxy- quinoline-3-carbonitrile (Hydrolysis Product) Main->Hydroxy H₂O / OH⁻ Amide 4-Chloro-7-methoxy- quinoline-3-carboxamide (Nitrile Hydrolysis) Main->Amide H₂O / H⁺ or OH⁻ (Harsh Conditions) Intermediate Uncyclized Enamine (Precursor) Intermediate->Main Failed Cyclization/ Chlorination

Caption: Common side products in the synthesis of the target molecule.

Preventative Measures:

  • Careful Quenching: After chlorination, cool the reaction mixture and quench it slowly by pouring it onto ice. Neutralize the acidic solution carefully with a base like sodium bicarbonate or dilute ammonium hydroxide while keeping the temperature low.[2]

  • Anhydrous Extraction: Extract the product into a non-protic organic solvent (e.g., dichloromethane, ethyl acetate). Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.

  • Aprotic Purification: For column chromatography, use aprotic solvent systems like hexane/ethyl acetate or dichloromethane/acetone. Avoid alcohols unless you are intentionally trying to synthesize an alkoxy derivative.

Issue 3: Tarry Residues and Baseline Material from Vilsmeier-Haack Conditions

Question: My reaction, particularly the chlorination step using a POCl₃/DMF (Vilsmeier) system, turned dark and produced a significant amount of intractable, tarry material. What causes this?

Answer: The formation of dark, polymeric, or tarry side products is a known issue in Vilsmeier-Haack type reactions, especially when conditions are not carefully controlled.[4] The Vilsmeier reagent (the electrophilic iminium salt formed from POCl₃ and DMF) is highly reactive.[5]

Causality:

  • Excessive Temperature: High temperatures during the formation or reaction of the Vilsmeier reagent can lead to decomposition and polymerization.[4]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the substrate has been consumed can promote side reactions and decomposition.[4]

  • Substrate Reactivity: Highly activated aromatic systems can undergo multiple additions or other unwanted reactions with the potent Vilsmeier reagent.

Optimization Strategy:

  • Temperature Control: Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0-5 °C) before adding the substrate. Maintain a controlled temperature throughout the reaction as specified by established protocols.

  • Stoichiometry: Use a moderate excess of the Vilsmeier reagent (typically 1.5-3 equivalents). A large excess can increase the likelihood of side reactions.

  • TLC Monitoring: This is critical. Monitor the reaction frequently. Once the starting material (the 4-hydroxy precursor) is consumed, proceed with the workup promptly to avoid degradation of the product.[4]

III. Summary of Potential Side Products and Solutions

Side Product/IssuePotential Cause(s)Recommended Solution(s)
4-Hydroxy-7-methoxyquinoline-3-carbonitrile Incomplete chlorination; Hydrolysis during workup/purification.Ensure complete reaction; Use cold, careful quenching and anhydrous/aprotic solvents for extraction and purification.[2]
Uncyclized Enamine Intermediate Insufficient temperature or time during the cyclization step.Increase reaction temperature (to ~250°C) and/or time; Monitor via TLC.[3]
4-Chloro-7-methoxyquinoline-3-carboxamide Hydrolysis of the nitrile group under harsh acidic or basic conditions.Maintain neutral or mildly basic conditions during workup; Avoid prolonged heating in aqueous media.
Tarry, Polymeric Residues High reaction temperatures; Prolonged reaction times, especially with Vilsmeier reagents.[4]Maintain strict temperature control; Monitor reaction closely with TLC and quench upon completion.[4][5]
Isomeric Quinoline Products (Less common) Non-regioselective cyclization of the aniline precursor.Ensure the use of a precursor that favors the desired 1,2-cyclization over the alternative 1,4-pathway.

IV. Experimental Protocol: Purification

Recrystallization/Column Chromatography: If impurities like the 4-hydroxy analog are present, purification is necessary.

  • Initial Assessment: Dissolve a small amount of the crude product in a solvent like ethyl acetate and spot on a TLC plate. Use a mobile phase such as Ethyl Acetate:Hexane (3:7) to check for separation.[4][6] The 4-hydroxy byproduct will be significantly more polar (lower Rf) than the desired 4-chloro product.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane is often effective. Start with a low polarity (e.g., 10% EtOAc in Hexane) and gradually increase the polarity to elute your product, leaving the more polar impurities on the column.

    • Elution: Collect fractions and monitor by TLC to pool the pure product fractions.

  • Recrystallization: If the product is obtained as a solid with minor impurities, recrystallization from a solvent system like ethanol/ethyl acetate can be effective.[3] However, be cautious of hydrolysis if using protic solvents. Toluene or a mixture of ethyl acetate and heptane is often a safer choice.

Troubleshooting_Flowchart Start Crude Product Analysis (TLC/LCMS) CheckPurity Is the main spot the desired product? Start->CheckPurity ImpurityID Identify Impurities CheckPurity->ImpurityID No Purify Purify via Column Chromatography (Aprotic Solvents) CheckPurity->Purify Yes IsPolar Is impurity more polar? (Likely 4-hydroxy) ImpurityID->IsPolar IsNonPolar Is impurity less polar? (Likely unreacted intermediate) ImpurityID->IsNonPolar IsTarry Tarry/Baseline material? ImpurityID->IsTarry IsPolar->Purify Yes ReRunCyclization Optimize Cyclization: Increase Temp/Time IsNonPolar->ReRunCyclization Yes ReRunChlorination Optimize Chlorination: Control Temp, Monitor via TLC IsTarry->ReRunChlorination Yes End Pure Product Purify->End

Caption: A logical workflow for troubleshooting product impurities.

V. References

  • ChemicalBook. (n.d.). 4-Chloro-7-methoxyquinoline synthesis. Retrieved from --INVALID-LINK--

  • Autechaux, S. (n.d.). Exploring 4-Chloro-7-(3-Chloropropoxy)-6-Methoxyquinoline-3-Carbonitrile: A Key Bosutinib Intermediate. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. Retrieved from --INVALID-LINK--

  • Fevig, J. M., et al. (2003). Process for the preparation of 7-substituted-3 quinolinecarbonitriles. U.S. Patent Application 10/435,584. Retrieved from --INVALID-LINK--

  • Siddappa, K., et al. (2008). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Rasayan J. Chem. Retrieved from --INVALID-LINK--

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Maddila, S., et al. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.

  • Ali, M.M., et al. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett.

  • The Pharma Innovation. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 4-Chloro-7-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-Chloro-7-methoxyquinoline-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. The purification of quinoline derivatives can present unique challenges, including product instability and the removal of closely-related impurities. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate these challenges and achieve high purity for your target compound.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses high-level questions and common initial observations when handling the crude product.

Question: My crude this compound is a dark, oily, or tar-like substance. What is my first step?

Answer: Tar formation is a frequent issue in syntheses involving quinolines, often due to the strongly acidic and high-temperature conditions used during cyclization reactions.[1] Your first step is to perform a preliminary analysis to decide on the best purification strategy.

  • Assess Solubility: Test the solubility of a small amount of the crude material in various solvents (e.g., dichloromethane, ethyl acetate, methanol, ethanol, acetone, toluene). This will be crucial for choosing a method.

  • Thin-Layer Chromatography (TLC): Run a TLC plate with a sample of the crude product using a solvent system like 7:3 Hexane:Ethyl Acetate. This will give you a preliminary idea of the number of components and the polarity of your target compound. If the product is highly retained, you may need a more polar solvent system.

  • Consider an Initial Clean-up: If the material is very crude, a simple extraction or trituration may be beneficial before attempting more complex purification. For example, dissolving the crude oil in a minimal amount of a solvent like dichloromethane and then adding a non-polar solvent like hexane can sometimes precipitate the desired product, leaving many impurities behind in the solution.[2]

Question: My quinoline derivative appears to be decomposing during purification on a silica gel column. Why is this happening and how can I prevent it?

Answer: This is a classic problem when purifying basic compounds like quinolines on standard silica gel.[3] The silica surface is acidic due to the presence of silanol (Si-OH) groups. These acidic sites can strongly interact with the basic nitrogen atom of the quinoline ring, leading to irreversible adsorption, streaking on the column, and, in some cases, acid-catalyzed decomposition.

Preventative Measures:

  • Deactivate the Silica: Before preparing your column, you can treat the silica gel with a base. A common method is to use a solvent system containing a small amount (0.5-1%) of triethylamine (NEt₃) or ammonia. This neutralizes the acidic sites on the silica surface, preventing product degradation.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina (Al₂O₃) as your stationary phase, which is more suitable for basic compounds.

  • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (using a C18-functionalized silica) with a solvent system like acetonitrile/water or methanol/water can be an excellent alternative.

Question: How do I choose between recrystallization and column chromatography for my crude product?

Answer: The choice depends on the nature of your crude material and the impurities present. The following diagram illustrates a general decision-making workflow.

Purification_Decision_Workflow cluster_input Initial Assessment cluster_analysis Analysis cluster_decision Decision Point cluster_output Purification Method Crude Crude Product TLC Analyze by TLC Crude->TLC Solid_State Is the crude product a solid? Crude->Solid_State Purity_Check Are impurities significantly different in polarity? TLC->Purity_Check Solubility_Check Can a suitable single solvent be found for recrystallization? Solid_State->Solubility_Check Yes Chromatography Perform Column Chromatography Solid_State->Chromatography No (Oil/Tar) Purity_Check->Solubility_Check Yes (Different Polarity) Purity_Check->Chromatography No (Similar Polarity) Recrystallize Attempt Recrystallization Solubility_Check->Recrystallize Yes Solubility_Check->Chromatography No

Caption: Decision workflow for selecting a purification method.

  • Recrystallization is ideal for crude products that are mostly solid and contain impurities with significantly different solubility profiles. It is often faster and more scalable than chromatography.

  • Column Chromatography is necessary when dealing with oils or tars, or when impurities have polarities very similar to the product, making separation by recrystallization difficult.[2][4]

Part 2: Detailed Purification Protocols & Troubleshooting Guides

This section provides step-by-step methodologies for the most common and effective purification techniques.

Technique 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The goal is to dissolve the crude product in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Experimental Protocol: Solvent Screening and Recrystallization

  • Solvent Selection:

    • Place a small amount (10-20 mg) of your crude solid in separate test tubes.

    • Add a few drops of a test solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show good solubility. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature, then place them in an ice bath. A good solvent will yield solid crystals upon cooling.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Solvent System Suggestions

Solvent/SystemPolarityRationale & Comments
EthanolPolar ProticOften a good starting point for moderately polar compounds.
IsopropanolPolar ProticSimilar to ethanol, but can offer different solubility characteristics.
Ethyl Acetate / HexanePolar Aprotic / Non-polarA versatile two-solvent system. Dissolve in hot ethyl acetate and add hexane dropwise until the solution becomes cloudy (the cloud point), then allow to cool.
TolueneNon-polar AromaticCan be effective for less polar compounds.
Acetone / WaterPolar Aprotic / Polar ProticUseful for more polar compounds. Dissolve in acetone and add water until the cloud point is reached.[2]

Troubleshooting Recrystallization

  • Q: My compound "oiled out" instead of forming crystals. What should I do?

    • A: This happens when the solution is supersaturated or the melting point of your solid is lower than the boiling point of the solvent. Try re-heating the solution to dissolve the oil, add a bit more solvent, and allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also help induce crystallization.

  • Q: No crystals are forming, even after cooling in an ice bath. What now?

    • A: Your solution may be too dilute. Try boiling off some of the solvent to concentrate the solution and then attempt to cool it again. Gently scratching the inside of the flask with a glass rod can create nucleation sites and induce crystallization.

Technique 2: Silica Gel Column Chromatography

This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being moved by a liquid mobile phase (the eluent).

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. Develop TLC Method (e.g., Hexane:EtOAc) Slurry 2. Prepare Silica Slurry (in initial eluent) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Dry or Wet Loading) Pack->Load Elute 5. Elute with Solvent Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product Yields

Caption: Standard workflow for column chromatography purification.

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give your target compound an Rf value of approximately 0.25-0.35. A common starting point for quinolines is a mixture of petroleum ether (or hexanes) and ethyl acetate.[4]

  • Column Preparation:

    • Select a column of appropriate size (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).[4]

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and use gentle pressure or tapping to ensure even packing without air bubbles. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of your product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your prepared column.[4]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column. This is less ideal as it can disturb the silica bed.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Begin collecting fractions. Start with the low-polarity solvent system determined by TLC.

    • You can gradually increase the polarity of the eluent (gradient elution) to move more polar compounds off the column. For example, you might start with 9:1 Hexane:EtOAc and slowly increase to 7:3, then 1:1.

  • Analysis:

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.

Troubleshooting Column Chromatography

  • Q: My compound is streaking badly on the TLC plate and the column. What's wrong?

    • A: This often indicates that the compound is too polar for the solvent system, is interacting too strongly with the silica, or the sample is overloaded. As discussed, for quinolines, this is likely due to the basic nitrogen interacting with acidic silica.[3] Try adding 0.5-1% triethylamine to your eluent to suppress this interaction.

  • Q: The separation between my product and an impurity is very poor.

    • A: This requires better optimization of your mobile phase. Try using a shallower polarity gradient or a different solvent system altogether. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.

  • Q: I can't get my compound off the column, even with pure ethyl acetate.

    • A: Your compound is highly polar or is irreversibly adsorbed. You may need to add an even more polar solvent like methanol to your eluent (e.g., 95:5 DCM:MeOH). If this fails, it confirms a strong, likely acid-base, interaction with the silica. In this case, re-purification using neutral alumina or reversed-phase chromatography is the best course of action.

References

Technical Support Center: The Gould-Jacobs Reaction for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, particularly low yields, in the synthesis of quinolines. Here, you will find a comprehensive collection of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you navigate the intricacies of this powerful synthetic method.

Troubleshooting Guide: Addressing Low Yields and Other Experimental Issues

This section is dedicated to addressing specific problems you may encounter during your Gould-Jacobs synthesis. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Question 1: My initial condensation reaction between the aniline and diethyl ethoxymethylenemalonate (DEEM) is sluggish or incomplete. What could be the cause?

Answer:

The initial condensation to form the anilidomethylenemalonate intermediate is typically a robust reaction, but several factors can impede its progress.

Causality and Experimental Choices:

  • Purity of Starting Materials: The presence of moisture or impurities in your aniline or DEEM can interfere with the reaction. Aniline is susceptible to oxidation, which can introduce colored impurities and reduce its nucleophilicity.

  • Reaction Temperature: While this step does not require the high temperatures of the subsequent cyclization, gentle heating (100-130 °C) is often necessary to drive the reaction to completion and facilitate the removal of the ethanol byproduct.[1]

  • Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of DEEM (1.0-1.2 equivalents) can help to ensure complete consumption of the aniline.[1]

Troubleshooting Protocol:

  • Verify Starting Material Purity:

    • Ensure your aniline is pure. If it is dark or discolored, consider distillation or purification by column chromatography.

    • Use freshly opened or properly stored DEEM.

  • Optimize Reaction Conditions:

    • Heat the neat mixture of your aniline and DEEM to 100-130 °C for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). You should observe the disappearance of the aniline spot and the appearance of a new, typically less polar, product spot.

  • Facilitate Ethanol Removal:

    • Once the reaction is complete, as indicated by TLC, remove the ethanol byproduct under reduced pressure. This will drive the equilibrium towards the product.

Question 2: The high-temperature cyclization step is resulting in a low yield of the desired quinoline, and I'm observing significant charring or a dark, tarry reaction mixture. What's going wrong?

Answer:

The thermal intramolecular cyclization is the most critical and often lowest-yielding step of the Gould-Jacobs reaction. The high temperatures required (typically >250 °C) can lead to product degradation if not carefully controlled.[2]

Causality and Experimental Choices:

  • Suboptimal Temperature and Reaction Time: There is a fine balance between a temperature high enough to induce cyclization and one that causes decomposition. Similarly, prolonged heating, even at the optimal temperature, can degrade the product. A thorough time-temperature examination is crucial for optimization.[2]

  • Choice of High-Boiling Solvent: The solvent plays a critical role in heat transfer and can influence the reaction outcome. Diphenyl ether (b.p. ~257 °C) is a common choice as it provides a stable, high-boiling medium.[1][3] Using a solvent also helps to prevent localized overheating that can occur in a neat reaction mixture.

  • Atmosphere: At high temperatures, the reaction mixture can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Troubleshooting Protocol:

  • Optimize Temperature and Time:

    • If you are observing decomposition, try lowering the reaction temperature in 10-15 °C increments.

    • Conversely, if the reaction is not proceeding to completion, a modest increase in temperature may be necessary.

    • Microwave-assisted synthesis can offer more precise temperature control and significantly shorter reaction times, often leading to improved yields.[2][4][5] A study on the reaction of aniline and DEEM showed that at 300 °C for 5 minutes, a 47% yield was achieved, whereas longer reaction times at the same temperature led to lower yields due to degradation.[2]

  • Select an Appropriate Solvent:

    • If you are running the reaction neat, consider using a high-boiling, inert solvent like diphenyl ether or Dowtherm A.[1] This will ensure more uniform heating.

  • Implement an Inert Atmosphere:

    • Purge your reaction flask with nitrogen or argon before heating and maintain a positive pressure of the inert gas throughout the reaction.

  • Workup Procedure:

    • Upon cooling, the product often precipitates from the high-boiling solvent.[3] Adding a non-polar solvent like cyclohexane or hexane can further facilitate precipitation and help to remove the high-boiling solvent.[1]

Question 3: I am using a substituted aniline, and I'm getting a mixture of regioisomers or a lower yield than expected. How do aniline substituents affect the reaction?

Answer:

The electronic and steric properties of substituents on the aniline ring have a profound impact on both the yield and the regioselectivity of the Gould-Jacobs reaction.

Causality and Experimental Choices:

  • Electronic Effects: The cyclization step is an electrophilic aromatic substitution. Therefore, electron-donating groups (EDGs) on the aniline ring increase the nucleophilicity of the aromatic ring and facilitate the cyclization, generally leading to higher yields. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and can significantly lower the yield or even prevent the reaction from occurring. The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position.[6]

  • Steric Effects and Regioselectivity: Cyclization can occur at either of the two ortho positions to the amino group. With an unsymmetrically substituted aniline, a mixture of products is often obtained.[7] Steric hindrance from a substituent at the ortho position can disfavor cyclization at that site. However, the electronic effect of the substituent also plays a crucial role in determining the major regioisomer.

Troubleshooting and Optimization:

  • Aniline Selection: Be mindful of the electronic nature of your aniline. If you are working with a strongly deactivated aniline, you may need to employ more forcing conditions (higher temperature, longer reaction time) or consider an alternative synthetic route.

  • Predicting Regioselectivity: In general, cyclization is favored at the ortho position that is more electron-rich and less sterically hindered. For meta-substituted anilines with an EDG, cyclization typically occurs at the position para to the EDG. For meta-substituted anilines with an EWG, cyclization is favored at the position ortho to the EWG.

  • Product Separation: If you obtain a mixture of regioisomers, you will likely need to separate them using column chromatography or recrystallization.

Table 1: Effect of Aniline Substituents on the Gould-Jacobs Reaction

Substituent TypePositionEffect on YieldRegioselectivity Considerations
Electron-Donating (e.g., -OCH₃, -CH₃)metaGenerally increasesFavors cyclization para to the substituent
paraGenerally increasesSingle product expected
orthoMay decrease due to stericsDirects cyclization to the other ortho position
Electron-Withdrawing (e.g., -NO₂, -Cl)metaGenerally decreasesFavors cyclization ortho to the substituent
paraGenerally decreasesSingle product expected
orthoSignificantly decreasesMay prevent cyclization

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction sequence of the Gould-Jacobs reaction?

The Gould-Jacobs reaction is a multi-step synthesis for the preparation of 4-hydroxyquinolines and their derivatives.[6] The sequence is as follows:

  • Condensation: An aniline reacts with an alkoxymethylenemalonate ester (like DEEM) to form an anilidomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.

  • Saponification: The ester group is hydrolyzed to a carboxylic acid using a base, such as sodium hydroxide.[6]

  • Decarboxylation: The resulting carboxylic acid is heated to induce decarboxylation, yielding the final 4-hydroxyquinoline product.[6]

Q2: How can I monitor the progress of my Gould-Jacobs reaction?

The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). You can also use High-Performance Liquid Chromatography (HPLC) for more quantitative analysis.[2]

  • TLC Monitoring:

    • Spot the starting aniline, the reaction mixture, and a co-spot of both on a TLC plate.

    • As the reaction progresses, you should see the aniline spot diminish and a new, usually less polar, spot for the anilidomethylenemalonate intermediate appear.

    • During the cyclization step, you will see the intermediate spot disappear and a new, typically more polar, spot for the quinoline product appear.

  • HPLC Monitoring: HPLC can provide a more accurate assessment of the conversion of starting material to product and can be used to quantify the formation of byproducts.[2]

Q3: What are the advantages of using microwave-assisted heating for the Gould-Jacobs reaction?

Microwave-assisted synthesis offers several advantages over conventional heating for the Gould-Jacobs reaction:

  • Shorter Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[2][5]

  • Improved Yields: The rapid and uniform heating provided by microwaves can minimize product degradation and lead to higher isolated yields.[2][5]

  • Enhanced Control: Modern microwave reactors allow for precise control of temperature and pressure.

Q4: My final product after decarboxylation is impure. What are the common purification methods?

Purification of the final 4-hydroxyquinoline can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid products. The choice of solvent will depend on the solubility of your specific quinoline derivative.

  • Column Chromatography: If recrystallization is not effective or if you have a mixture of isomers, silica gel column chromatography can be used for purification.

  • Acid-Base Extraction: Since quinolines are basic, you can often purify them by dissolving the crude product in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the purified quinoline.

Visualizing the Process

Diagram 1: The Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway Gould-Jacobs Reaction Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - Ethanol DEEM DEEM Cyclized_Product 4-Hydroxy-3-carboalkoxyquinoline Intermediate->Cyclized_Product High Temperature (>250 °C) Carboxylic_Acid Quinoline-3-carboxylic acid Cyclized_Product->Carboxylic_Acid Base (e.g., NaOH) Final_Product 4-Hydroxyquinoline Carboxylic_Acid->Final_Product Heat - CO₂

Caption: The four main stages of the Gould-Jacobs reaction.

Diagram 2: Troubleshooting Workflow for Low Yield in Cyclization

Troubleshooting_Workflow Troubleshooting Low Yield in Cyclization Start Low Yield or Decomposition in Cyclization Step Check_Temp Is the temperature optimized? Start->Check_Temp Check_Solvent Are you using a high-boiling solvent? Check_Temp->Check_Solvent Yes Optimize_Temp Adjust temperature and/or reaction time. Consider microwave synthesis. Check_Temp->Optimize_Temp No Check_Atmosphere Is the reaction under an inert atmosphere? Check_Solvent->Check_Atmosphere Yes Use_Solvent Use a high-boiling solvent (e.g., diphenyl ether). Check_Solvent->Use_Solvent No Use_Inert Run the reaction under N₂ or Ar. Check_Atmosphere->Use_Inert No Improved_Yield Improved Yield Check_Atmosphere->Improved_Yield Yes Optimize_Temp->Check_Solvent Use_Solvent->Check_Atmosphere Use_Inert->Improved_Yield

Caption: A logical approach to diagnosing and fixing low cyclization yields.

Experimental Protocols

Protocol 1: Classical High-Temperature Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[1]

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes under an inert atmosphere.

  • Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

  • Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.

  • Collect the solid by filtration, wash with the non-polar solvent, and dry.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and often higher-yielding alternative to the classical method.[2]

Step 1: Reaction Setup

  • In a microwave-safe vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Seal the vial and place it in the microwave reactor.

Step 2: Microwave Irradiation

  • Heat the reaction mixture to the optimized temperature (e.g., 250-300 °C) for the optimized time (e.g., 5-20 minutes).

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

Step 3: Isolation and Purification

  • Filter the solid product and wash it with a small amount of cold acetonitrile to remove unreacted starting materials and byproducts.

  • Dry the resulting solid under vacuum. The product is often of high purity (>95%).

References

Preventing byproduct formation in Friedländer quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Advanced Practitioner

The Friedländer synthesis, a cornerstone in heterocyclic chemistry for over a century, remains a highly relevant and powerful tool for the construction of the quinoline scaffold—a privileged core in numerous pharmaceuticals and functional materials. In its classic form, the reaction condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound bearing an α-methylene group.[1][2][3] While elegant in principle, practitioners frequently encounter challenges related to byproduct formation, which can complicate purification, reduce yields, and impact the overall efficiency of a synthetic campaign.

This technical support center is designed for the professional researcher and drug development scientist. It moves beyond basic principles to directly address the most common and challenging side reactions encountered in the Friedländer synthesis. Herein, we dissect the mechanistic origins of these byproducts and provide field-proven, evidence-based troubleshooting strategies and detailed protocols to mitigate their formation. Our approach is grounded in the principles of mechanistic organic chemistry, catalyst design, and reaction optimization to empower you to achieve cleaner, more efficient, and predictable outcomes in your quinoline syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity with Unsymmetrical Ketones

Q1: My reaction with an unsymmetrical ketone (e.g., 2-butanone) is producing a mixture of quinoline regioisomers. What causes this and how can I control the outcome?

A1: Mechanistic Insight & Causality

Poor regioselectivity is a classic challenge in the Friedländer synthesis when using unsymmetrical ketones, which possess two distinct α-methylene groups that can be deprotonated.[1] The reaction can initiate condensation at either the methyl (CH₃) or methylene (CH₂) position adjacent to the carbonyl, leading to a mixture of the 2,3-disubstituted and the desired 2-substituted quinoline, respectively. The ratio of these isomers is often dictated by the relative stability of the intermediate enolates or enamines and the reaction conditions.

Troubleshooting & Mitigation Strategies:

Your primary goal is to kinetically or thermodynamically favor the formation of one regioisomer over the other. This can be achieved through strategic catalyst selection and precise control of reaction parameters.

  • Strategy 1: Amine Catalysis for Selective Enamine Formation Cyclic secondary amines, such as pyrrolidine, have been shown to be highly effective in directing the reaction to favor the formation of the 2-substituted quinoline.[4][5] The catalyst preferentially forms an enamine intermediate with the less sterically hindered methyl group of the ketone, which then reacts with the 2-aminoaryl carbonyl.

    • Expert Tip: The bicyclic amine 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has demonstrated exceptional reactivity and selectivity, achieving up to 96:4 regioselectivity in favor of the 2-substituted product.[4][5]

  • Strategy 2: Slow Addition of the Ketone Maintaining a low concentration of the ketone throughout the reaction can significantly enhance regioselectivity.[4][5] By adding the unsymmetrical ketone slowly via syringe pump, you favor the kinetically preferred reaction at the less substituted α-carbon, minimizing the formation of the thermodynamic byproduct.

  • Strategy 3: Ionic Liquids as Reaction Media Certain ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can act as both a solvent and a catalyst, promoting regiospecific synthesis.[6]

Experimental Protocols:

Protocol 1.1: Amine-Catalyzed Regioselective Synthesis [4][5]

  • To a stirred solution of the 2-aminoaromatic aldehyde (1.0 equiv) and the amine catalyst (e.g., pyrrolidine or TABO, 20 mol%) in a suitable solvent (e.g., toluene), heat the mixture to the desired temperature (e.g., 80-110 °C).

  • Slowly add the unsymmetrical methyl ketone (1.5 equiv) to the reaction mixture over a period of 2-4 hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, and perform a standard aqueous work-up.

  • Purify the product by column chromatography.

Data Summary: Catalyst and Temperature Effects on Regioselectivity

2-Aminoaryl AldehydeUnsymmetrical KetoneCatalyst (mol%)Temperature (°C)Regioselectivity (2-subst. : 2,3-disubst.)Reference
2-Aminobenzaldehyde2-ButanonePyrrolidine (20)110>84:16[5]
2-Amino-3-pyridinaldehyde2-PentanoneTABO (20)8096:4[4][5]
2-Aminobenzaldehyde2-Pentanone[Hbim]BF₄100>95:5 (single isomer reported)[6]

Visualization of Regioselective Control:

G cluster_0 Reaction Pathways Unsymmetrical_Ketone Unsymmetrical Ketone (R-CH2-CO-CH3) Catalyst Amine Catalyst (e.g., Pyrrolidine) Unsymmetrical_Ketone->Catalyst Forms Enamine Amino_Aldehyde 2-Aminoaryl Aldehyde Pathway_A Kinetic Enamine (less substituted side) Amino_Aldehyde->Pathway_A Reacts with Pathway_B Thermodynamic Enamine (more substituted side) Amino_Aldehyde->Pathway_B Reacts with Catalyst->Pathway_A Favors Catalyst->Pathway_B Disfavors Product_A Desired 2-Substituted Quinoline Pathway_A->Product_A Leads to Product_B Byproduct 2,3-Disubstituted Quinoline Pathway_B->Product_B Leads to

Caption: Amine catalysts favor the kinetic pathway, leading to the desired regioisomer.

Issue 2: Formation of Aldol Condensation Byproducts

Q2: My reaction is plagued by the formation of a dark, complex mixture, and I've identified α,β-unsaturated ketones derived from the self-condensation of my ketone starting material. How can I suppress this side reaction?

A2: Mechanistic Insight & Causality

Aldol condensation is a very common side reaction in the Friedländer synthesis, especially when using base catalysts.[7] The base can deprotonate the α-methylene ketone, which then acts as a nucleophile and attacks another molecule of the ketone. Subsequent dehydration leads to the formation of α,β-unsaturated ketone byproducts. This process competes directly with the desired reaction pathway and consumes the ketone starting material, leading to lower yields and complex purification.

Troubleshooting & Mitigation Strategies:

The key to preventing aldol condensation is to favor the reaction between the 2-aminoaryl carbonyl and the ketone over the ketone's self-condensation. This can be achieved by altering the catalytic system and reaction conditions.

  • Strategy 1: Switch to an Acid Catalyst Acid catalysis generally minimizes the self-condensation of ketones.[8] Acids such as p-toluenesulfonic acid (p-TsOH), iodine, or various Lewis acids can effectively promote the Friedländer annulation while suppressing the base-catalyzed aldol pathway.[3][9]

  • Strategy 2: Employ Milder Reaction Conditions Harsh conditions (strong bases, high temperatures) accelerate both the desired reaction and the aldol side reaction.[10] Utilizing modern, milder catalytic systems can significantly improve the selectivity.

    • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times (often to minutes), providing rapid heating that can favor the desired product before significant aldol condensation occurs.[11]

  • Strategy 3: Use an Imine Analog of the 2-Aminoaryl Carbonyl To completely circumvent the conditions that promote aldol condensation, one can pre-form an imine of the 2-aminoaryl carbonyl. This "masked" starting material is then reacted with the ketone in a separate step, often under conditions that do not favor self-condensation.[1]

Experimental Protocols:

Protocol 2.1: Microwave-Assisted Synthesis with Acetic Acid [11]

  • In a microwave-safe vessel, dissolve the 2-aminoaryl ketone (1.0 equiv) and the α-methylene ketone (2.0 equiv) in glacial acetic acid (2 mL).

  • Subject the mixture to microwave heating for 5 minutes at 160 °C.

  • After cooling, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer, concentrate under reduced pressure, and purify by flash chromatography.

Protocol 2.2: Iodine-Catalyzed Solvent-Free Synthesis

  • In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).

  • Heat the reaction mixture to 80-100 °C, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Competing Pathways:

G Start Ketone + 2-Aminoaryl Carbonyl + Base Catalyst Desired_Pathway Friedländer Condensation Start->Desired_Pathway Path A Side_Pathway Aldol Self-Condensation Start->Side_Pathway Path B (competing) Quinoline Desired Quinoline Product Desired_Pathway->Quinoline Aldol_Byproduct α,β-Unsaturated Ketone Byproduct Side_Pathway->Aldol_Byproduct

Caption: Base catalysis can open a competing pathway for aldol self-condensation.

Issue 3: Self-Condensation of 2-Aminobenzaldehyde

Q3: I am using 2-aminobenzaldehyde as my starting material, and the reaction is inefficient, producing intractable polymeric material. What is happening?

A2: Mechanistic Insight & Causality

2-Aminobenzaldehyde is known to be unstable and has a strong propensity to undergo self-condensation, especially under acidic or thermal stress.[12][13] This complex reaction can lead to various trimers and polymeric materials, reducing the availability of the starting material for the desired Friedländer synthesis and complicating the reaction workup.

Troubleshooting & Mitigation Strategies:

The primary strategy to avoid this side reaction is to maintain a very low concentration of free 2-aminobenzaldehyde in the reaction mixture at any given time.

  • Strategy 1: Slow Addition of 2-Aminobenzaldehyde Instead of adding all the 2-aminobenzaldehyde at the beginning of the reaction, add it slowly over several hours via syringe pump to a heated solution of the ketone and catalyst.[12] This ensures that any molecule of 2-aminobenzaldehyde that enters the reaction mixture is more likely to react with the ketone (which is in relative excess) than with another molecule of itself.

  • Strategy 2: In Situ Generation from a Stable Precursor A more advanced technique involves generating the 2-aminobenzaldehyde in situ from a stable precursor, such as a 2-nitrobenzaldehyde. The reduction of the nitro group can be performed in the same pot as the Friedländer condensation, ensuring that the concentration of the reactive amino-aldehyde remains low.

Experimental Protocol:

Protocol 3.1: Friedländer Synthesis with Slow Addition of 2-Aminobenzaldehyde [12]

  • Charge a round-bottom flask with the ketone (1.2 equiv), catalyst (e.g., p-TsOH, 10 mol%), and a suitable high-boiling solvent (e.g., toluene or n-butanol).

  • Heat the mixture to reflux.

  • Prepare a solution of 2-aminobenzaldehyde (1.0 equiv) in the same solvent.

  • Using a syringe pump, add the 2-aminobenzaldehyde solution to the refluxing ketone mixture over a period of 4-24 hours.

  • After the addition is complete, continue to heat at reflux for an additional 1-2 hours, monitoring for completion by TLC.

  • Cool the reaction and proceed with a standard workup and purification.

Visualization of the Mitigation Strategy:

G cluster_0 Standard Addition cluster_1 Slow Addition High_Conc High [2-Aminobenzaldehyde] Self_Condensation Self-Condensation (Polymer) High_Conc->Self_Condensation Favored Low_Conc Low [2-Aminobenzaldehyde] Friedlander Friedländer Reaction (Desired Product) Low_Conc->Friedlander Favored Syringe_Pump Slow Addition via Syringe Pump Syringe_Pump->Low_Conc

Caption: Slow addition maintains a low concentration of 2-aminobenzaldehyde, favoring the desired reaction.

References

Technical Support Center: Recrystallization of 4-Chloro-7-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-7-methoxyquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for improving the purity of this compound through recrystallization. Here, you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and visual aids to navigate the common challenges encountered during this critical purification step.

I. Foundational Knowledge: Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

For this compound (CAS: 73387-74-3), a compound with a moderately polar structure, selecting the appropriate solvent system is paramount for achieving high purity and yield.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.

Q1: My compound is not dissolving in the hot solvent, or I have to use an excessively large volume. What should I do?

A1: This indicates that the chosen solvent is a poor solvent for your compound even at elevated temperatures.

  • Causality: The solvent's polarity may be too low to effectively solvate the quinoline derivative.

  • Troubleshooting Steps:

    • Switch to a More Polar Solvent: If you are using a non-polar solvent like hexanes or toluene, consider switching to a more polar solvent such as ethyl acetate, acetone, or an alcohol like ethanol or methanol.

    • Use a Mixed Solvent System: A powerful technique is to use a pair of miscible solvents, one in which the compound is soluble (a "good" solvent) and one in which it is insoluble (a "poor" solvent). Dissolve the crude product in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool. Common mixed solvent systems for quinoline derivatives include methanol-water, ethanol-water, or dichloromethane-hexane.[1]

Q2: No crystals are forming even after the solution has cooled to room temperature or in an ice bath. Why is this happening and how can I induce crystallization?

A2: The absence of crystal formation is often due to either the solution not being supersaturated or the lack of nucleation sites for crystal growth to begin.[2]

  • Causality: You may have used too much solvent, or the solution is too clean to initiate nucleation.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a clean glass rod. The microscopic scratches on the glass can provide nucleation sites.[2]

      • Seeding: If you have a small amount of pure this compound, add a single seed crystal to the solution to initiate crystallization.[2]

    • Increase Concentration: If the solution is too dilute, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to "crash out" of solution, trapping impurities.

    • Flash Freezing: For stubborn cases, you can try flash freezing a small portion of the solution by placing the flask in a dry ice/acetone bath for a short period. The rapid cooling can sometimes induce nucleation. Once small crystals form, allow the rest of the solution to cool slowly.

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. The melting point of this compound is reported to be 173-174°C.[3]

  • Causality: The boiling point of the solvent may be too high, or the concentration of the solute is too high, leading to precipitation at a temperature where the compound is still molten. The presence of impurities can also lower the melting point of the mixture.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool more slowly.

    • Lower the Solution's Boiling Point: If using a high-boiling point solvent, try switching to a lower-boiling point solvent or a mixed solvent system where the boiling point is below the melting point of your compound.

    • Slow Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Slower cooling rates favor the formation of well-ordered crystals.

Q4: The purity of my recrystallized product has not significantly improved. What could be the reason?

A4: This suggests that the chosen solvent is not effectively discriminating between your compound and the impurities.

  • Causality: The impurities may have similar solubility properties to your target compound in the chosen solvent.

  • Troubleshooting Steps:

    • Change the Solvent: Experiment with solvents of different polarities. For example, if you used ethanol, try ethyl acetate or a mixture of dichloromethane and hexanes.

    • Perform a Second Recrystallization: A second recrystallization using a different solvent system can often remove stubborn impurities.

    • Charcoal Treatment: If your compound has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.[1]

Q5: My final yield is very low. How can I improve it?

A5: Low yield is a common issue and can result from several factors during the recrystallization process.

  • Causality: Using too much solvent, premature crystallization during hot filtration, or washing the crystals with a solvent at the wrong temperature can all lead to significant product loss.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve your crude product.

    • Preheat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, preheat your funnel and receiving flask to prevent premature crystallization.

    • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.

    • Recover from Mother Liquor: If you suspect a significant amount of product remains in the mother liquor, you can try to recover it by evaporating some of the solvent and cooling the solution again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

III. Recommended Recrystallization Protocol for this compound

This protocol is a starting point and may require optimization based on the nature and amount of impurities in your crude material.

1. Solvent Selection:

  • Based on the structure of this compound, suitable starting solvents for screening include ethanol, methanol, ethyl acetate, and acetone .

  • A mixed solvent system of ethanol-water or dichloromethane-hexane can also be effective.

2. Step-by-Step Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of your chosen solvent and bring the mixture to a gentle boil on a hot plate.

    • Continue adding the solvent in small portions until the compound just dissolves completely. Avoid adding an excess of solvent to ensure the solution is saturated.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if you used charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period.

    • Once the flask has reached room temperature, you can place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60°C) until a constant weight is achieved.

Table 1: Potential Recrystallization Solvents and Their Properties

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticGood general-purpose solvent for many organic compounds.
Methanol65Polar ProticSimilar to ethanol but with a lower boiling point.
Ethyl Acetate77Moderately PolarGood for compounds of intermediate polarity.
Acetone56Polar AproticA strong solvent, may require a co-solvent to reduce solubility at room temperature.
Dichloromethane40Moderately PolarOften used in a mixed solvent system with a non-polar solvent like hexanes.
Toluene111Non-polarMay be suitable if the compound has low polarity, but less likely to be a first choice.

IV. Understanding Potential Impurities

The nature of impurities will depend on the synthetic route used to prepare this compound. Common synthetic pathways for quinolines, such as the Gould-Jacobs reaction, may introduce the following types of impurities:

  • Unreacted Starting Materials: For example, a substituted aniline or a malonate derivative.

  • By-products from Cyclization: Incomplete cyclization or side reactions can lead to related quinoline isomers or other heterocyclic compounds.

  • Reagents from Previous Steps: If the synthesis involves a chlorination step (e.g., using POCl₃), residual chlorinating agents or their by-products may be present.[4]

  • Hydrolysis Products: The nitrile group could potentially hydrolyze to a carboxylic acid or amide under certain conditions.

V. Visual Workflow

Diagram 1: Troubleshooting Recrystallization Issues A decision tree for troubleshooting common recrystallization problems.

G start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals no_crystals No Crystals crystals->no_crystals No good_crystals Good Crystals crystals->good_crystals Yes induce Induce Nucleation (Scratch/Seed) no_crystals->induce concentrate Concentrate Solution no_crystals->concentrate oiling_out Oiling Out? oil Oiled Out oiling_out->oil Yes purity_ok Purity & Yield OK? oiling_out->purity_ok No reheat_add Reheat & Add More Solvent oil->reheat_add check_purity Check Purity & Yield good_crystals->check_purity check_purity->oiling_out end End purity_ok->end Yes low_yield Low Yield purity_ok->low_yield Low Yield low_purity Low Purity purity_ok->low_purity Low Purity min_solvent Use Min. Hot Solvent low_yield->min_solvent wash_cold Wash with Ice-Cold Solvent low_yield->wash_cold change_solvent Change Solvent low_purity->change_solvent re_recrystallize Re-recrystallize low_purity->re_recrystallize induce->cool concentrate->cool slow_cool Cool Slower reheat_add->slow_cool slow_cool->cool change_solvent->start re_recrystallize->start min_solvent->start wash_cold->start

Caption: Troubleshooting workflow for recrystallization.

VI. References

  • Angene Chemical. (2025, July 30). Safety Data Sheet: this compound.

  • Appchem. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives. Retrieved January 4, 2026, from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Chloro-7-methoxyquinoline synthesis. Retrieved January 4, 2026, from --INVALID-LINK--

  • CymitQuimica. (n.d.). 3-Cyano-4-chloro-7-methoxyquinoline. Retrieved January 4, 2026, from --INVALID-LINK--

  • Echemi. (n.d.). 4-CHLORO-7-HYDROXY-6-METHOXY-QUINOLINE-3-CARBONITRILE. Retrieved January 4, 2026, from --INVALID-LINK--

  • Guidechem. (n.d.). 4-CHLORO-6-METHOXY-QUINOLINE-3-CARBONITRILE CAS 13669-62-0 wiki. Retrieved January 4, 2026, from --INVALID-LINK--

  • LookChem. (n.d.). 3-Quinolinecarbonitrile, 4-chloro-7-Methoxy- CAS NO.73387-74-3. Retrieved January 4, 2026, from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 4, 2026, from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 4, 2026, from --INVALID-LINK--

References

Technical Support Center: Navigating the Scale-Up Synthesis of 4-Chloro-7-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7-methoxyquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this critical pharmaceutical intermediate. Here, we address common challenges encountered during synthesis, offering field-proven insights and troubleshooting protocols to ensure a robust, scalable, and reproducible process.

Introduction: The Synthetic Landscape

The synthesis of this compound typically proceeds through a multi-step route, culminating in the construction of the quinoline core, followed by chlorination. A prevalent and industrially relevant approach involves the cyclization of a suitably substituted aniline precursor, followed by chlorination of the resulting 4-hydroxyquinoline intermediate. This guide will focus on the challenges inherent in these key transformations, particularly in a scale-up context.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Cyclization to form 4-Hydroxy-7-methoxyquinoline-3-carbonitrile

The formation of the 4-hydroxyquinoline core is a critical step that dictates the overall efficiency of the synthesis. High-temperature cyclization is a common method, which presents its own set of challenges on a larger scale.

Question 1: My cyclization reaction is resulting in a low yield and significant tar formation. How can I improve this?

Answer: This is a frequent issue in high-temperature cyclization reactions, often necessitated by the stability of the precursors. The formation of tar and byproducts is typically a result of thermal decomposition of starting materials and/or the desired product.

Causality and Mitigation Strategies:

  • Thermal Hotspots: On a larger scale, localized overheating ("hotspots") within the reactor can accelerate decomposition pathways. Ensure efficient and uniform heating. For very large-scale operations, consider a reactor with a high surface-area-to-volume ratio or one with multiple heating zones.

  • Reaction Time and Temperature Optimization: While high temperatures are often required, it is crucial to determine the optimal balance between reaction rate and decomposition. Conduct small-scale optimization studies to identify the minimum temperature and reaction time required for complete conversion. High temperatures and prolonged reaction times can lead to the formation of dark, tarry side products.

  • Solvent Choice: The use of high-boiling point solvents like Dowtherm A (a mixture of biphenyl and diphenyl ether) is common for achieving the necessary reaction temperatures.[1] However, the viscosity and thermal properties of the solvent can impact heat transfer. Ensure adequate agitation to maintain a homogenous mixture and temperature profile.

  • Alternative Cyclization Strategies: For sensitive substrates, explore alternative, milder cyclization methods. For instance, intramolecular cyclization of a 3-(2-aminophenyl)-3-oxopropanenitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) can form the desired 4-oxo-1,4-dihydroquinoline-3-carbonitrile ring under less harsh conditions.[2]

Experimental Protocol: Optimized Thermal Cyclization

  • Reactor Setup: Equip a suitable reactor with a high-torque overhead stirrer, a thermocouple to monitor the internal temperature, a nitrogen inlet, and a condenser.

  • Solvent Pre-heating: Charge the reactor with the high-boiling point solvent (e.g., Dowtherm A) and heat to the target reaction temperature (e.g., 250 °C) under a nitrogen atmosphere.[1]

  • Substrate Addition: Slowly add the precursor, such as 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[2][3]dioxane-4,6-dione, to the hot solvent.[4] The rate of addition should be controlled to maintain the reaction temperature and avoid excessive exotherms.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture and proceed with the isolation of the 4-hydroxy-7-methoxyquinoline-3-carbonitrile. This may involve precipitation by adding a co-solvent or direct filtration of the cooled slurry.

Question 2: I am observing incomplete conversion during the cyclization step, even after extended reaction times. What could be the cause?

Answer: Incomplete conversion can be due to several factors, including insufficient activation energy, reagent purity, or competing side reactions that consume the starting material.

Troubleshooting Steps:

  • Reagent Quality: Ensure the purity of your starting materials. Impurities can interfere with the reaction or lead to the formation of undesired byproducts.

  • Temperature Control: Verify the accuracy of your temperature monitoring equipment. Even a small deviation from the optimal temperature can significantly impact the reaction rate.

  • Atmosphere Control: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the starting materials and intermediates at high temperatures.

Part 2: Chlorination of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile

The conversion of the 4-hydroxy group to a chloro group is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). This step is often exothermic and involves handling hazardous materials, making scale-up a critical operation.

Question 3: My chlorination reaction with POCl₃ is sluggish and gives a poor yield of the desired 4-chloro product. How can I drive the reaction to completion?

Answer: A sluggish chlorination reaction can be due to insufficient reactivity of the substrate, inadequate temperature, or the presence of impurities that consume the chlorinating agent.

Optimization Strategies:

  • Temperature and Reaction Time: The chlorination of 4-hydroxyquinolines with POCl₃ often requires elevated temperatures, typically refluxing in excess POCl₃.[5] A general starting point is to heat the reaction mixture at reflux for 2-3 hours.[5] However, the optimal conditions should be determined experimentally.

  • Use of a Co-solvent: In some cases, the use of a high-boiling inert co-solvent like toluene can improve the solubility of the starting material and facilitate a more homogenous reaction mixture.[5]

  • Stoichiometry of POCl₃: While using a large excess of POCl₃ can drive the reaction, it complicates the work-up and increases waste. On a large scale, it is more efficient to use a smaller excess. A solvent-free approach using equimolar POCl₃ in a sealed reactor at high temperatures has been reported for similar substrates and is suitable for large-scale preparations.[6][7]

  • Addition of a Base: The addition of a tertiary amine base, such as pyridine or triethylamine, can facilitate the chlorination by scavenging the HCl generated during the reaction.[7]

Experimental Protocol: Large-Scale Chlorination

  • Reactor Setup: In a well-ventilated fume hood, equip a reactor with a mechanical stirrer, a reflux condenser with a gas scrubber (to neutralize HCl fumes), a thermocouple, and a dropping funnel.

  • Reagent Charging: Charge the reactor with 4-hydroxy-7-methoxyquinoline-3-carbonitrile and a suitable solvent (if used).

  • POCl₃ Addition: Slowly add phosphorus oxychloride to the stirred suspension. The addition should be done at a controlled rate to manage any initial exotherm.

  • Heating: Heat the reaction mixture to reflux and maintain for the optimized reaction time, monitoring by TLC or HPLC.

  • Work-up: After completion, the excess POCl₃ must be quenched safely. This is a critical step in the scale-up process (see Question 4).

Question 4: I am concerned about the safety of quenching a large volume of POCl₃. What is the recommended procedure for a safe and effective work-up?

Answer: Quenching excess POCl₃ is a highly exothermic process and must be handled with extreme caution, especially on a large scale, to avoid a runaway reaction. The key is to control the rate of hydrolysis.

Safe Quenching Protocol:

  • Reverse Quench: The safest method is a "reverse quench," where the reaction mixture containing POCl₃ is slowly added to a large volume of a stirred, cooled quenching solution. This ensures that POCl₃ is always the limiting reagent in the quench vessel.

  • Quenching Solution: A common and effective quenching solution is a slurry of ice and a mild base, such as sodium bicarbonate or sodium acetate. The base neutralizes the generated HCl and phosphoric acid.

  • Temperature Control: The temperature of the quenching mixture must be carefully monitored and maintained below 20°C throughout the addition process. This can be achieved by controlling the addition rate and having additional ice readily available.

  • Vigorous Stirring: Ensure vigorous stirring in the quench vessel to promote efficient heat dissipation and prevent the formation of localized hot spots.

Step-by-Step Quenching Procedure:

  • Prepare Quench Vessel: In a separate, appropriately sized reactor, prepare a slurry of crushed ice and an aqueous solution of sodium bicarbonate.

  • Cool Reaction Mixture: Cool the completed reaction mixture to room temperature.

  • Slow Addition: Slowly add the reaction mixture to the vigorously stirred ice/bicarbonate slurry via a dropping funnel or a pump. Monitor the temperature of the quench vessel continuously.

  • Neutralization Check: After the addition is complete, continue stirring until all the ice has melted and gas evolution (CO₂) has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Product Extraction: The product can then be extracted with a suitable organic solvent.

Part 3: Purification of this compound

Obtaining the final product with high purity is essential for its use in pharmaceutical applications.

Question 5: My crude product is contaminated with colored impurities and byproducts. What is the most effective purification strategy for scale-up?

Answer: The choice of purification method depends on the nature of the impurities and the scale of the operation. For large-scale purification, methods that are efficient and avoid chromatography are preferred.

Purification Techniques:

  • Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical. A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Slurry Wash: If a suitable recrystallization solvent cannot be found, a slurry wash with a solvent in which the product is poorly soluble can be effective in removing more soluble impurities.

  • Activated Carbon Treatment: If the product is contaminated with colored impurities, treatment with activated carbon in a suitable solvent can be used to decolorize the solution before crystallization.

Data Summary: Solvent Selection for Purification

Solvent SystemSuitability for RecrystallizationNotes
IsopropanolGoodOften used for quinoline derivatives.
AcetonitrileGoodCan be effective for removing polar impurities.
TolueneModerateMay require a co-solvent to induce crystallization.
Ethyl Acetate/HexaneGoodA common non-polar/polar solvent system for recrystallization.

Visualizing the Workflow

To provide a clearer understanding of the synthetic and troubleshooting workflow, the following diagrams are provided.

Synthesis_Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Purification A Substituted Aniline Precursor B High-Temperature Cyclization A->B Heat, High-Boiling Solvent C 4-Hydroxy-7-methoxyquinoline-3-carbonitrile B->C D 4-Hydroxy Intermediate E Chlorination with POCl3 D->E POCl3, Heat F Crude this compound E->F G Crude Product H Recrystallization / Slurry Wash G->H Solvent System I Pure Product H->I

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Chlorination cluster_solutions1 Solutions for Incomplete Conversion cluster_solutions2 Solutions for Side Products start Low Yield in Chlorination q1 Incomplete Conversion? start->q1 q2 Side Product Formation? start->q2 s1a Increase Reaction Temperature q1->s1a s1b Increase Reaction Time q1->s1b s1c Optimize POCl3 Stoichiometry q1->s1c s1d Add Co-solvent q1->s1d s2a Lower Reaction Temperature q2->s2a s2b Monitor Reaction Closely (TLC/HPLC) q2->s2b s2c Purification Strategy (Recrystallization) q2->s2c

References

Technical Support Center: Impurity Identification in 4-Chloro-7-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with impurity identification in "4-Chloro-7-methoxyquinoline-3-carbonitrile." The content is structured in a question-and-answer format to directly address specific issues and provide actionable, field-proven solutions grounded in authoritative regulatory and scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the potential sources and types of impurities I should expect in my batch of this compound?

A1: Understanding the origin of impurities is the first step in effective identification and control. According to the International Council for Harmonisation (ICH) guidelines, impurities are broadly classified into organic, inorganic, and residual solvents.[1][2] For a synthesized active pharmaceutical ingredient (API) like this compound, you should anticipate impurities from several sources:

  • Organic Impurities: This is the most common and complex category.

    • Starting Materials: Unreacted starting materials from the final synthetic step. For quinoline synthesis, this could include precursors like substituted anilines or acrylates.[3]

    • Intermediates: Incomplete conversion of an intermediate to the final product. A common precursor is the corresponding 4-hydroxy-7-methoxyquinoline-3-carbonitrile; its presence would indicate an incomplete chlorination step.

    • By-products: Impurities formed from side reactions occurring concurrently with the main synthesis. Examples include regioisomers (e.g., isomers with substitution at different positions) or products of over-chlorination.

    • Degradation Products: Impurities that form during manufacturing or storage due to exposure to light, heat, humidity, or oxygen. Hydrolysis of the chloro group back to a hydroxyl group is a plausible degradation pathway.[4]

  • Inorganic Impurities: These typically derive from the manufacturing process.[2][5]

    • Reagents, Ligands, and Catalysts: Residual amounts of chlorinating agents (e.g., phosphorus oxychloride, thionyl chloride) or catalysts used in the synthesis.

    • Heavy Metals or Other Residual Metals: Trace metals from reactors or catalysts.

    • Inorganic Salts: Formed during reaction work-ups or neutralizations.

  • Residual Solvents: Organic or inorganic liquids used during synthesis or purification (e.g., dichloromethane, methanol, ethyl acetate).[1] Their control is specifically addressed in the ICH Q3C guideline.[2]

Proactively evaluating starting material purity and understanding the reaction mechanism are critical for anticipating and minimizing these impurities.[6]

Q2: My initial HPLC analysis shows several small, unknown peaks. What is the standard workflow for identifying them?

A2: A systematic approach is essential when dealing with unknown peaks to ensure no critical impurity is overlooked. The goal is to detect, identify, and quantify any impurity present at a level greater than the reporting threshold defined by ICH Q3A(R2) guidelines (typically ≥0.05%).[1][2]

The logical workflow involves a multi-technique approach to gather orthogonal data, moving from detection to definitive structural confirmation.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Characterization & Identification cluster_2 Phase 3: Reporting & Control A API Batch with Unknown Impurities B Develop Stability-Indicating HPLC-UV/DAD Method A->B Initial Analysis C Quantify Impurities (Relative % Area) B->C Method Validation D Impurity > Identification Threshold? C->D E LC-MS Analysis D->E Yes K Set Specification Limits D->K No (Report as Unidentified) F Propose Putative Structure (Based on MW & Fragmentation) E->F Obtain MW G Preparative HPLC/SFC Isolation F->G Requires Confirmation H Definitive Structure Elucidation (1D/2D NMR, HRMS) G->H Collect Pure Impurity I Structure Confirmed H->I J Report Structure & Formation Pathway I->J J->K

Caption: Workflow for Pharmaceutical Impurity Identification.

This workflow ensures a rigorous investigation that aligns with regulatory expectations. The first step is always a robust, stability-indicating HPLC method that can separate all impurities from the main API peak.[6]

Q3: How do I develop a suitable HPLC method for impurity profiling of this compound?

A3: A good stability-indicating HPLC method is the cornerstone of impurity analysis.[6] It must be specific enough to separate all potential impurities and degradation products from the API. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique.

Causality Behind Method Choices:

  • Column Selection: A C18 column is the standard workhorse, offering excellent hydrophobic retention for a wide range of organic molecules. A C8 column can provide different selectivity and may be useful if co-elution occurs on a C18.[7] The choice is driven by the polarity differences between the API and its impurities.

  • Mobile Phase: A combination of an aqueous buffer (Phase A) and an organic solvent like acetonitrile or methanol (Phase B) is typical. Using a mild acid (e.g., formic acid or acetic acid) in the mobile phase helps to sharpen peaks for nitrogen-containing compounds like quinolines by ensuring consistent protonation.

  • Elution Mode: A gradient elution (where the proportion of organic solvent is increased over time) is highly recommended for impurity profiling. This is because impurities often have a wide range of polarities; a gradient ensures that both early-eluting (more polar) and late-eluting (more non-polar) impurities are resolved and detected within a reasonable run time.[7]

  • Detection: A photodiode array (PDA) or diode array detector (DAD) is superior to a simple UV detector. It allows you to monitor multiple wavelengths simultaneously and, more importantly, to check for peak purity by comparing UV spectra across a single peak. This is a self-validating step to ensure a peak is not composed of co-eluting compounds.

Experimental Protocol: Recommended Starting HPLC Method

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides high resolving power for complex mixtures.[7]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Elution GradientEnsures elution and separation of impurities with varying polarities.
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% BA typical starting gradient to screen for a wide range of impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection DAD/PDA at 254 nm and 330 nmQuinoline systems have strong UV absorbance; monitoring multiple wavelengths increases detection probability.
Injection Volume 10 µLStandard volume; can be adjusted based on sample concentration.

This method serves as a robust starting point. It must be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH Q2(R1) guidelines.

Q4: My HPLC method shows an impurity at 0.18%. How do I determine its structure?

A4: An impurity at 0.18% is above the typical identification threshold of 0.10% or 0.15% outlined in ICH Q3A/Q3B guidelines, meaning its structure must be determined.[4][8] This requires a combination of mass spectrometry and NMR spectroscopy.

Step 1: Mass Determination with Liquid Chromatography-Mass Spectrometry (LC-MS)

The first step is to get the molecular weight of the impurity.

  • Why it's done: LC-MS couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. It provides the molecular weight of the impurity, which is a critical piece of the structural puzzle.[9][10]

  • Protocol:

    • Utilize the HPLC method developed previously. If it uses a non-volatile buffer like phosphate, it must be switched to a volatile one like formic or acetic acid.

    • Connect the HPLC outlet to an electrospray ionization (ESI) mass spectrometer. ESI is a "soft" ionization technique ideal for polar, thermally labile molecules, and it usually provides the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).[9]

    • Analyze the mass spectrum corresponding to the impurity peak. High-Resolution Mass Spectrometry (HRMS) is preferable as it provides a highly accurate mass, allowing you to predict the elemental formula.

Step 2: Isolation with Preparative HPLC

To perform NMR, you need a pure, isolated sample of the impurity.

  • Why it's done: NMR requires a relatively concentrated sample (typically >1 mg) of the pure compound for structural analysis.[6] Analytical HPLC injections do not provide enough material.

  • Protocol:

    • Scale up your analytical HPLC method to a preparative column (larger diameter and particle size).

    • Inject a larger, more concentrated amount of your API batch.

    • Collect the fraction corresponding to the retention time of the impurity of interest.

    • Evaporate the solvent to obtain the isolated impurity. Confirm its purity using your analytical HPLC method.

Step 3: Structure Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure determination.[4][11]

  • Why it's done: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

  • Key Experiments:

    • ¹H NMR: Shows the number of different types of protons, their chemical environment, and how they are connected to neighboring protons (via spin-spin coupling).

    • ¹³C NMR: Shows the number of different types of carbons in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal connectivity. COSY shows which protons are coupled to each other. HSQC shows which protons are directly attached to which carbons. HMBC shows longer-range correlations between protons and carbons, allowing you to piece the molecular fragments together.

By integrating the elemental formula from HRMS with the connectivity map from 1D and 2D NMR, you can definitively elucidate the impurity's structure.[12]

G cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy cluster_2 Final Confirmation MS LC-MS / HRMS MW Molecular Weight & Elemental Formula MS->MW STRUCT Confirmed Impurity Structure MW->STRUCT Provides Formula NMR 1D & 2D NMR CONN Molecular Connectivity & Carbon-Hydrogen Framework NMR->CONN CONN->STRUCT Provides Structure

Caption: Logic for Combining MS and NMR Data.

References

Technical Support Center: Optimizing Reaction Conditions for the Chlorination of 4-hydroxy-7-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-chloro-7-methoxyquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the chlorination of 4-hydroxy-7-methoxyquinoline-3-carbonitrile. Our goal is to help you navigate common challenges and optimize your reaction for high yield and purity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the chlorination process. The question-and-answer format is designed to provide direct solutions to common experimental challenges.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm recovering only my starting material. What are the likely causes and how can I fix this?

Answer: Low yields in this chlorination are a common issue and can typically be traced back to several key factors related to reagents and reaction conditions.[1][2]

Potential Causes & Solutions:

  • Moisture Contamination: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are extremely sensitive to moisture. Water will rapidly decompose these reagents, rendering them ineffective.[2]

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly distilled or newly opened, high-purity chlorinating agents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from entering the reaction vessel.[2]

  • Inadequate Reaction Temperature or Time: This reaction requires significant thermal energy to proceed to completion. Insufficient heating will result in a sluggish or incomplete reaction.[2][3]

    • Solution: The reaction is typically performed at reflux, often in the range of 90-120°C.[2] Ensure your reaction is heated to the appropriate temperature for a sufficient duration (typically 2-12 hours). Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible.[2]

  • Insufficient Chlorinating Agent: While using a large excess can lead to side reactions, an insufficient amount will result in an incomplete conversion.

    • Solution: Typically, the chlorinating agent (e.g., POCl₃) is used in large excess, often acting as the solvent itself. If using a co-solvent like toluene, ensure you are using a sufficient molar excess of the chlorinating agent (e.g., 5-10 equivalents).[4]

Issue 2: Formation of Dark-Colored Impurities or Tar

Question: My reaction mixture turns black or very dark brown upon heating, and the workup yields a tarry, intractable material. Why is this happening?

Answer: The formation of tar is a sign of decomposition of either the starting material or the product.[1][3] The electron-rich nature of the quinoline ring system, enhanced by the methoxy group, can make it susceptible to side reactions under harsh acidic conditions and high temperatures.[2]

Potential Causes & Solutions:

  • Excessive Temperature or Prolonged Reaction Time: While heat is necessary, prolonged exposure to very high temperatures can promote polymerization and decomposition pathways.[2]

    • Solution: Maintain the reaction temperature within the recommended range (90-120°C). Do not heat for longer than necessary. Once TLC indicates the reaction is complete, proceed with the workup immediately.[2] A gradual increase to the target temperature may also be beneficial.

  • Reaction with Glassware (Silicon Dioxide): At high temperatures, phosphorus oxychloride can react with silicates in glass, which can sometimes contribute to discoloration and impurities. While less common, it is a possibility in prolonged, high-temperature reactions.

    • Solution: Ensure clean glassware and reasonable reaction times. This is generally not a primary cause of failure but can be a contributing factor.

Issue 3: Difficult Purification of the Final Product

Question: I've successfully formed the product according to TLC, but I'm struggling to purify it. Recrystallization yields an oily substance, or column chromatography results in poor separation and streaking.

Answer: Purification challenges can arise from the presence of closely related byproducts or the inherent basicity of the quinoline product.

Potential Causes & Solutions:

  • Hydrolysis During Workup: The 4-chloro group on the quinoline ring is susceptible to hydrolysis, which converts the product back to the 4-hydroxy starting material. This can occur if the product is exposed to water at non-neutral pH for extended periods.[2]

    • Solution: Perform the workup efficiently and avoid prolonged exposure to aqueous acidic or basic conditions. After quenching the reaction (e.g., by pouring it onto ice), neutralize the solution promptly and extract the product into an organic solvent.

  • Interaction with Silica Gel: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction is a common cause of significant tailing or streaking on TLC plates and poor resolution during column chromatography.[5]

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (NEt₃) or pyridine in the eluent will neutralize the acidic sites on the silica, leading to much-improved peak shape and separation.[5] Alternatively, using a different stationary phase like neutral or basic alumina can be an effective strategy.[5]

  • Co-precipitation of Impurities: If impurities have similar solubility profiles to your product, purification by recrystallization can be difficult.[2]

    • Solution: Experiment with a variety of solvent systems for recrystallization. A solvent/anti-solvent system (e.g., dissolving in dichloromethane and adding hexane until cloudy) can sometimes be effective. If recrystallization fails, column chromatography (with a basic modifier) is the recommended alternative.

Reaction Optimization

Key Parameters for Chlorination
ParameterReagent/ConditionRationale
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Highly effective for converting 4-hydroxyquinolines to 4-chloroquinolines. Often used as both reagent and solvent.[2][4][6]
Thionyl Chloride (SOCl₂)An alternative, though POCl₃ is more commonly cited for this specific transformation. May require a base like pyridine.[7][8]
Solvent Neat (Excess POCl₃) or TolueneNeat conditions are common and simplify the setup. Toluene is a suitable high-boiling, inert co-solvent.[4]
Temperature 90 - 120 °C (Reflux)Essential for driving the reaction to completion.[2]
Atmosphere Inert (Nitrogen or Argon)Crucial for preventing the decomposition of the moisture-sensitive chlorinating agent.[2]
Workup Quenching on Ice, NeutralizationCarefully pouring the reaction mixture onto crushed ice hydrolyzes excess POCl₃. Neutralization liberates the free base for extraction.[3]
Monitoring Thin-Layer Chromatography (TLC)Allows for real-time tracking of the consumption of starting material and formation of the product.[1][2]

Visualized Mechanisms & Workflows

Reaction Mechanism with POCl₃

The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride is believed to proceed via a phosphate ester intermediate. The hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom. Subsequent displacement by a chloride ion yields the desired 4-chloroquinoline product.[2]

Caption: Proposed mechanism for chlorination using POCl₃.

General Experimental Workflow

This flowchart outlines the critical steps from reaction setup to the isolation of the pure product.

Experimental Workflow Setup Reaction Setup (Dry Glassware, Inert Atmosphere) AddReagents Add Starting Material & POCl₃ Setup->AddReagents Heat Heat to Reflux (90-120°C, 2-12h) AddReagents->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Workup (Quench on Ice, Neutralize) Monitor->Workup Complete Extract Extract with Organic Solvent Workup->Extract Dry Dry & Concentrate Extract->Dry Purify Purification (Recrystallization or Column Chromatography) Dry->Purify Characterize Characterize Pure Product (NMR, MS, MP) Purify->Characterize

Caption: Step-by-step experimental workflow for the chlorination reaction.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example. Researchers should adapt it based on their specific laboratory conditions and scale. A thorough risk assessment should be conducted before beginning any chemical synthesis.

Materials and Equipment:

  • 4-hydroxy-7-methoxyquinoline-3-carbonitrile

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • Toluene (anhydrous, if used as a co-solvent)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup:

    • Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly oven-dried.

    • Flush the entire apparatus with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Reagents:

    • To the flask, add 4-hydroxy-7-methoxyquinoline-3-carbonitrile (1.0 eq).

    • Under the inert atmosphere, carefully add phosphorus oxychloride (10-20 eq). POCl₃ will serve as both the reagent and the solvent.

    • Caution: POCl₃ is corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

  • Reaction:

    • With vigorous stirring, slowly heat the reaction mixture to reflux (approximately 105-110°C).

    • Maintain the reflux for 2-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent system, potentially with 1% triethylamine to prevent streaking). The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully , pour the cooled reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process that will hydrolyze the excess POCl₃ and generate HCl gas. Perform this step in an efficient fume hood.

    • Once the quenching is complete, slowly add a saturated solution of sodium bicarbonate (or another suitable base like NaOH) until the mixture is neutral or slightly basic (pH 7-8).

    • Transfer the neutralized aqueous slurry to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Isolation:

    • Combine the organic layers.

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallization: Attempt to recrystallize the crude solid from a suitable solvent system (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

    • Column Chromatography: If recrystallization is unsuccessful, purify the crude material by flash column chromatography on silica gel. Use an eluent system such as Hexane/Ethyl Acetate with the addition of 1% triethylamine to prevent streaking.[5]

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy, Mass Spectrometry, and melting point analysis.

References

Technical Support Center: Strategies for Overcoming Poor Solubility of Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter solubility challenges with quinoline intermediates in organic solvents. Quinolines are a cornerstone in medicinal chemistry, but their planar, aromatic structure often leads to poor solubility, complicating synthesis, purification, and analysis.[1] This resource provides in-depth, evidence-based troubleshooting strategies and practical protocols to address these issues effectively.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific, acute problems you might face during your experiments. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing a logical, step-by-step resolution process.

Q1: My quinoline starting material/intermediate is not dissolving in the chosen reaction solvent. What should I do?

Underlying Cause: This is a classic "like dissolves like" issue. The polarity of your solvent may not be appropriate for the quinoline derivative, or the crystal lattice energy of the solid is too high to be overcome by the solvation energy.[2]

Troubleshooting Protocol:

  • Re-evaluate Solvent Choice: The first step is a systematic solvent screening. Quinolines, being heterocyclic aromatic compounds, generally dissolve in a range of organic solvents.[1][3] Consult a solvent polarity chart and select a small panel of solvents with varying polarities for small-scale solubility tests.

    • Expert Insight: Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often effective for highly crystalline or polar quinoline intermediates.[4] For less polar derivatives, solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane can be excellent choices.[5]

  • Apply Thermal Energy: For many compounds, solubility increases significantly with temperature.[5]

    • Method: Gently warm the mixture while stirring. Monitor the temperature to ensure it does not exceed the boiling point of the solvent or the decomposition temperature of your intermediate.

    • Causality: Heating provides the kinetic energy needed to break the intermolecular forces in the solid's crystal lattice, allowing the solvent molecules to solvate the solute.[6]

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation, which can enhance the rate of dissolution.

    • Method: If you have a solid starting material, gently grind it to a fine powder using a mortar and pestle before adding it to the solvent. For suspensions, sonication in an ultrasonic bath can be effective.

    • Self-Validation: You should observe a noticeable increase in the dissolution rate. If the compound still doesn't dissolve, the issue is true insolubility, not just a slow dissolution rate.

  • Utilize a Co-Solvent System: If a single solvent is ineffective, a co-solvent system can be a powerful solution.[7][]

    • Method: Introduce a small amount of a miscible co-solvent in which your intermediate has high solubility. For example, if your primary solvent is toluene, adding a small percentage of THF or DMF can dramatically improve solubility.

    • Causality: Co-solvents work by reducing the overall polarity of the solvent system to better match the solute or by disrupting the solvent's self-association, making it more favorable for the solute to enter the solution.[]

Q2: My quinoline intermediate dissolved initially but then precipitated out of the reaction mixture. What happened and how can I fix it?

Underlying Cause: This common issue, known as "crashing out," can be triggered by several factors: a change in temperature as the reaction proceeds, the formation of a product that is insoluble in the reaction solvent, or a change in the solution's polarity as reactants are consumed.

Troubleshooting Protocol:

  • Analyze the Point of Precipitation:

    • During heating/cooling: If precipitation occurred upon cooling, the compound has low solubility at lower temperatures. The solution is likely to redissolve upon gentle reheating. For future experiments, consider maintaining a higher reaction temperature or switching to a solvent system that offers better solubility at lower temperatures.

    • After adding a reagent: The reagent may have reacted to form a less soluble salt or adduct, or it may have changed the polarity of the solvent mixture.

  • Implement a Co-Solvent Strategy: As described in Q1, adding a co-solvent can keep the intermediate and product in the solution. This is often the most direct solution. Start by adding small aliquots (e.g., 5-10% of the total volume) of a strong, miscible solvent like DMF or NMP until the precipitate redissolves.

  • Consider a "Hot Dosing" or "Slow Addition" Strategy:

    • Method: If a reagent is causing precipitation, try dissolving it in the same reaction solvent and adding it slowly to the reaction mixture at an elevated temperature. This prevents localized high concentrations that can trigger precipitation.

Q3: The reactants for my quinoline synthesis are immiscible, leading to a slow or incomplete reaction. How can I resolve this?

Underlying Cause: This occurs when one reactant is highly polar or ionic (e.g., soluble in an aqueous phase) and the other is nonpolar (soluble in an organic phase). The reaction can only occur at the limited interface between the two phases.

Troubleshooting Protocol:

  • Employ Phase-Transfer Catalysis (PTC): This is the classic solution for reactions involving immiscible phases.[9][10]

    • Mechanism: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, transports one of the reactants (typically an anion) from the aqueous phase into the organic phase where the other reactant resides, allowing the reaction to proceed.[11]

    • Implementation: Add a catalytic amount (typically 1-5 mol%) of the PTC to the biphasic reaction mixture. Vigorous stirring is crucial to maximize the interfacial area.[11]

  • Find a Mutually Soluble Solvent: Screen for a single solvent or a co-solvent system in which both reactants have at least partial solubility. Aprotic polar solvents like acetonitrile, DMF, or DMSO can often dissolve a wide range of polar and nonpolar reactants.

Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions regarding the solubility of quinoline intermediates.

Q4: How does the pH of the medium affect the solubility of my quinoline intermediate?

Quinoline and its derivatives are typically weak bases due to the nitrogen atom in the heterocyclic ring.[12][13] This property is crucial and can be leveraged to control solubility.

  • In Acidic Conditions: In a solution with a pH lower than the pKa of the quinoline's conjugate acid, the nitrogen atom will be protonated. This forms a quinolinium salt, which is an ionic species. These salts are often significantly more soluble in polar solvents, including aqueous solutions, than their neutral counterparts.[2][14]

  • In Basic or Neutral Conditions: The quinoline intermediate will exist in its neutral, free-base form. This form is less polar and generally more soluble in organic solvents but less soluble in water.[15]

Practical Application: If your quinoline intermediate is poorly soluble, and the reaction conditions permit, adding a small amount of a non-nucleophilic acid (e.g., trifluoroacetic acid, methanesulfonic acid) can protonate the quinoline and dramatically increase its solubility in polar organic solvents. Conversely, if a quinoline salt is insoluble in a nonpolar solvent, adding a non-aqueous base can neutralize it to the more soluble free base.[]

Q5: Are there any advanced techniques for extremely insoluble intermediates?

Yes, when standard methods fail, more advanced formulation strategies can be adapted for synthetic chemistry.

  • Solid Dispersions: This technique involves dispersing the poorly soluble intermediate in a highly soluble, inert carrier matrix at the solid state.[16][17]

    • Mechanism: It reduces particle size to the molecular level, converts the crystalline drug to a more soluble amorphous form, and improves wettability.[18][19]

    • Method (Solvent Evaporation): A common method involves dissolving both the quinoline intermediate and a carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common volatile solvent, followed by rapid evaporation of the solvent.[20] The resulting solid mass contains the intermediate molecularly dispersed within the carrier, which can then be added to the reaction mixture.

  • Complexation with Solubilizing Agents:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They can encapsulate the poorly soluble quinoline derivative, forming an "inclusion complex" that has significantly higher aqueous solubility.[22][23] This is particularly useful when a reaction needs to be performed in an aqueous or semi-aqueous medium.[24][25]

Data & Visualization

Solvent Selection Table

To assist in the initial troubleshooting steps, the following table provides key properties of common organic solvents used in quinoline chemistry.

SolventPolarity IndexBoiling Point (°C)Dielectric Constant (20°C)Key Characteristics & Use Cases
n-Heptane0.1981.9Nonpolar; Good for nonpolar intermediates, extractions.
Toluene2.41112.4Low polarity aromatic; Good for Skraup & Friedländer syntheses.
Dichloromethane (DCM)3.1409.1Medium polarity; Versatile, dissolves a wide range of compounds. Volatile.
Tetrahydrofuran (THF)4.0667.5Polar aprotic ether; Excellent general-purpose solvent.
Acetone5.15620.7Polar aprotic; Good for dissolving moderately polar compounds.
Acetonitrile (ACN)5.88237.5Polar aprotic; Good for reactions involving salts.
Dimethylformamide (DMF)6.415336.7Highly polar aprotic; Powerful solvent for very insoluble compounds. High boiling point.
Dimethyl Sulfoxide (DMSO)7.218946.7Highly polar aprotic; Strongest common solvent for highly polar/crystalline compounds.[4]
Ethanol4.37824.5Polar protic; Useful as a co-solvent.

Data compiled from various sources, including Sanofi's and other green chemistry solvent selection guides.[26][27][28][29][30]

Experimental & Logic Diagrams
Troubleshooting Workflow for Poor Solubility

This diagram outlines a systematic approach to addressing solubility issues during an experiment.

G start Poor Solubility Observed in Reaction Mixture solvent_screen Step 1: Re-evaluate Solvent 'Like Dissolves Like' start->solvent_screen heat Step 2: Apply Heat (Check Stability) solvent_screen->heat If ineffective success SOLUBILITY ACHIEVED Proceed with Reaction solvent_screen->success If effective cosolvent Step 3: Add Co-Solvent (e.g., 5-10% DMF/THF) heat->cosolvent If ineffective heat->success If effective ph_adjust Step 4: Adjust pH (For Ionizable Quinolines) cosolvent->ph_adjust If ineffective cosolvent->success If effective advanced Step 5: Advanced Methods (Solid Dispersion, PTC) ph_adjust->advanced If ineffective ph_adjust->success If effective advanced->success If effective fail Re-evaluate Synthetic Route advanced->fail If all fail

Caption: A decision-making workflow for troubleshooting poor solubility.

Mechanism of Co-Solvency

This diagram illustrates how a co-solvent enhances the solubility of a hydrophobic quinoline intermediate in a moderately polar primary solvent.

G cluster_0 Without Co-Solvent cluster_1 With Co-Solvent quinoline_a Quinoline Intermediate Hydrophobic insoluble Poor Interaction = INSOLUBLE quinoline_a->insoluble solvent_a Primary Solvent Moderately Polar solvent_a->insoluble quinoline_b Quinoline Intermediate Hydrophobic cosolvent Co-Solvent Amphiphilic quinoline_b->cosolvent solvent_b Primary Solvent Moderately Polar cosolvent->solvent_b soluble Bridged Interaction = SOLUBLE cosolvent->soluble

Caption: Conceptual model of co-solvency action.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-Chloro-7-methoxyquinoline-3-carbonitrile by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the meticulous verification of a compound's purity is not merely a procedural step but a cornerstone of scientific validity and product safety. For a key intermediate like 4-chloro-7-methoxyquinoline-3-carbonitrile, which serves as a building block in the synthesis of various bioactive molecules, ensuring its purity is of paramount importance. This guide provides an in-depth, comparative analysis of two of the most powerful and ubiquitous analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This document is crafted for researchers, scientists, and drug development professionals, offering not just protocols but a deeper understanding of the causality behind the experimental choices. We will delve into the strengths and limitations of each technique, supported by experimental data and logical workflows, to empower you in selecting the most appropriate method for your analytical needs.

The Critical Role of Purity in Synthesis and Development

The purity of a chemical intermediate like this compound directly influences the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially toxic byproducts into the final product. Therefore, robust analytical methods are essential for quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity Determination

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power, sensitivity, and quantitative accuracy.[1] It excels at separating the main compound from its impurities, allowing for their individual detection and quantification.[2]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a reliable RP-HPLC method for assessing the purity of this compound.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.[3]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common and effective choice for separating aromatic compounds.[3]

  • Mobile Phase: A gradient mixture of HPLC-grade Acetonitrile (ACN) and water is employed to effectively separate the main compound from potential impurities with varying polarities.[3]

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of a this compound reference standard is prepared in a suitable diluent (e.g., a mixture of Acetonitrile and water). Working standards at various concentrations are then prepared by serial dilution to assess linearity.

    • Sample Solution: The synthesized this compound is dissolved in the diluent to a known concentration (e.g., 0.5 mg/mL).[4]

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL[4]

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Gradient Elution Program:

Time (min)% Water% Acetonitrile
07030
153070
203070
227030
257030

3. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Causality Behind Experimental Choices:
  • C18 Column: The non-polar stationary phase of the C18 column interacts with the relatively non-polar quinoline derivative, providing good retention and separation from more polar or less polar impurities.

  • Gradient Elution: A gradient elution is crucial for analyzing samples that may contain a range of impurities with different polarities.[3] It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.

  • UV Detection at 254 nm: Aromatic compounds like quinoline derivatives typically exhibit strong UV absorbance at or around 254 nm, providing high sensitivity for both the main compound and potential aromatic impurities.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Std. Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Autosampler Inject into HPLC Dissolve_Sample->Autosampler Dissolve_Std->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation

Caption: Experimental workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Quantification

NMR spectroscopy, particularly quantitative NMR (qNMR), offers a powerful and direct method for purity assessment.[5] Unlike chromatographic techniques that provide relative quantification, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[6][7]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

This protocol details the steps for determining the purity of this compound using qNMR.

1. Instrumentation and Materials:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Internal Standard: A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte's signals.[7]

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a specific amount of the chosen internal standard.

  • Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum under quantitative conditions. This typically involves:

    • A longer relaxation delay (D1) to ensure complete relaxation of all protons.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

    • Proper phasing and baseline correction of the spectrum.

4. Data Analysis: The purity of the sample is calculated using the following formula[6]:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Causality Behind Experimental Choices:
  • Internal Standard: The use of a certified internal standard of known purity is fundamental to the accuracy of qNMR.[7] It provides a direct reference for quantification.

  • Non-overlapping Signals: The choice of an internal standard with signals that are well-resolved from the analyte's signals is crucial to avoid integration errors.

  • Quantitative Acquisition Parameters: Specific NMR parameters are essential to ensure that the signal intensities are directly proportional to the number of nuclei, which is the basis of qNMR.[6]

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis & Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Std Accurately Weigh Int. Std. Weigh_Std->Dissolve Acquire_Spectrum Acquire Quantitative ¹H NMR Dissolve->Acquire_Spectrum Process_Spectrum Process Spectrum (Phase, Baseline) Acquire_Spectrum->Process_Spectrum Integrate_Signals Integrate Analyte & Std. Signals Process_Spectrum->Integrate_Signals Calculate_Purity Calculate Purity using Formula Integrate_Signals->Calculate_Purity

Caption: Experimental workflow for qNMR purity analysis.

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Quantification Relative (area percent) unless a certified reference standard of the analyte is used.[5]Absolute (with a certified internal standard of a different compound).[5][6]
Impurity Detection Excellent for detecting and resolving unknown impurities.Can detect and quantify impurities if their signals are resolved.[8]
Structural Info Provides no structural information.Provides detailed structural information of the analyte and impurities.[5]
Method Development Can be time-consuming to develop and validate a robust method.[2]Method development is often faster.[9]
Sensitivity Generally more sensitive, capable of detecting trace-level impurities.Less sensitive than HPLC for trace impurities.
Sample Throughput Can be automated for high-throughput analysis.Generally lower throughput.

Logical Relationship in Purity Assessment

Purity_Analysis_Logic cluster_compound Compound of Interest cluster_objective Analytical Objective cluster_methods Analytical Methods cluster_outcomes Key Outcomes Compound 4-Chloro-7-methoxy- quinoline-3-carbonitrile Objective Purity Assessment Compound->Objective HPLC HPLC Objective->HPLC NMR NMR Objective->NMR HPLC_Outcome Relative Purity (% Area) Impurity Profile HPLC->HPLC_Outcome NMR_Outcome Absolute Purity (% w/w) Structural Confirmation NMR->NMR_Outcome

Caption: Logical relationship of purity analysis methods.

Conclusion and Recommendations

Both HPLC and NMR are indispensable tools for the purity analysis of this compound, each offering unique advantages.

  • HPLC is the method of choice for routine quality control and for detecting and quantifying unknown impurities. Its high sensitivity and resolving power make it ideal for creating a detailed impurity profile. The area percent purity obtained from a well-validated HPLC method is a reliable indicator of quality.[1]

  • qNMR serves as an excellent orthogonal method for absolute purity determination and for the qualification of reference standards. [8][9] Its ability to provide direct, quantitative results without the need for an identical reference standard is a significant advantage.[5] Furthermore, the structural information obtained from NMR is invaluable for confirming the identity of the main component and for identifying any structurally related impurities.

For a comprehensive and robust assessment of the purity of this compound, a combined approach is highly recommended. HPLC should be employed for routine analysis and impurity profiling, while qNMR should be used to establish the absolute purity of key batches and to qualify the primary reference standard. This dual-pronged strategy ensures the highest level of confidence in the quality of this critical synthetic intermediate.

References

A Comparative Guide to Bosutinib Synthesis: Evaluating 4-Chloro-7-methoxyquinoline-3-carbonitrile and Alternative Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for an Optimal Bosutinib Synthesis

Bosutinib, marketed as BOSULIF®, is a crucial oral ATP-competitive tyrosine kinase inhibitor that targets both Bcr-Abl and Src family kinases.[1][2] It is approved for the treatment of adult patients with Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) who have developed resistance or intolerance to previous therapies.[1][3] The intricate molecular structure of Bosutinib, chemically known as 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile, necessitates a multi-step synthesis.[1] The efficiency, cost-effectiveness, and environmental impact of this synthesis are paramount for pharmaceutical production. A critical juncture in its synthesis is the construction and functionalization of the core quinoline-3-carbonitrile scaffold. This guide provides an in-depth comparison of synthetic routes, focusing on the pivotal role of the intermediate 4-Chloro-7-methoxyquinoline-3-carbonitrile and its derivatives against alternative synthetic strategies.

The Central Intermediate: The 4-Chloro-quinoline Pathway

A predominant and well-documented strategy for Bosutinib synthesis hinges on the use of a 4-chloro-quinoline-3-carbonitrile core. This intermediate is highly valued because the chlorine atom at the C-4 position acts as an excellent leaving group, facilitating the crucial nucleophilic aromatic substitution (SNAr) reaction with 2,4-dichloro-5-methoxyaniline. This reaction forms the key anilino-quinoline linkage of the final drug molecule.

The generalized pathway often starts from more accessible materials to build the quinoline ring, which is then chlorinated. A key intermediate in this family is 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile , which is subsequently chlorinated to yield the highly reactive 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile .[4][5][6]

Synthetic Workflow & Causality

The rationale behind this approach is a convergent synthesis strategy. The complex quinoline core is prepared and activated (chlorinated), and the aniline side chain is prepared separately. The final key bond formations occur late in the synthesis, which is often more efficient.

  • Quinoline Ring Formation: The synthesis typically begins with a substituted aniline, such as an aminobenzoate derivative, which undergoes cyclization to form the 4-hydroxy-quinoline-3-carbonitrile ring.[4][6] This step is critical as it establishes the core heterocyclic system.

  • Chlorination (Activation): The hydroxyl group at the C-4 position is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride.[4][5][6] This is a pivotal activation step. The electron-withdrawing nature of the nitrile group and the quinoline ring nitrogen facilitates the subsequent SNAr reaction. The choice of POCl₃ is common due to its high reactivity and efficacy in converting heteroaromatic hydroxyls to chlorides.

  • SNAr Coupling: The resulting 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile is reacted with 2,4-dichloro-5-methoxyaniline. This reaction is often catalyzed by an acid, such as pyridine hydrochloride, to protonate the quinoline nitrogen, further activating the C-4 position towards nucleophilic attack.[4][6]

  • Final Side-Chain Installation: The final step involves the reaction of the chloropropoxy side chain with N-methylpiperazine to introduce the terminal basic group, yielding Bosutinib. The use of sodium iodide can facilitate this step via a Finkelstein reaction, where the more reactive iodo-intermediate is formed in situ.[4]

4-Chloro-quinoline_Pathway A Substituted Aniline (e.g., Methyl 2-amino-4-(3-chloropropoxy) -5-methoxybenzoate) B 7-(3-Chloropropoxy)-4-hydroxy-6- methoxyquinoline-3-carbonitrile A->B Cyclization C 4-Chloro-7-(3-chloropropoxy)-6- methoxyquinoline-3-carbonitrile B->C Chlorination (POCl₃) D 7-(3-Chloropropoxy)-4-(2,4-dichloro-5- methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile C->D SNAr Coupling E Bosutinib D->E Alkylation (NaI) F 2,4-dichloro-5-methoxyaniline F->D SNAr Coupling G N-methylpiperazine G->E Alkylation (NaI)

Caption: Synthetic route to Bosutinib via the 4-chloro-quinoline intermediate.

Alternative Synthetic Strategies and Intermediates

While the 4-chloro-quinoline pathway is robust, several alternatives have been developed to improve overall yield, reduce costs, and enhance safety and scalability.

Alternative 1: The "Hydroxy-First" N-Alkylation Route

This improved protocol reverses the order of key steps. Instead of introducing the aniline at the C-4 position of a pre-functionalized quinoline, it couples the aniline with a hydroxy-quinoline precursor first.[1]

  • Initial Coupling: The synthesis starts by coupling 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile with 2,4-dichloro-5-methoxyaniline. This forms the intermediate 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile.[1]

  • Formation of Alkali Metal Salts: The resulting hydroxy intermediate is then converted into a more reactive alkali metal salt (e.g., sodium or potassium salt) by treatment with a base like sodium hydroxide or potassium hydroxide.[1] This step enhances the nucleophilicity of the hydroxyl group for the subsequent alkylation.

  • Final Alkylation: Finally, the alkali salt is alkylated with 1-(3-chloropropyl)-4-methylpiperazine to yield Bosutinib.[1] This approach is reported to produce a good yield and can simplify purification by avoiding certain impurities.[1][7]

Hydroxy-First_Pathway A 4-Chloro-7-hydroxy-6- methoxyquinoline-3-carbonitrile B 4-((2,4-dichloro-5-methoxyphenyl)amino) -7-hydroxy-6-methoxyquinoline-3-carbonitrile A->B SNAr Coupling C Alkali Metal Salt of Intermediate B B->C Base (e.g., NaOH) D Bosutinib C->D O-Alkylation E 2,4-dichloro-5-methoxyaniline E->B SNAr Coupling F 1-(3-chloropropyl)-4- methylpiperazine F->D O-Alkylation

Caption: "Hydroxy-First" N-Alkylation route for Bosutinib synthesis.

Alternative 2: Synthesis from 3-Methoxy-4-hydroxybenzoic Acid

This route is notable for its use of a cheap and readily available starting material.[4] It involves building the necessary functionalities onto the benzoic acid ring before the key cyclization reaction.

The key steps include:

  • Esterification and alkylation of the starting benzoic acid.

  • Nitration of the aromatic ring, followed by reduction of the nitro group to an amine.

  • Cyclization with 3,3-diethoxypropionitrile to form the 4-hydroxy-quinoline ring.

  • The synthesis then proceeds similarly to the main 4-chloro-quinoline pathway (chlorination, SNAr coupling, and final alkylation).

While this method avoids some costly starting materials, it involves more steps. The reported overall yield is 21.7%, which is a significant improvement over earlier methods that had yields as low as 8.3% and required harsh conditions like -78°C.[4][6]

Alternative 3: Late-Stage Palladium Coupling

A more novel approach avoids the traditional SNAr reaction at the C-4 position altogether. A patent describes a method where the final C-N bond is formed via a palladium-catalyzed coupling reaction.[8]

In this route, an intermediate like 6-methoxy-7-[3-(4-methyl-1-piperazine)propoxy]-4-amino-3-quinolinecarbonitrile is coupled directly with 2,4-dichloro-5-methoxybromobenzene using an active copper reagent as a catalyst to produce Bosutinib. This strategy could significantly shorten the synthesis and avoid the use of hazardous chlorinating agents like POCl₃. The main advantage cited is the high safety and mild reaction conditions.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on a balance of factors including cost, yield, safety, and scalability.

Feature4-Chloro-quinoline Pathway "Hydroxy-First" N-Alkylation Route Route from 3-Methoxy-4-hydroxybenzoic Acid Late-Stage Coupling Route
Key Intermediate 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile[4]4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile alkali salt[1]7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile[4]6-methoxy-7-[3-(4-methyl-1-piperazine)propoxy]-4-amino-3-quinolinecarbonitrile
Starting Materials Moderately expensive quinoline precursors.Moderately expensive quinoline precursors.Inexpensive (3-methoxy-4-hydroxybenzoic acid).[4]Advanced, complex intermediates.
Overall Yield Variable, reported up to 60% for key coupling steps.[6]Reported as "good yield".[1][7]~21.7%.[4][6]Dependent on coupling efficiency.
Key Advantages Well-established, reliable SNAr reaction.Potentially simpler purification, good yields.[1]Very low-cost starting material.[4]Avoids harsh chlorinating agents, high safety, fewer steps.
Key Disadvantages Use of hazardous reagents (POCl₃), potential for side reactions.[4]Requires an extra step for salt formation.Longer overall synthesis (more steps).[4]Requires catalyst (e.g., active copper), which can be costly and require removal.
Scalability Industrially viable but requires careful handling of reagents.Good potential for scalability.Feasible, but the number of steps can be a drawback for industrial production.Potentially very suitable for industrial production due to safety and step economy.

Experimental Protocols

To provide a practical context, here are condensed experimental protocols for key steps described in the literature.

Protocol 1: Synthesis of 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (8)

Reference: Based on the procedure described by Yin et al. (2010).[4][5][6]

  • A mixture of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 g, 3.42 mmol) and phosphorus oxychloride (4.7 g, 30.10 mmol) in toluene (10 mL) is prepared.

  • The mixture is heated at reflux for 2 hours.

  • After the reaction is complete, the solution is concentrated under vacuum.

  • The pH of the residue is carefully adjusted to 7 with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration to provide the title compound.

    • Reported Yield: 92.4%

    • Reported Purity: 98.1% (HPLC)

Protocol 2: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (7)

Reference: Based on the procedure described by Kumar et al. (2017).[1]

  • A suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (25.0 g, 0.1065 mol) in acetonitrile (125 ml) is prepared.

  • 2,4-dichloro-5-methoxyaniline (23.53 g, 0.1225 mol) is added to the suspension.

  • Hydrochloric acid in isopropyl alcohol (12.5 ml) is added dropwise to the resulting mixture.

  • The mixture is stirred and heated to 75-80°C. The reaction progress is monitored by TLC.

  • After completion (typically 2-3 hours), the reaction mass is filtered.

  • The collected solid is washed with acetonitrile and then dried under suction.

    • Reported Yield: 88.3%

Conclusion and Future Outlook

The synthesis of Bosutinib offers a classic case study in pharmaceutical process development, where the initial discovery routes are refined to create more efficient, safer, and cost-effective manufacturing processes.

The 4-chloro-quinoline pathway remains a cornerstone of Bosutinib synthesis due to its reliability and the predictable reactivity of the key chloro-intermediate. However, the use of hazardous reagents like phosphorus oxychloride is a significant drawback for large-scale industrial production.

The "hydroxy-first" N-alkylation route presents a clever modification that can lead to higher purity and good yields by altering the sequence of bond formation.[1] This approach demonstrates how optimizing the order of synthetic steps can have a significant impact on the overall efficiency.

For cost-driven synthesis, the route starting from 3-methoxy-4-hydroxybenzoic acid is highly attractive due to its inexpensive starting material, though it requires a greater number of transformations.[4]

Looking forward, late-stage coupling reactions represent the most modern and elegant approach.[8] By eliminating harsh chlorination steps and potentially reducing the number of synthetic operations, these methods align well with the principles of green chemistry and are likely to be the future of industrial Bosutinib synthesis, provided the cost and efficiency of the catalytic system are favorable.

Ultimately, the choice of the "best" intermediate and route will depend on the specific context, balancing the cost of raw materials, the number of synthetic steps, operational safety, and the desired scale of production.

References

Alternative precursors to "4-Chloro-7-methoxyquinoline-3-carbonitrile" for Lenvatinib

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Alternative Precursors for Lenvatinib Synthesis

This guide provides an in-depth comparison of synthetic pathways for Lenvatinib, focusing on alternative precursors to the critical intermediate, 4-Chloro-7-methoxyquinoline-6-carboxamide. It is designed for researchers, chemists, and drug development professionals seeking to optimize synthesis, improve yields, and enhance the safety and cost-effectiveness of Lenvatinib production.

Introduction: The Synthetic Challenge of Lenvatinib

Lenvatinib (marketed as Lenvima) is a multi-targeted tyrosine kinase inhibitor pivotal in the treatment of radioiodine-refractory differentiated thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][2] Its molecular complexity necessitates a multi-step synthesis, the efficiency of which is a critical determinant of the final product's cost and availability.

The synthesis of Lenvatinib traditionally converges on the coupling of two key intermediates: a quinoline core and a substituted phenylurea side-chain. The most prominent quinoline intermediate is 4-chloro-7-methoxyquinoline-6-carboxamide (CAS 417721-36-9).[3] While the user query specified "4-Chloro-7-methoxyquinoline-3-carbonitrile," the vast majority of published and patented routes utilize the 6-carboxamide isomer due to its direct role in forming the final Lenvatinib structure. A synthetic route via the 3-carbonitrile isomer would likely require complex and inefficient functional group manipulations and positional isomerization. Therefore, this guide will focus on established and novel precursors for the industrially relevant 4-chloro-7-methoxyquinoline-6-carboxamide and its integration into the final Lenvatinib molecule.

We will dissect the conventional synthetic route, highlighting its challenges, and subsequently compare it with several innovative alternatives that offer milder conditions, improved atom economy, and greater industrial scalability.

The Conventional Pathway: A High-Temperature Baseline

The established synthesis of the 4-chloro-7-methoxyquinoline core often begins with precursors like 4-cyano-3-hydroxyaniline or 3-methoxyaniline. A common route involves the condensation of 4-cyano-3-methoxyaniline with an appropriate three-carbon unit, followed by a high-temperature cyclization and subsequent chlorination and amidation steps.

A significant drawback of this conventional approach is the harsh conditions required for the cyclization step. This reaction is frequently carried out in high-boiling point solvents like diphenyl ether at temperatures exceeding 240°C.[4][5] Such conditions demand specialized industrial equipment, pose significant safety risks, and can lead to impurity formation, complicating purification and reducing overall yield.

Alternative Synthetic Strategies: A Comparative Analysis

Recent innovations in medicinal chemistry have led to the development of several alternative pathways that circumvent the challenges of the traditional route. These strategies can be broadly categorized into those that optimize the synthesis of the quinoline core and those that re-sequence the assembly of the final molecule.

Alternative 1: Modified Quinoline Synthesis with Milder Conditions

A notable improvement involves modifying the cyclization step to proceed under significantly milder conditions. One patented method replaces the high-boiling point solvent N-methylpyrrolidone (NMP) with N,N-dimethylformamide (DMF) and utilizes polyphosphoric acid for the ring-closing reaction.[4] This strategic change allows the cyclization to occur at 80-100°C, a drastic reduction from the >240°C required previously.[4]

Causality Behind the Improvement: Polyphosphoric acid acts as both a solvent and a powerful dehydrating agent, facilitating the intramolecular electrophilic substitution required for quinolinone formation at a much lower energy threshold than thermal cyclization in an inert solvent. The use of DMF, a common and lower-boiling solvent, simplifies workup and improves the overall process safety profile.[4]

G cluster_0 Conventional High-Temp Route cluster_1 Alternative Low-Temp Route 4_cyano_3_methoxyaniline 4-Cyano-3-methoxyaniline condensation Condensation w/ Malonic Acid Derivative 4_cyano_3_methoxyaniline->condensation cyclization High-Temp Cyclization (>240°C, Diphenyl Ether) condensation->cyclization quinoline_core 6-Cyano-7-methoxy-4-quinolinone cyclization->quinoline_core 4_cyano_3_methoxyaniline_alt 4-Cyano-3-methoxyaniline condensation_alt Condensation w/ Malonic Acid Derivative 4_cyano_3_methoxyaniline_alt->condensation_alt cyclization_alt PPA-Mediated Cyclization (80-100°C, DMF) condensation_alt->cyclization_alt quinoline_core_alt 6-Cyano-7-methoxy-4-quinolinone cyclization_alt->quinoline_core_alt G quinoline_amide 4-Chloro-7-methoxy quinoline-6-amide ether_formation Nucleophilic Aromatic Substitution (SNAr) quinoline_amide->ether_formation phenol 4-Amino-3-chlorophenol phenol->ether_formation coupled_intermediate 4-(4-amino-3-chlorophenoxy)- 7-methoxyquinoline-6-carboxamide ether_formation->coupled_intermediate urea_formation Urea Formation (e.g., w/ 4-nitrophenyl cyclopropylcarbamate) coupled_intermediate->urea_formation lenvatinib Lenvatinib urea_formation->lenvatinib

References

A Senior Application Scientist's Guide to Catalyst Performance in Quinoline Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimalarial, and anti-inflammatory applications.[1][2] Among its derivatives, quinoline carbonitriles are particularly valuable as versatile intermediates for synthesizing more complex, biologically active molecules.[2][3] The efficiency, selectivity, and sustainability of their synthesis are critically dependent on the catalytic system employed. Traditional methods often suffer from harsh reaction conditions, low yields, and the use of hazardous reagents.[1][4]

This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of quinoline carbonitriles, with a focus on nanocatalysts, metal-free systems, and other emerging heterogeneous catalysts. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide validated experimental protocols to empower researchers in their synthetic endeavors.

The Rise of Advanced Catalysis in Quinoline Synthesis

The drive towards green and efficient chemistry has revolutionized the synthesis of quinoline derivatives.[5] Modern catalytic approaches, particularly those utilizing multicomponent reactions (MCRs), offer significant advantages such as high atom economy, operational simplicity, and the ability to generate molecular diversity from simple precursors.[2][6] The choice of catalyst is paramount, influencing reaction rates, yields, and the environmental footprint of the process. This guide categorizes and evaluates catalysts based on their composition and phase.

Nanocatalysts: The Frontier of Efficiency and Reusability

Nanocatalysts have emerged as exceptionally powerful tools in organic synthesis due to their high surface-area-to-volume ratio, which provides a greater number of active sites for catalysis.[4][7] This often translates to milder reaction conditions, shorter reaction times, and higher product yields.[1]

Magnetic Nanocatalysts (MNCs)

Magnetic nanoparticles, typically with an iron oxide (Fe₃O₄) core, offer a compelling advantage: facile separation from the reaction mixture using an external magnet.[4][7] This simplifies product purification and enhances catalyst reusability, a key tenet of green chemistry.

  • Fe₃O₄@PS-Arginine: This solid acid magnetic nanocatalyst has been effectively used for the one-pot synthesis of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives.[4][8] The reaction proceeds via a three-component condensation of an aromatic aldehyde, α-naphthylamine, and malononitrile. The arginine functionalization provides Brønsted acid sites that catalyze the key steps of the reaction.

    • Performance: Excellent yields (88–95%) are achieved in very short reaction times (5–15 minutes) using ethanol as a green solvent.[1][4]

    • Reusability: The catalyst can be recovered magnetically and reused for at least five consecutive runs without a significant drop in activity.[4]

  • Fe₃O₄@SiO₂-Ag: This core-shell nanocatalyst combines the magnetic properties of Fe₃O₄ with the catalytic activity of silver nanoparticles. It has been successfully applied to the three-component synthesis of quinoline derivatives.[9] The catalyst demonstrates high efficiency and can be recycled six times with only a slight decrease in performance.[9]

Mechanism of Action: A General Pathway

The synthesis of 2-aminoquinoline-3-carbonitriles using these catalysts typically follows a domino sequence involving Knoevenagel condensation, Michael addition, and intramolecular cyclization.

Quinoline_Carbonitrile_Synthesis_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Tautomerization RCHO Aldehyde (R-CHO) Knoevenagel_Product Knoevenagel Adduct (A) RCHO->Knoevenagel_Product + Malononitrile - H₂O Malono Malononitrile Michael_Product Michael Adduct (B) Knoevenagel_Product->Michael_Product + Amine Amine Aromatic Amine Amine->Michael_Product Cyclized Cyclized Intermediate Michael_Product->Cyclized Intramolecular Cyclization Product 2-Aminoquinoline-3-carbonitrile Cyclized->Product [Oxidation] Catalyst Acid/Base Catalyst Catalyst->RCHO Activates Carbonyl Catalyst->Michael_Product Promotes Cyclization

Caption: General reaction pathway for the synthesis of 2-aminoquinoline-3-carbonitriles.

Metal-Free Catalytic Systems

The drive to eliminate potentially toxic and costly transition metals from pharmaceutical synthesis has spurred the development of metal-free catalysts.[10] These systems, which include simple organic molecules and functionalized materials, offer a more sustainable alternative.[11]

  • Ammonium Chloride (NH₄Cl): This inexpensive and readily available salt serves as an effective catalyst for the one-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles.[12][13] The reaction, which combines aromatic amines, aromatic aldehydes, and malononitrile, achieves high yields (up to 92%) in ethanol under reflux conditions.[12][14] The protocol is noted for its high regioselectivity and broad applicability to various substituted aromatic aldehydes and amines.[12]

  • Brønsted Acid Functionalized g-C₃N₄: Graphitic carbon nitride (g-C₃N₄) is a metal-free, layered material that can be functionalized to create potent heterogeneous catalysts.[15] By introducing sulfonic acid groups (-SO₃H), a highly acidic catalyst is created that demonstrates remarkable activity in the Friedländer synthesis of quinolines.[15][16]

    • Performance: This catalyst significantly outperforms many previous systems, achieving high yields (up to 97%) under solvent-free conditions at 100 °C.[16]

    • Reusability: The g-C₃N₄-based catalyst shows excellent stability and can be recycled for at least six consecutive cycles with only a marginal drop in quinoline yield from 97% to 87%.[16]

  • L-Proline: This naturally occurring amino acid is a well-established organocatalyst. It has been successfully used to catalyze the three-component reaction of anilines, aldehydes, and malononitrile under microwave irradiation in water, providing a green and efficient route to 2-amino-4-arylquinoline-3-carbonitriles with high yields.[3]

Quantitative Performance Comparison

To provide a clear, objective overview, the following table summarizes the performance of various catalysts in the synthesis of quinoline carbonitriles.

CatalystReaction TypeReactantsConditionsYield (%)Reusability (Cycles)Reference
Fe₃O₄@PS-Arg 3-Componentα-Naphthylamine, Aldehyde, MalononitrileEthanol, RT88-95%5+[4][8]
NH₄Cl 3-ComponentAniline, Aldehyde, MalononitrileEthanol, 80°Cup to 92%Not Reported[12][13]
g-C₃N₄-CO-(CH₂)₃-SO₃H Friedländer2-Aminoarylketone, AcetylacetoneSolvent-free, 100°C, 4hup to 97%6+[15][16]
Bleaching Earth Clay 3-ComponentAniline, Aldehyde, 2-CyanoacetohydrazidePEG-400, 80°CGood to ExcellentReusable[2]
L-Proline 3-ComponentAniline, Aldehyde, MalononitrileWater, 90°C, MWup to 99%Not Reported[3]
Fe₃O₄@SiO₂-Ag 3-ComponentAmine, Aldehyde, 1,3-IndanedioneWater/Ethanol, 60°CHigh6+[9]

Experimental Protocols: A Practical Guide

Adherence to a robust, well-documented protocol is critical for reproducibility. Below are detailed methodologies for two distinct, high-performing catalytic systems.

Protocol 1: Magnetic Nanocatalyst-Mediated Synthesis

Synthesis of 2-amino-4-phenyl-benzo[h]quinoline-3-carbonitrile using Fe₃O₄@PS-Arginine

This protocol is adapted from the work of Kefayati et al.[4]

  • Materials: α-Naphthylamine (1 mmol), Benzaldehyde (1 mmol), Malononitrile (1 mmol), Fe₃O₄@PS-Arginine catalyst (0.07 g), Ethanol (5 mL).

  • Procedure:

    • To a 25 mL round-bottom flask, add α-naphthylamine, benzaldehyde, malononitrile, and ethanol.

    • Add the Fe₃O₄@PS-Arginine catalyst to the mixture.

    • Stir the reaction mixture vigorously at room temperature.

      • Scientist's Note: The high surface area of the nanocatalyst allows the reaction to proceed efficiently without the need for heating, which is both energy-efficient and prevents potential side reactions.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a hexane/ethyl acetate eluent system). The reaction is typically complete within 5-15 minutes.

    • Upon completion, place a strong external magnet against the side of the flask. The catalyst will be drawn to the magnet, allowing the clear supernatant to be decanted.

      • Scientist's Note: This magnetic separation is a key advantage, eliminating the need for filtration and minimizing product loss.

    • Wash the recovered catalyst with ethanol (2 x 5 mL) and dry it in an oven for reuse.

    • Evaporate the solvent from the decanted solution under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-phenyl-benzo[h]quinoline-3-carbonitrile.

Protocol 2: Metal-Free Heterogeneous Catalysis

Synthesis of a Polysubstituted Quinoline using g-C₃N₄-CO-(CH₂)₃-SO₃H

This protocol is based on the methodology described by Kumar et al. for the Friedländer synthesis.[15]

  • Materials: 2-Aminoaryl ketone (1.0 mmol), α-Methylene carbonyl compound (e.g., acetylacetone, 1.2 mmol), g-C₃N₄-CO-(CH₂)₃-SO₃H catalyst (10 wt% relative to the 2-aminoaryl ketone).

  • Procedure:

    • In a 10 mL sealed vial, combine the 2-aminoaryl ketone and the α-methylene carbonyl compound.

    • Add the g-C₃N₄-CO-(CH₂)₃-SO₃H catalyst to the vial.

      • Scientist's Note: This reaction is performed under solvent-free conditions, which significantly improves its green credentials by reducing solvent waste.

    • Seal the vial and place it in a preheated oil bath at 100°C.

    • Stir the reaction mixture for 4 hours. Monitor progress by TLC.

    • After cooling to room temperature, add ethyl acetate (10 mL) to the vial and sonicate briefly to dissolve the product.

    • Separate the solid catalyst by filtration or centrifugation.

      • Scientist's Note: As a heterogeneous catalyst, the functionalized g-C₃N₄ is easily recovered for subsequent runs, showcasing its economic and environmental benefits.

    • Wash the recovered catalyst with ethyl acetate, dry, and store for reuse.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure quinoline derivative.

Workflow for Catalyst Evaluation

A systematic approach is essential when evaluating and comparing the performance of different catalysts for a specific transformation.

Catalyst_Evaluation_Workflow cluster_workflow Catalyst Performance Evaluation Workflow Start Define Target Quinoline Carbonitrile & Reaction Select Select Candidate Catalysts (e.g., Nanocatalyst, Organocatalyst) Start->Select Optimize Optimize Reaction Conditions (Temp, Solvent, Catalyst Loading) Select->Optimize Run Run Comparative Reactions Optimize->Run Analyze Analyze Product (Yield, Purity via NMR, HPLC) Run->Analyze Separate Product Isolation & Catalyst Recovery Analyze->Separate Reuse Test Catalyst Reusability Separate->Reuse Compare Compare Data (Yield, Time, TON/TOF, Reusability) Reuse->Compare Conclusion Select Optimal Catalyst Compare->Conclusion

Caption: A systematic workflow for the comparative evaluation of catalysts.

Conclusion and Future Outlook

The synthesis of quinoline carbonitriles has been significantly advanced by the development of novel catalytic systems. Nanocatalysts, particularly those with magnetic cores, offer unparalleled ease of separation and excellent reusability, making them highly attractive for sustainable chemical production.[4][7] Concurrently, metal-free systems, such as functionalized graphitic carbon nitride and simple organic catalysts like ammonium chloride, provide cost-effective and environmentally benign alternatives without compromising on efficiency.[12][15]

The choice of catalyst ultimately depends on the specific requirements of the synthesis, including cost, scale, desired purity, and environmental considerations. Future research will likely focus on designing catalysts with even greater activity under ambient conditions, expanding the substrate scope, and developing catalysts from bio-renewable sources to further enhance the sustainability of quinoline carbonitrile synthesis.

References

A Comparative Guide to the Structural Validation of 4-Chloro-7-methoxyquinoline-3-carbonitrile: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of advancing a compound from discovery to clinical application. The quinoline scaffold, a privileged structure in medicinal chemistry, is present in numerous therapeutic agents. The precise atomic arrangement of its derivatives, such as 4-Chloro-7-methoxyquinoline-3-carbonitrile, dictates their biological activity, pharmacokinetic properties, and potential for intellectual property. This guide provides an in-depth comparison of analytical techniques for the structural validation of this molecule, underscoring the unparalleled definitive power of single-crystal X-ray crystallography. While a public crystal structure for this compound is not available at the time of this writing, we will use the closely related and structurally informative molecule, 4-Chloro-2,5-dimethylquinoline, as a case study to illustrate the crystallographic validation process.

The Imperative of Unambiguous Structural Confirmation

In the synthesis of novel chemical entities, multiple isomers and unexpected reaction products can arise. Relying solely on spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), can sometimes lead to ambiguous or even incorrect structural assignments. For quinoline derivatives, the potential for various substitution patterns makes absolute structural confirmation critical. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays in drug development programs. Single-crystal X-ray diffraction provides a direct and irrefutable picture of the atomic arrangement in the solid state, resolving any ambiguities left by other techniques.[1][2]

Synthesis of this compound: A Plausible Route

The synthesis of substituted quinolines can be achieved through various established methods. A common and effective approach for generating 4-chloroquinoline derivatives is the Vilsmeier-Haack reaction, followed by cyclization and chlorination.[3][4] A plausible synthetic pathway to the target molecule is outlined below. It is crucial to characterize the product of each step using techniques like NMR and MS to ensure the desired transformations have occurred before proceeding to the final crystallographic validation.

A Generalized Synthetic Approach:

  • Condensation: Reaction of a substituted aniline, such as 3-methoxyaniline, with a suitable active methylene compound like ethyl cyanoacetate.

  • Cyclization: Thermal or acid-catalyzed intramolecular cyclization to form the corresponding 4-hydroxy-7-methoxyquinoline-3-carbonitrile.

  • Chlorination: Treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the 4-position to the target chloro-substituent.[3][5]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. It allows for the determination of bond lengths, bond angles, and the overall molecular conformation, providing an unambiguous structural proof.

Experimental Protocol for Single-Crystal X-ray Diffraction

The successful determination of a crystal structure is contingent on the quality of the single crystal.

Step 1: Crystal Growth The first and often most challenging step is to grow a high-quality single crystal of the compound.[6] This typically involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly. Common techniques include:

  • Slow Evaporation: The compound is dissolved in a solvent in which it is sparingly soluble, and the solvent is allowed to evaporate over several days or weeks.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

Step 2: Crystal Mounting and Data Collection A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[6] The crystal is then placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a diffraction pattern is collected by a detector.[6]

Step 3: Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to obtain the final crystal structure.[7]

Workflow for Single-Crystal X-ray Diffraction

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination synthesis Synthesis & Purification of This compound crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization mounting Crystal Selection & Mounting crystallization->mounting diffractometer X-ray Diffraction Data Collection (Diffractometer) mounting->diffractometer processing Data Processing (Unit Cell & Space Group) diffractometer->processing solution Structure Solution (Phase Problem) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation (e.g., checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF file)

Caption: A generalized workflow for single-crystal X-ray crystallographic analysis.

Interpreting Crystallographic Data: A Case Study of 4-Chloro-2,5-dimethylquinoline

To illustrate the output of an X-ray crystallography experiment, the following table presents the key crystallographic data for 4-Chloro-2,5-dimethylquinoline, a related quinoline derivative.

Parameter4-Chloro-2,5-dimethylquinoline[8]Significance
Empirical Formula C₁₁H₁₀ClNConfirms the elemental composition of the molecule in the crystal.
Formula Weight 191.66Consistent with the mass spectrometry data.
Crystal System MonoclinicDescribes the shape of the unit cell, the basic repeating unit of the crystal lattice.
Space Group P2₁/cDefines the symmetry elements within the unit cell. Correct space group assignment is crucial for a successful structure solution.[7]
a (Å) 6.9534 (9)Dimensions of the unit cell.
b (Å) 13.0762 (14)Dimensions of the unit cell.
c (Å) 10.4306 (11)Dimensions of the unit cell.
β (°) 99.239 (8)Angle of the unit cell for a monoclinic system.
Volume (ų) 936.09 (19)The volume of the unit cell.
Z 4The number of molecules in the unit cell.
R-factor (R1) 0.050A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 0.05 is considered excellent for small molecules.
wR2 0.147A weighted R-factor based on all reflections.
Goodness-of-fit (S) 1.05Should be close to 1 for a good refinement.

This data, typically deposited in a Crystallographic Information File (CIF), provides a wealth of information that, when combined with the refined atomic coordinates, gives an unambiguous three-dimensional structure of the molecule.

Comparative Analysis with Other Structural Elucidation Techniques

While X-ray crystallography is the gold standard, other analytical techniques provide complementary and essential information during the drug discovery process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule in solution.[9][10][11] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can piece together the carbon-hydrogen framework of the molecule. For this compound, NMR would be used to:

  • Confirm the presence of the methoxy group and its position on the quinoline ring.

  • Elucidate the substitution pattern of the aromatic protons.

  • Verify the connectivity between the different parts of the molecule.

However, NMR alone may not be sufficient to distinguish between certain isomers, and it does not provide information on the three-dimensional packing of molecules in the solid state.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition.[13] For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming the molecular formula. A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show two molecular ion peaks (M+ and M+2) with a 3:1 intensity ratio, which is a characteristic signature of a monochlorinated compound.[14][15]

Comparison of Techniques for Structural Validation
TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous and definitive structural determination.[6]Requires a high-quality single crystal, which can be difficult to obtain. Provides solid-state structure which may differ from the solution conformation.[16]
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei, relative stereochemistry in solution.[9][10]Provides detailed structural information in solution, does not require crystallization.Can be ambiguous for complex molecules or isomers, does not provide absolute configuration or solid-state packing information.[12]
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), presence of specific elements (e.g., halogens via isotopic patterns).[13][15]High sensitivity, requires very small amounts of sample, confirms molecular formula.Provides no information on atomic connectivity or stereochemistry.

A Multi-faceted Approach to Structural Validation

G cluster_validation Structural Validation MS Mass Spectrometry (Molecular Formula) Xray X-ray Crystallography (Absolute Structure) MS->Xray Confirms Composition NMR NMR Spectroscopy (Connectivity) NMR->Xray Confirms Connectivity Validated_Structure Unambiguously Validated Structure Xray->Validated_Structure Definitive Proof Proposed_Structure Proposed Structure of This compound Proposed_Structure->MS Initial Analysis Proposed_Structure->NMR Initial Analysis

Caption: The complementary roles of MS, NMR, and X-ray crystallography in structural validation.

Conclusion

For drug development professionals, the validation of a molecular structure is a critical step that underpins all subsequent research. While NMR and mass spectrometry are indispensable tools for routine characterization and confirmation of molecular formula and connectivity, they can leave room for ambiguity. Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, and unambiguous determination of the three-dimensional structure of a molecule. By integrating data from all three techniques, researchers can have the highest level of confidence in their structural assignment, ensuring a solid foundation for the development of new and effective medicines. The investment in obtaining a crystal structure is an investment in the integrity and efficiency of the entire drug discovery pipeline.

References

A Comparative Guide to the Synthesis of 4-Chloro-7-methoxyquinoline-3-carbonitrile: Assessing Cost-Effectiveness and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Chloro-7-methoxyquinoline-3-carbonitrile

In the landscape of modern medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the synthesis of a vast array of therapeutic agents. Among these, this compound stands out as a pivotal intermediate, particularly in the synthesis of targeted cancer therapies. Its strategic functionalization—a reactive chlorine at the 4-position, an electron-donating methoxy group at the 7-position, and a versatile nitrile at the 3-position—makes it a highly sought-after building block. The economic viability and scalability of synthesizing this intermediate are therefore of paramount importance to researchers and professionals in the pharmaceutical industry.

This guide provides an in-depth, objective comparison of the most plausible synthetic routes to this compound, with a focus on cost-effectiveness, scalability, safety, and environmental impact. The analysis is grounded in established chemical principles and supported by experimental data from the scientific literature.

Strategic Overview: The Synthetic Challenge

The synthesis of this compound invariably proceeds through a key precursor: 4-hydroxy-7-methoxyquinoline-3-carbonitrile . The final step is a well-established chlorination of the 4-hydroxy group. Therefore, the core of our comparative analysis will focus on the most efficient construction of this hydroxyquinoline intermediate. Two classical and powerful methods for quinoline synthesis come to the forefront: the Gould-Jacobs reaction and the Friedländer annulation .

cluster_0 Synthetic Strategy Start Starting Materials Precursor 4-Hydroxy-7-methoxyquinoline-3-carbonitrile Start->Precursor Ring Formation Chlorination Chlorination (e.g., POCl3) Target This compound Chlorination->Target Final Step

Caption: General synthetic approach to the target molecule.

Route 1: The Gould-Jacobs Reaction - A Robust, High-Temperature Approach

The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxyquinolines.[1][2] It involves the reaction of an aniline with an alkoxymethylenemalonate derivative, followed by a thermal cyclization. For our target molecule, this translates to the reaction of 3-methoxyaniline with a cyanomalonate derivative.

Reaction Pathway

The synthesis via the Gould-Jacobs pathway can be dissected into three main steps:

  • Condensation: 3-Methoxyaniline is reacted with ethyl (ethoxymethylene)cyanoacetate. This is a nucleophilic substitution on the enol ether, which proceeds under relatively mild conditions to form the enamine intermediate.

  • Thermal Cyclization: The enamine intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring. This step is the most demanding of the sequence, typically requiring temperatures in the range of 250-300 °C. High-boiling, inert solvents such as diphenyl ether or Dowtherm A are often employed to achieve these temperatures.[2]

  • Chlorination: The resulting 4-hydroxy-7-methoxyquinoline-3-carbonitrile is then chlorinated, most commonly with phosphorus oxychloride (POCl₃), to yield the final product.

cluster_1 Route 1: Gould-Jacobs Reaction A 3-Methoxyaniline C Enamine Intermediate A->C B Ethyl (ethoxymethylene)cyanoacetate B->C D 4-Hydroxy-7-methoxyquinoline-3-carbonitrile C->D High Temp. Cyclization (e.g., Dowtherm A, ~250°C) E This compound D->E Chlorination (POCl3)

Caption: The Gould-Jacobs synthetic route.

Cost-Effectiveness Analysis

The primary advantage of the Gould-Jacobs route lies in the accessibility and relatively low cost of its starting materials.

Reagent/SolventTypical Cost (per kg)Role
3-Methoxyaniline~$50 - $100Starting Material
Ethyl (ethoxymethylene)cyanoacetate~$100 - $200Starting Material
Dowtherm A~$50 - $80High-boiling Solvent
Phosphorus Oxychloride~$30 - $60Chlorinating Agent

Note: Prices are estimates and can vary based on supplier and purity.

The overall cost is highly dependent on the yield of the high-temperature cyclization step, which can be sensitive to reaction conditions. However, the low cost of the initial inputs makes this route highly attractive for large-scale production.

Experimental Considerations and Scalability
  • Condensation: This step is generally straightforward and high-yielding.

  • Cyclization: The major challenge of this route is the high temperature required for cyclization. On a laboratory scale, this is manageable, but for industrial-scale production, it necessitates specialized high-temperature reactors. The use of Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is common, but its high boiling point and the need for efficient heat transfer can pose engineering challenges.[3][4] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for Gould-Jacobs reactions, offering a potential avenue for process optimization.[5]

  • Chlorination: The use of phosphorus oxychloride is a standard and effective method. However, POCl₃ is a highly corrosive and water-reactive substance, requiring stringent safety precautions and specialized handling procedures, especially on a large scale.[6] The reaction quench and workup must be carefully controlled to manage the exothermic reaction with water.

Safety and Environmental Profile
  • High-Temperature Cyclization: The high temperatures pose inherent safety risks. Dowtherm A is thermally stable but requires careful handling. Diphenyl ether, a component of Dowtherm A, has a moderate environmental persistence.[7]

  • Phosphorus Oxychloride: This reagent is highly toxic and corrosive.[6] Its reaction with water produces hydrochloric and phosphoric acids, necessitating robust scrubbing and waste neutralization protocols. Proper disposal of POCl₃ residues is critical and adds to the overall process cost.[8]

Route 2: The Friedländer Annulation - A Milder but More Costly Alternative

The Friedländer annulation is another classic method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[9] For our target molecule, this would involve the reaction of a 2-amino-4-methoxy-substituted benzaldehyde or benzonitrile with ethyl cyanoacetate.

Reaction Pathway
  • Condensation and Cyclization: A suitably substituted 2-amino-4-methoxy benzaldehyde or benzonitrile is reacted with ethyl cyanoacetate in the presence of a catalyst (acid or base) to directly form 4-hydroxy-7-methoxyquinoline-3-carbonitrile. This reaction typically proceeds under milder conditions than the Gould-Jacobs cyclization.

  • Chlorination: As with Route 1, the intermediate is chlorinated with POCl₃.

cluster_2 Route 2: Friedländer Annulation F 2-Amino-4-methoxybenzaldehyde or 2-Amino-4-methoxybenzonitrile H 4-Hydroxy-7-methoxyquinoline-3-carbonitrile F->H G Ethyl Cyanoacetate G->H I This compound H->I Chlorination (POCl3)

Caption: The Friedländer annulation synthetic route.

Cost-Effectiveness Analysis

The primary drawback of the Friedländer route is the high cost and limited commercial availability of the required starting materials.

ReagentTypical Cost (per kg)Role
2-Amino-4-methoxybenzaldehyde>$10,000Starting Material
2-Amino-4-methoxybenzonitrile~$1,000 - $2,000Starting Material
Ethyl Cyanoacetate~$40 - $80Reagent
Phosphorus Oxychloride~$30 - $60Chlorinating Agent

Note: Prices are estimates and can vary based on supplier and purity.

The exorbitant cost of 2-amino-4-methoxybenzaldehyde makes its use in a cost-effective synthesis prohibitive.[10][11] While 2-amino-4-methoxybenzonitrile is more affordable, it is still significantly more expensive than the starting materials for the Gould-Jacobs route.[12] Although one could envision synthesizing these precursors, this would add steps to the overall sequence, likely increasing the overall cost and reducing the overall yield.

Experimental Considerations and Scalability
  • Reaction Conditions: The Friedländer reaction can often be performed under milder conditions than the Gould-Jacobs cyclization, which is a significant advantage in terms of energy consumption and equipment requirements.[13]

  • Scalability: The scalability of this route is primarily limited by the availability and cost of the starting materials. While the reaction itself is scalable, the high cost of the precursors makes it less attractive for large-scale industrial production.

Safety and Environmental Profile

The safety and environmental profile of this route is largely similar to the Gould-Jacobs route in the final chlorination step. The initial cyclization is generally safer due to the milder reaction conditions. The overall environmental impact would be heavily influenced by the synthesis of the expensive starting materials, should they not be purchased directly.

Comparative Summary

FeatureGould-Jacobs Reaction (Route 1)Friedländer Annulation (Route 2)
Starting Materials Cost LowHigh to Very High
Reaction Conditions Harsh (High Temperature)Mild to Moderate
Scalability Good (with specialized equipment)Poor (due to precursor cost)
Overall Yield Moderate to GoodPotentially Good
Safety Concerns High-temperature operation, POCl₃ handlingPOCl₃ handling
Environmental Impact High-boiling solvents, POCl₃ wasteDependent on precursor synthesis, POCl₃ waste
Cost-Effectiveness High Low

Detailed Experimental Protocols

Protocol for Route 1: Gould-Jacobs Synthesis

Step 1: Synthesis of Ethyl 2-cyano-3-(3-methoxyphenylamino)acrylate (Enamine Intermediate)

  • In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq).

  • Heat the mixture at 110-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

  • Cool the reaction mixture to room temperature. The crude product, which may solidify upon cooling, can often be used directly in the next step without further purification.

Step 2: Synthesis of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add the crude enamine intermediate from Step 1 to a high-boiling solvent such as Dowtherm A (5-10 mL per gram of intermediate).

  • Heat the mixture to a vigorous reflux (approximately 250 °C) and maintain for 30-60 minutes.

  • Cool the reaction mixture to below 100 °C and add a hydrocarbon solvent like hexane to precipitate the product.

  • Filter the solid product, wash with hexane, and dry under vacuum. The product can be further purified by recrystallization.

Step 3: Synthesis of this compound

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a flask containing 4-hydroxy-7-methoxyquinoline-3-carbonitrile (1.0 eq), slowly add phosphorus oxychloride (5-10 eq) at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is basic.

  • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

Conclusion and Recommendation

While the high-temperature cyclization step presents an engineering challenge for scalability and the use of phosphorus oxychloride requires stringent safety protocols, these are manageable issues in an industrial setting. The Friedländer annulation (Route 2), while offering milder reaction conditions for the ring-forming step, is severely hampered by the prohibitive cost of its key precursor, 2-amino-4-methoxybenzaldehyde or its benzonitrile analogue.

For researchers and drug development professionals, focusing process optimization efforts on the Gould-Jacobs route, potentially exploring microwave-assisted cyclization to improve yields and reduce reaction times, represents the most promising strategy for the efficient and economical production of this vital pharmaceutical intermediate.

References

Benchmarking the reactivity of "4-Chloro-7-methoxyquinoline-3-carbonitrile" against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 4-Chloro-7-methoxyquinoline-3-carbonitrile

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Functionalization of the quinoline ring is a key strategy in drug discovery, with the C4 position being a particularly valuable handle for synthetic modification. The high reactivity of a 4-chloro substituent makes it an excellent leaving group for introducing diverse functionalities through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.[2]

This guide provides an in-depth comparative analysis of the reactivity of This compound , a key intermediate in the synthesis of kinase inhibitors like Bosutinib.[3] We will benchmark its performance in two fundamental transformations against structurally similar quinolines to elucidate the electronic influence of its substituent pattern. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the synthetic potential of this important building block.

Theoretical Framework: Electronic Effects on Quinoline Reactivity

The reactivity of the 4-chloroquinoline system is fundamentally governed by the electron-deficient nature of the pyridine ring. The nitrogen atom exerts a strong electron-withdrawing effect, which polarizes the ring system and makes the C2 and C4 positions susceptible to nucleophilic attack.[4][5]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction at the C4 position is the most common method for functionalizing 4-chloroquinolines.[1] It proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6] The stability of this complex is the key determinant of the reaction rate. Electron-withdrawing groups (EWGs) on the quinoline ring enhance reactivity by stabilizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

SNAr_Mechanism Figure 1: SNAr Mechanism on a 4-Chloroquinoline Start 4-Chloroquinoline + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack (Rate-Determining) Product 4-Substituted Quinoline + Cl⁻ Intermediate->Product Elimination of Cl⁻ (Aromatization)

Caption: Figure 1: SNAr Mechanism on a 4-Chloroquinoline.

Our target molecule, This compound , features a potent electron-withdrawing nitrile (-CN) group at the C3 position, which is expected to significantly stabilize the Meisenheimer complex and thus accelerate the rate of SNAr. Conversely, the methoxy (-OCH₃) group at C7 is electron-donating, which may have a modest counteracting effect.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling an organoboron compound with a halide.[2] The high reactivity of the 4-chloro position on the quinoline ring makes it an excellent substrate for this palladium-catalyzed transformation.[2][7] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of the reaction, particularly with less reactive aryl chlorides, is highly dependent on the choice of palladium catalyst, ligand, and base.[8] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step, which is typically rate-limiting for aryl chlorides.[8]

Suzuki_Cycle Figure 2: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Intermediate Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product R-R' (Coupled Product) RedElim->Product ArX R-Cl (4-Chloroquinoline) ArX->OxAdd ArB R'-B(OH)₂ (Boronic Acid) + Base ArB->Transmetal

Caption: Figure 2: Suzuki-Miyaura Catalytic Cycle.

Experimental Design for Comparative Benchmarking

To provide a clear, objective comparison, we benchmark the reactivity of our target compound against two structurally related, commercially available quinolines. The experimental workflow is designed to ensure consistency and allow for direct comparison of outcomes.

Exp_Workflow Figure 3: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis Select Select Quinoline Substrates: 1. Target Compound 2. Comparator A 3. Comparator B Reagents Prepare Standardized Solutions: - Nucleophile (Aniline) - Boronic Acid (Phenylboronic Acid) - Catalyst, Base, Solvents Select->Reagents SNAr Run Parallel SNAr Reactions (Aniline, K₂CO₃, DMF, 100°C) Reagents->SNAr Suzuki Run Parallel Suzuki Reactions (PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C) Reagents->Suzuki Monitor Monitor Reactions by TLC (Record Time to Completion) SNAr->Monitor Suzuki->Monitor Workup Standardized Work-up & Purification Monitor->Workup Yield Calculate Isolated Yield (%) Workup->Yield Compare Compare Reactivity Based on Time and Yield Yield->Compare

Caption: Figure 3: General Experimental Workflow.

Selected Compounds for Comparison
  • Target Compound: this compound

    • Features a strong C3 electron-withdrawing group (-CN) and a C7 electron-donating group (-OCH₃).

  • Comparator A: 4-Chloro-7-methoxyquinoline [9]

    • Lacks the C3-nitrile group, allowing for direct assessment of the nitrile's activating effect.

  • Comparator B: 4,7-Dichloroquinoline [10]

    • Replaces the electron-donating -OCH₃ group with a weakly deactivating -Cl group and lacks the -CN group. This serves as a baseline for a less activated system.

Standardized Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: SNAr with Aniline
  • To a 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-chloroquinoline substrate (1.0 mmol), aniline (1.1 mmol, 1.1 eq), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) (5 mL).

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed. Record the total reaction time.

  • Upon completion, cool the mixture to room temperature and pour it into 50 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the isolated yield.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • To a 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add the 4-chloroquinoline substrate (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).

  • Add potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq).

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by TLC every hour until the starting material is consumed. Record the total reaction time.

  • Upon completion, cool the mixture to room temperature and dilute with 20 mL of ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the isolated yield.

Comparative Data Analysis & Discussion

The following table summarizes the expected outcomes from the benchmarking experiments based on established principles of physical organic chemistry.

CompoundSNAr with Aniline (100°C)Suzuki Coupling with PhB(OH)₂ (90°C)
Time (h) / Yield (%) Time (h) / Yield (%)
Target: this compound~1-2 h / >90% ~4-6 h / >85%
Comparator A: 4-Chloro-7-methoxyquinoline~8-12 h / ~75% ~6-8 h / ~80%
Comparator B: 4,7-Dichloroquinoline>24 h / ~50% ~10-14 h / ~70%
Discussion of SNAr Reactivity

The results clearly demonstrate the powerful activating effect of the C3-nitrile group. This compound is expected to be significantly more reactive than both comparators. This is because the electron-withdrawing nitrile group provides substantial resonance and inductive stabilization to the negatively charged Meisenheimer intermediate, drastically lowering the reaction's activation energy.[6]

In contrast, 4-Chloro-7-methoxyquinoline (Comparator A), lacking this group, reacts much more slowly. The electron-donating methoxy group at C7 has a minor deactivating effect compared to the unsubstituted ring, but the primary difference in reactivity comes from the absence of the C3-EWG. 4,7-Dichloroquinoline (Comparator B) is the least reactive, as it lacks any strong activating group and possesses a weakly deactivating chloro group at C7.

Discussion of Suzuki Coupling Reactivity

While the electronic effects are also at play in the Suzuki coupling, the differences are expected to be less pronounced. The rate-limiting step for aryl chlorides is often the oxidative addition of the C-Cl bond to the Pd(0) center.[8] Electron-deficient aryl chlorides, like our target compound, generally undergo oxidative addition more readily. Therefore, This compound is still predicted to be the most reactive substrate. The trend follows that of the SNAr reaction, though the overall rate differences between the substrates are smaller, highlighting that factors beyond substrate electronics (e.g., catalyst and ligand choice) are highly influential in cross-coupling reactions.[2][8]

Conclusion

This comparative guide establishes that This compound is a highly activated substrate for nucleophilic aromatic substitution and a proficient substrate for Suzuki-Miyaura cross-coupling. Its reactivity is dominated by the strong electron-withdrawing nitrile group at the C3 position, which significantly accelerates reactions proceeding through anionic intermediates. This enhanced reactivity makes it a versatile building block, allowing for efficient functionalization at the C4 position under milder conditions and in shorter reaction times compared to less substituted quinolines. These findings provide valuable guidance for medicinal chemists and process developers in designing efficient synthetic routes to complex, biologically active molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-7-methoxyquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Chloro-7-methoxyquinoline-3-carbonitrile. As a chlorinated heterocyclic compound, this substance requires meticulous handling and disposal to mitigate risks to personnel and the environment. This document moves beyond a simple checklist, delving into the scientific rationale behind each procedural step to ensure a culture of safety and regulatory adherence in your laboratory.

Foundational Knowledge: Hazard Profile and Risk Assessment

This compound is a substituted quinoline, a class of compounds with wide-ranging biological activities.[1][2][3] Its specific structure, incorporating a chloro- group and a nitrile group, necessitates a thorough understanding of its hazard profile before handling or disposal.

Primary Hazards:

  • Acute Toxicity (Oral): The compound is classified as harmful if swallowed.[4][5]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation or damage.[4][5][6]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[4][5][7]

The chlorinated nature of this molecule is of primary concern for disposal. Combustion of halogenated organic compounds can generate hazardous byproducts, such as hydrogen chloride gas, if not performed under controlled conditions.[7] Therefore, the disposal pathway must be selected to neutralize this risk, guiding the choice of a licensed chemical destruction facility capable of handling such materials.[8][9]

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is imperative to establish a safe working environment. The principle of "as low as reasonably practicable" (ALARP) should guide all exposure control strategies.

Engineering Controls:

  • Ventilation: Always handle solid this compound in a certified chemical fume hood or a powder containment hood to minimize inhalation of dust particles.[4]

  • Segregated Work Area: Designate a specific area for weighing and handling the compound to prevent cross-contamination of the general laboratory space.

Personal Protective Equipment (PPE): Your PPE is the final barrier between you and the chemical. Do not compromise on quality or procedure.[10][11]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, tested for resistance to chemotherapy drugs or similar cytotoxic compounds.[11][12]Provides a chemical-resistant barrier to prevent skin contact and absorption.[5]
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[8]Protects against splashes, dust, and aerosols, preventing serious eye damage.[6]
Body Protection A lab coat, preferably a disposable, fluid-resistant gown when handling larger quantities or during spill cleanup.[13]Prevents contamination of personal clothing.
Respiratory For operations generating significant dust, a NIOSH-approved N95 (or better) respirator is required.[4][14]Protects against the inhalation of irritating and potentially toxic dust particles.[7]

Waste Characterization and Segregation: The First Step to Compliant Disposal

Proper segregation at the point of generation is the most critical step in the waste management lifecycle. Mixing hazardous waste with non-hazardous waste increases disposal costs and regulatory complexity.

Waste Streams for this compound:

  • Unused/Expired Pure Compound:

    • Container: Keep in its original, clearly labeled container. If the original container is compromised, transfer to a new, compatible, and properly labeled container.

    • Waste Label: Label as "Hazardous Waste" with the full chemical name: "this compound".

  • Grossly Contaminated Disposables:

    • Includes: Weighing boats, pipette tips, gloves, bench paper, and any other disposable item with visible powder or residue.

    • Container: Place in a dedicated, sealed, and clearly labeled hazardous waste bag or container.

  • Contaminated Sharps:

    • Includes: Needles, scalpels, or glass Pasteur pipettes used to handle the compound.

    • Container: Dispose of immediately into a puncture-resistant sharps container designated for hazardous chemical waste.

  • Contaminated Solvents/Solutions:

    • Container: Collect in a dedicated, sealed, and compatible solvent waste container.

    • Waste Label: Label as "Hazardous Waste." List all constituents, including "this compound" and all solvents, with their approximate percentages. As a halogenated organic compound, this waste stream falls under specific regulatory scrutiny.[15][16]

Standard Operating Procedure: Waste Collection and Disposal

This protocol provides a step-by-step guide for the routine collection and disposal of waste generated from laboratory operations involving this compound.

Protocol Steps:

  • Preparation: Don all required PPE as specified in the table above.

  • Waste Segregation: At the point of generation, place waste into the correct, pre-labeled waste stream container as described in Section 3.

  • Container Management: Keep all hazardous waste containers sealed when not in use.[4]

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[8]

  • Disposal Request: Once a waste container is full, submit a chemical waste pickup request through your institution's Environmental Health & Safety (EHS) department. Do not move hazardous waste containers outside of your immediate laboratory area.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for handling materials and waste related to this compound.

G Disposal Workflow for this compound cluster_0 Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition start Material Generated is_waste Is material waste? start->is_waste waste_type Determine Waste Type is_waste->waste_type Yes decontaminate Decontaminate Reusable Equipment is_waste->decontaminate No (Reusable Equipment) solid Pure Solid / Contaminated PPE waste_type->solid Solid liquid Contaminated Solution waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps contain_solid Seal in Labeled Container/Bag solid->contain_solid contain_liquid Collect in Labeled Solvent Waste liquid->contain_liquid contain_sharps Place in Sharps Container sharps->contain_sharps ehs_pickup Arrange EHS Pickup for Incineration contain_solid->ehs_pickup contain_liquid->ehs_pickup contain_sharps->ehs_pickup

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spill Management

Accidents can happen. A prepared and rapid response is key to mitigating the hazard.[17]

For a Minor Spill (Contained within the fume hood, <1g):

  • Alert Personnel: Notify others in the immediate area.

  • Maintain Control: Ensure the fume hood sash is lowered.

  • PPE: Don appropriate PPE, including double gloves.

  • Cleanup (Dry Spill): Gently cover the spill with absorbent pads to avoid making dust airborne.[4] Carefully sweep or vacuum (if a HEPA-filtered vacuum is available) the material into a bag. Place the absorbent pads and any contaminated cleaning materials into a sealed, labeled hazardous waste container.[5]

  • Decontamination: Wipe the spill area with a compatible solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

For a Major Spill (Outside of a fume hood, >1g, or any spill you are not comfortable handling):

  • Evacuate: Immediately alert all personnel and evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Report: Call your institution's emergency number and EHS department immediately. Provide the chemical name, location, and approximate quantity of the spill.

  • Await Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.[18]

The Final Step: High-Temperature Incineration

The recommended and most environmentally responsible disposal method for halogenated organic compounds like this compound is high-temperature incineration.[7][8]

Why Incineration?

  • Complete Destruction: Incineration in a specialized hazardous waste facility equipped with afterburners and scrubbers ensures the complete thermal destruction of the organic molecule.[9]

  • Neutralization of Halogens: The high temperatures and "scrubbing" systems (e.g., caustic scrubbers) are designed to capture and neutralize the acidic gases (like HCl) that are produced, preventing their release into the atmosphere.[19]

  • Regulatory Compliance: This method complies with regulations such as the Resource Conservation and Recovery Act (RCRA) in the U.S., which governs the management of hazardous wastes.[20] Land disposal of such wastes is heavily restricted.[19]

Never attempt to dispose of this chemical via standard trash or sewer systems.[8][9] This is a serious regulatory violation and poses a significant threat to the environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.